alpha-Methyl-DL-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312866 | |
| Record name | DL-α-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Methylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1132-26-9, 4415-69-4 | |
| Record name | DL-α-Methylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl-DL-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1132-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-α-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-DL-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67265D2JSG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of α-Methyl-DL-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Methyl-DL-phenylalanine is a synthetic amino acid analogue that serves as a critical tool in neuroscience and metabolic research. Its primary mechanism of action involves the competitive inhibition of key enzymes in the aromatic amino acid metabolism pathway, most notably phenylalanine hydroxylase (PAH) and aromatic L-amino acid decarboxylase (AADC). This inhibitory action disrupts the normal synthesis of catecholamines and induces a state of hyperphenylalaninemia, making it an invaluable agent for creating animal models of phenylketonuria (PKU). This technical guide provides a comprehensive overview of the mechanism of action of α-Methyl-DL-phenylalanine, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction
α-Methyl-DL-phenylalanine is a derivative of the essential amino acid L-phenylalanine, characterized by the addition of a methyl group at the alpha carbon. This structural modification confers its unique biological activities, primarily its ability to act as a competitive inhibitor of enzymes that metabolize aromatic amino acids. Its principal applications lie in the fields of neurochemistry and in the study of metabolic disorders like phenylketonuria. By competitively blocking key enzymes, α-Methyl-DL-phenylalanine allows researchers to investigate the physiological and pathological consequences of altered neurotransmitter levels and amino acid metabolism.
Mechanism of Action: Enzymatic Inhibition
The biological effects of α-Methyl-DL-phenylalanine are primarily attributed to its ability to competitively inhibit three key enzymes:
-
Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine, the rate-limiting step in the catabolism of phenylalanine.
-
Tyrosine Hydroxylase (TH): This enzyme converts tyrosine to L-DOPA, a precursor to dopamine and other catecholamines.
-
Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme is responsible for the decarboxylation of L-DOPA to dopamine and 5-hydroxytryptophan to serotonin.
As a competitive inhibitor, α-Methyl-DL-phenylalanine binds to the active site of these enzymes, preventing the binding of their natural substrates.[1]
Inhibition of Phenylalanine Hydroxylase (PAH)
The inhibition of PAH by α-Methyl-DL-phenylalanine is a cornerstone of its use in research. In vivo studies have demonstrated its potent suppressive effect on hepatic PAH activity.[2]
Quantitative Data on PAH Inhibition:
| Parameter | Value | Species | Experimental Condition | Reference |
| Hepatic PAH Inhibition | 65-70% | Newborn Mice | 12 hours post-administration | [3] |
| Maximal Hepatic PAH Decrease | 70-75% | Developing Rats | 18 hours post-administration | [2] |
This inhibition leads to an accumulation of phenylalanine in the blood and brain, effectively creating a chemical model of phenylketonuria.[2][3]
Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC)
α-Methyl-DL-phenylalanine also acts as a competitive inhibitor of AADC.[1] This inhibition blocks the synthesis of key neurotransmitters, including dopamine and serotonin.
Signaling Pathways and Metabolic Consequences
The enzymatic inhibition by α-Methyl-DL-phenylalanine has significant downstream effects on major metabolic and signaling pathways.
Phenylalanine Metabolism and Hyperphenylalaninemia
By blocking PAH, α-Methyl-DL-phenylalanine disrupts the primary catabolic pathway for phenylalanine. This leads to a significant elevation of phenylalanine levels in both plasma and brain tissue.
Quantitative Data on Phenylalanine Accumulation:
| Tissue | Fold Increase in Phenylalanine | Species | Experimental Condition | Reference |
| Plasma | ~40-fold | Developing Mice | Daily administration with phenylalanine | [3] |
| Brain | ~40-fold | Developing Mice | Daily administration with phenylalanine | [3] |
| Plasma | 20-40-fold | Developing Rats | During the first 18 days of life | [2] |
This induced hyperphenylalaninemia is a key feature of animal models of PKU.[4]
Catecholamine Synthesis Pathway
The inhibition of both tyrosine hydroxylase and aromatic L-amino acid decarboxylase by α-Methyl-DL-phenylalanine disrupts the synthesis of catecholamine neurotransmitters.
Experimental Protocols
Induction of Hyperphenylalaninemia in Mice
This protocol describes the induction of a chronic hyperphenylalaninemic state in developing mice, mimicking the biochemical characteristics of PKU.
Materials:
-
α-Methyl-DL-phenylalanine
-
L-phenylalanine
-
Saline solution (0.9% NaCl)
-
Newborn mice
Procedure:
-
Prepare a suspension of α-Methyl-DL-phenylalanine in saline.
-
Prepare a solution of L-phenylalanine in saline.
-
Administer α-Methyl-DL-phenylalanine to newborn mice daily via subcutaneous or intraperitoneal injection at a dosage of 0.43 mg/g body weight.[3]
-
Concurrently, administer L-phenylalanine daily at a dosage of 2 mg/g body weight.[3]
-
Continue daily administrations to maintain decreased enzyme activity and elevated phenylalanine levels.[3]
-
Monitor plasma and brain phenylalanine levels to confirm the hyperphenylalaninemic state.
References
- 1. alpha-Methyl-DL-phenylalanine | 4415-69-4 | Benchchem [benchchem.com]
- 2. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of alpha-Methyl-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methyl-DL-phenylalanine is a synthetic amino acid that has garnered significant interest in biochemical and pharmaceutical research. Its primary biological activity stems from its role as an inhibitor of phenylalanine hydroxylase, the enzyme responsible for the conversion of phenylalanine to tyrosine. This inhibitory action makes it a valuable tool for studying the pathophysiology of phenylketonuria (PKU) and for investigating the broader implications of catecholamine pathway modulation. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on detailed experimental protocols and the elucidation of its mechanism of action.
Discovery and Historical Context
The exploration of alpha-methylated amino acids dates back to the mid-20th century, driven by an interest in creating analogues of natural amino acids to probe enzymatic mechanisms and develop potential therapeutic agents. The first documented synthesis of derivatives of DL-phenylalanine, including this compound, was reported in a 1955 paper by Gustav A. Stein, Hermann A. Bronner, and K. Pfister, 3rd, from the Merck & Co., Inc. research laboratories. Their work, titled "α-Methyl α-Amino Acids. II. Derivatives of DL-Phenylalanine," laid the groundwork for the future investigation of this compound. Early research in the 1960s and 1970s further elucidated its inhibitory effects on enzymes such as phenylalanine hydroxylase.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 2-amino-2-methyl-3-phenylpropanoic acid |
| Synonyms | (±)-2-Amino-2-methyl-3-phenylpropionic acid |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 1132-26-9 |
| Melting Point | 293-294 °C (decomposes) |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Bucherer-Bergs reaction being a common and effective approach. This two-step synthesis starts with the reaction of phenylacetone with cyanide and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the final amino acid product.
Experimental Protocol: Bucherer-Bergs Synthesis
This protocol is adapted from established procedures for the synthesis of alpha-disubstituted amino acids.
Step 1: Synthesis of 5-benzyl-5-methylhydantoin from Phenylacetone
-
Materials:
-
Phenylacetone (1-phenyl-2-propanone)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetone (1.0 equivalent) in a 1:1 mixture of ethanol and water.
-
Add potassium cyanide (or sodium cyanide) (2.0 equivalents) and ammonium carbonate (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be performed in a well-ventilated fume hood as it may generate hydrogen cyanide gas.
-
The crude 5-benzyl-5-methylhydantoin will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-benzyl-5-methylhydantoin.
-
Step 2: Hydrolysis of 5-benzyl-5-methylhydantoin to this compound
-
Materials:
-
5-benzyl-5-methylhydantoin
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend 5-benzyl-5-methylhydantoin (1.0 equivalent) in water.
-
Add a strong base, such as barium hydroxide octahydrate (2-3 equivalents) or a concentrated solution of sodium hydroxide.
-
Heat the mixture to reflux for 24-48 hours, or until the hydrolysis is complete (monitored by TLC).
-
If using barium hydroxide, cool the reaction mixture and add dilute sulfuric acid to precipitate barium sulfate. Filter off the precipitate.
-
If using sodium hydroxide, cool the reaction mixture and carefully neutralize it with hydrochloric acid.
-
Concentrate the filtrate or neutralized solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from water or an alcohol/water mixture.
-
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathways
The primary and most well-characterized mechanism of action of this compound is the inhibition of the enzyme phenylalanine hydroxylase (PAH).
Inhibition of Phenylalanine Hydroxylase
Phenylalanine hydroxylase is a key enzyme in the metabolic pathway of phenylalanine, catalyzing its conversion to tyrosine. This is the rate-limiting step in the major pathway for phenylalanine catabolism. In conditions such as phenylketonuria (PKU), a deficiency in PAH leads to a buildup of phenylalanine in the blood and brain, causing severe neurological damage.
This compound acts as a competitive inhibitor of PAH. Its structure is very similar to that of the natural substrate, phenylalanine, allowing it to bind to the active site of the enzyme. However, the presence of the alpha-methyl group prevents the hydroxylation reaction from occurring. This blockage of the active site reduces the overall activity of the enzyme, leading to a decrease in the production of tyrosine from phenylalanine.
Caption: Inhibition of Phenylalanine Hydroxylase by this compound.
Impact on Catecholamine Neurotransmitter Synthesis
By inhibiting the production of tyrosine, this compound indirectly affects the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Tyrosine is the precursor for the synthesis of these crucial signaling molecules. A reduction in tyrosine availability can, therefore, lead to a decrease in the levels of these neurotransmitters in the central nervous system and the periphery. This makes this compound a useful tool for studying the roles of catecholamines in various physiological and pathological processes.
Caption: Impact of this compound on Catecholamine Synthesis.
Applications in Research and Drug Development
The unique biochemical properties of this compound have led to its use in several areas of research:
-
Phenylketonuria (PKU) Research: It is used to induce animal models of PKU, allowing for the study of the disease's mechanisms and the testing of potential therapies.
-
Neuroscience: By modulating catecholamine levels, it serves as a tool to investigate the roles of dopamine, norepinephrine, and epinephrine in neurological function and disorders.
-
Peptide and Protein Design: As a non-natural amino acid, it can be incorporated into peptides to alter their structure, stability, and biological activity.[1]
-
Drug Development: It can serve as a starting material or building block for the synthesis of more complex pharmaceutical compounds.
Conclusion
This compound is a valuable synthetic amino acid with a well-defined mechanism of action. Its discovery and the development of its synthesis have provided researchers with a powerful tool to investigate fundamental biological processes and to explore new therapeutic strategies for a range of disorders. The detailed synthetic protocols and mechanistic understanding presented in this guide are intended to facilitate its application in ongoing and future research endeavors.
References
α-Methyl-DL-phenylalanine as a Phenylalanine Hydroxylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-DL-phenylalanine is a synthetic amino acid derivative that has been utilized in research as an inhibitor of the enzyme phenylalanine hydroxylase (PAH).[1][2][3] PAH is a critical enzyme in the metabolic pathway of phenylalanine, catalyzing its conversion to tyrosine.[4] This conversion is the rate-limiting step in the major catabolic pathway for phenylalanine and is essential for the synthesis of various neurotransmitters, including dopamine, norepinephrine, and epinephrine.[5][6][7] Inhibition of PAH can lead to a condition known as hyperphenylalaninemia, an excess of phenylalanine in the blood, which is the hallmark of the genetic disorder phenylketonuria (PKU).[6] Consequently, this compound has been instrumental as a research tool to induce experimental hyperphenylalaninemia in animal models to study the pathophysiology of PKU and to evaluate potential therapeutic strategies.[1][3][8] This technical guide provides an in-depth overview of this compound as a PAH inhibitor, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated metabolic pathways.
Mechanism of Action
This compound acts as an inhibitor of phenylalanine hydroxylase.[1][9] It is characterized as a very weak competitive inhibitor of rat liver PAH in vitro.[1] However, it demonstrates potent suppression of PAH activity in vivo.[1] This discrepancy suggests that its mechanism of action in a physiological context may be more complex than simple competitive inhibition at the active site and could involve downstream effects or metabolic activation.
Quantitative Inhibitory Data
The primary quantitative data available for the inhibitory effect of this compound on phenylalanine hydroxylase comes from in vivo studies in rodent models. These studies demonstrate a significant reduction in hepatic PAH activity following administration of the compound.
| Parameter | Value | Model System | Reference |
| Inhibition of Hepatic PAH Activity | 65-70% | Newborn mice | [3] |
| Inhibition of Hepatic PAH Activity | 70-75% | Suckling rats | [1] |
Experimental Protocols
In Vitro Phenylalanine Hydroxylase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the in vitro inhibition of PAH, which can be adapted for testing this compound. The assay measures the production of tyrosine from phenylalanine.
Materials:
-
Purified or recombinant phenylalanine hydroxylase
-
L-phenylalanine solution
-
This compound solution (or other inhibitor)
-
Tetrahydrobiopterin (BH4) cofactor solution
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., HEPES buffer, pH 7.3)
-
Quenching solution (e.g., perchloric acid or trichloroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a fluorescence or UV detector
Procedure:
-
Enzyme Preparation: Prepare a solution of phenylalanine hydroxylase in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, catalase, ferrous ammonium sulfate, and the PAH enzyme.
-
Inhibitor Incubation (Optional): Add the desired concentration of this compound to the reaction mixture and pre-incubate for a defined period at a specific temperature (e.g., 5 minutes at 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-phenylalanine and the cofactor BH4 to the reaction mixture.
-
Incubation: Incubate the reaction for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet precipitated protein. Collect the supernatant.
-
Tyrosine Quantification: Analyze the supernatant for the amount of tyrosine produced using an HPLC method. A common method involves separating the amino acids on a C18 column and detecting them by their natural fluorescence or after derivatization.[10]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control reaction without the inhibitor. Determine the IC50 value if a dose-response curve is generated.
In Vivo Assessment of Phenylalanine Hydroxylase Inhibition in a Rodent Model
This protocol outlines the steps to induce hyperphenylalaninemia in rodents using this compound and to measure the resulting changes in plasma amino acid levels.
Materials:
-
This compound
-
L-phenylalanine (optional, to enhance hyperphenylalaninemia)
-
Vehicle for administration (e.g., saline)
-
Rodent model (e.g., rats or mice)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
HPLC system for amino acid analysis
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for a sufficient period before the experiment.
-
Compound Administration: Administer this compound to the animals via a suitable route (e.g., subcutaneous or intraperitoneal injection).[8] In some protocols, L-phenylalanine is co-administered to further elevate plasma phenylalanine levels.[1][3]
-
Blood Sampling: At specific time points after administration, collect blood samples from the animals.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Deproteinization: Precipitate the proteins in the plasma samples, for example, by adding perchloric acid.[10] Centrifuge to obtain a protein-free supernatant.
-
Amino Acid Analysis: Analyze the deproteinized plasma samples for phenylalanine and tyrosine concentrations using a validated HPLC method.[8][10]
-
Data Analysis: Compare the plasma phenylalanine and tyrosine levels in the treated animals to those in a control group that received the vehicle only. A significant increase in the phenylalanine-to-tyrosine ratio is indicative of PAH inhibition.
Signaling Pathways and Logical Relationships
Phenylalanine Metabolism and Neurotransmitter Synthesis Pathway
The following diagram illustrates the central role of phenylalanine hydroxylase in the metabolism of phenylalanine and the subsequent synthesis of key neurotransmitters. Inhibition of PAH by this compound disrupts this pathway at a critical juncture.
Caption: Phenylalanine metabolism and neurotransmitter synthesis pathway.
Experimental Workflow for Characterizing a Phenylalanine Hydroxylase Inhibitor
This diagram outlines a typical experimental workflow for the characterization of a potential PAH inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for PAH inhibitor characterization.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 4415-69-4 | Benchchem [benchchem.com]
- 3. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 7. slideshare.net [slideshare.net]
- 8. Simultaneous measurement of phenylalanine and tyrosine in phenylketonuric plasma and dried blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of phenylalanine hydroxylase activity by alpha-methyl tyrosine, a potent inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Profile of α-Methyl-DL-phenylalanine on Catecholamine Biosynthesis: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the enzymatic inhibitory profile of α-Methyl-DL-phenylalanine within the catecholamine biosynthesis pathway. Contrary to a common misconception that conflates it with its tyrosine analogue, α-Methyl-DL-phenylalanine is not a significant inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. Instead, its primary mechanism of action is the potent inhibition of Phenylalanine Hydroxylase (PAH), the enzyme responsible for converting L-phenylalanine to L-tyrosine. This document elucidates this distinction, details the secondary inhibitory effects on Aromatic L-Amino Acid Decarboxylase (AADC), and provides a comparative analysis with the well-established TH inhibitor, α-Methyl-p-tyrosine (metirosine). Detailed experimental protocols for assessing relevant enzyme activity and quantitative data are presented to provide a clear and accurate resource for researchers, scientists, and drug development professionals.
Introduction to Catecholamine Biosynthesis and Tyrosine Hydroxylase
The catecholamines—dopamine, norepinephrine, and epinephrine—are critical neurotransmitters and hormones that regulate a vast array of physiological processes, from motor control and mood to the fight-or-flight response. The biosynthesis of these molecules begins with the amino acid L-tyrosine. The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the first and rate-limiting step in this entire pathway. This crucial reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , also known as tyrosine 3-monooxygenase. Given its role as the bottleneck of the pathway, TH is a primary target for pharmacological regulation of catecholamine levels. Pharmacological inhibition of this enzyme has profound effects on the downstream production of all catecholamines.
α-Methyl-DL-phenylalanine: Mechanism of Action and Enzymatic Targets
While structurally similar to the potent TH inhibitor α-Methyl-p-tyrosine, α-Methyl-DL-phenylalanine exhibits a distinct inhibitory profile. Its effects are primarily directed at enzymes upstream and downstream of Tyrosine Hydroxylase.
Primary Target: Phenylalanine Hydroxylase (PAH)
The principal target of α-Methyl-DL-phenylalanine is Phenylalanine Hydroxylase (PAH) . This enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine. While it is described as a very weak competitive inhibitor of PAH in vitro, α-Methyl-DL-phenylalanine acts as a potent suppressor of the enzyme's activity in vivo.[1] Administration of α-Methyl-DL-phenylalanine leads to a significant accumulation of plasma and brain phenylalanine, while plasma tyrosine levels remain largely unaltered.[2] This key finding demonstrates that while the production of tyrosine from phenylalanine is blocked, the subsequent conversion of existing tyrosine to L-DOPA by Tyrosine Hydroxylase is not significantly affected.
Secondary Target: Aromatic L-Amino Acid Decarboxylase (AADC)
There is evidence to suggest that α-methylamino acids can also act as inhibitors of Aromatic L-Amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase. This enzyme is responsible for the conversion of L-DOPA to dopamine. Inhibition at this stage would further impact the synthesis of dopamine and subsequent catecholamines. A related compound, α-methyl-3,4-dihydroxy-DL-phenylalanine (alpha-methyldopa), is a known effective inhibitor of AADC.[3][4]
Effect on Tyrosine Hydroxylase (TH)
Comparative Analysis: α-Methyl-p-tyrosine (Metirosine)
To clarify the precise mechanism of TH inhibition, it is essential to examine the actions of α-Methyl-p-tyrosine (AMPT) , commercially known as metirosine. AMPT is a potent, competitive inhibitor of Tyrosine Hydroxylase.[5][6] It directly competes with the substrate, L-tyrosine, at the enzyme's active site. This competitive inhibition blocks the formation of L-DOPA, leading to a significant and dose-dependent reduction in the synthesis of all downstream catecholamines.[5]
Quantitative Inhibition Data
Table 1: Inhibitory Effect of α-Methyl-DL-phenylalanine on Phenylalanine Hydroxylase
| Compound | Target Enzyme | Organism/System | Dosage / Conditions | Result | Reference |
| α-Methyl-DL-phenylalanine | Phenylalanine Hydroxylase | Newborn Mice (in vivo) | 0.43 mg/g body weight | 65-70% inhibition of hepatic activity within 12h | [2] |
| α-Methylphenylalanine | Phenylalanine Hydroxylase | Rat Liver (in vivo) | 24 µmol / 10g body weight | 70-75% decrease in hepatic activity at 18h | [1] |
| α-Methylphenylalanine | Phenylalanine Hydroxylase | Rat Liver (in vitro) | Not Specified | Described as a "very weak competitive inhibitor" | [1] |
Table 2: Inhibitory Effect of α-Methyl-p-tyrosine (Metirosine) on Catecholamine Synthesis
| Compound | Target Enzyme | Organism/System | Dosage / Conditions | Result | Reference |
| α-Methyl-p-tyrosine | Tyrosine Hydroxylase | Pheochromocytoma Patients | 600 - 4000 mg / day | 20-79% reduction in total catecholamine production | [5] |
| α-Methyl-p-tyrosine | Tyrosine Hydroxylase | General | Not Specified | Competitive inhibitor | [5][6] |
Experimental Protocols
Accurate assessment of enzyme inhibition requires robust and validated methodologies. Below are generalized protocols for determining the activity of the key enzymes discussed.
Protocol: Phenylalanine Hydroxylase (PAH) Activity Assay (LC-MS/MS Method)
This method quantifies the enzymatic conversion of L-phenylalanine to L-tyrosine and is adapted from established procedures for expressed proteins and tissue extracts.[7]
-
Sample Preparation : Homogenize cells or tissue in an appropriate lysis buffer (e.g., Na-Hepes buffer, pH 7.0) on ice. Centrifuge to pellet insoluble material and collect the supernatant (lysate). Determine total protein concentration using a standard method (e.g., BCA assay).
-
Reaction Mixture Preparation : In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing:
-
HEPES buffer (e.g., 250 mM, pH 7.0)
-
Catalase (e.g., 0.1 mg/mL)
-
L-phenylalanine substrate (e.g., 1 mM final concentration)
-
Cell/tissue lysate containing a standardized amount of protein.
-
The test inhibitor (α-Methyl-DL-phenylalanine) at various concentrations or vehicle control.
-
-
Pre-incubation : Incubate the reaction mixture for a short period (e.g., 4-5 minutes) at a controlled temperature (e.g., 25-37°C).
-
Reaction Initiation : Add cofactors to initiate the reaction. This includes:
-
Ferrous ammonium sulfate (e.g., 100 µM final concentration)
-
Tetrahydrobiopterin (BH4) (e.g., 75 µM final concentration)
-
-
Reaction Incubation : Incubate for a defined period (e.g., 30-60 minutes) at the controlled temperature with shaking.
-
Reaction Termination : Stop the reaction by adding a protein precipitation agent, such as trichloroacetic acid (TCA) or ice-cold acetonitrile.
-
Sample Processing : Centrifuge the terminated reactions at high speed to pellet precipitated protein. Collect the supernatant for analysis.
-
Quantification : Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the transition of the stable isotope-labeled internal standard and the analyte to quantify the amount of L-tyrosine produced.
-
Data Analysis : Calculate the specific activity of PAH (e.g., in nmol of tyrosine produced/min/mg of total protein). Compare the activity in the presence of the inhibitor to the control to determine the percentage of inhibition.
Protocol: Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay (LC-MS/MS Method)
This protocol measures the conversion of L-DOPA to dopamine and is based on methods used for diagnosing AADC deficiency.[8]
-
Sample Preparation : Obtain plasma samples collected in EDTA or heparin tubes. If using tissue, prepare lysates as described for the PAH assay.
-
Reaction Mixture Preparation : In a microcentrifuge tube, combine:
-
Plasma sample or lysate (e.g., 100 µL)
-
Pyridoxal-5-phosphate (PLP) cofactor (e.g., 0.7 mM)
-
Phosphate buffer (e.g., 167 mM, pH 7.0)
-
The test inhibitor (α-Methyl-DL-phenylalanine) at various concentrations or vehicle control.
-
-
Pre-incubation : Incubate the mixture for 2 hours at 37°C with shaking to ensure cofactor binding.
-
Reaction Initiation : Add the substrate, L-DOPA (e.g., 20 mM), to the pre-incubated mixture.
-
Reaction Incubation : Incubate for a further 90 minutes at 37°C.
-
Reaction Termination & Processing : Stop the reaction by adding 500 µL of ice-cold acetonitrile. Add a deuterated dopamine internal standard (e.g., D4-dopamine) for accurate quantification. Centrifuge at high speed (e.g., 14,000 RPM) for 10 minutes.
-
Quantification : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Monitor the specific mass transitions for dopamine and the internal standard.
-
Data Analysis : Relate the amount of dopamine produced to the total protein content and reaction time to calculate AADC activity (e.g., in nmol/min/L). Determine the inhibitory effect by comparing inhibitor-treated samples to controls.
Conclusion
This guide clarifies the specific role of α-Methyl-DL-phenylalanine as an inhibitor within the catecholamine synthesis pathway. For researchers in neuroscience and drug development, the distinction between this compound and its analogue, α-Methyl-p-tyrosine, is critical.
-
α-Methyl-DL-phenylalanine is not a direct or potent inhibitor of Tyrosine Hydroxylase. Its primary effect is the in vivo suppression of Phenylalanine Hydroxylase , leading to hyperphenylalaninemia without significantly altering tyrosine pools available for TH. It may also exert a secondary inhibitory effect on Aromatic L-Amino Acid Decarboxylase.
-
α-Methyl-p-tyrosine (Metirosine) is the potent, clinically relevant competitive inhibitor of Tyrosine Hydroxylase , directly blocking the rate-limiting step of catecholamine synthesis.
This distinction is fundamental for the correct design and interpretation of experiments aimed at modulating catecholamine levels. The use of α-Methyl-DL-phenylalanine is more appropriate for creating animal models of phenylketonuria (PKU),[1] whereas α-Methyl-p-tyrosine is the agent of choice for directly studying the physiological effects of acute catecholamine depletion.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine. | Semantic Scholar [semanticscholar.org]
- 5. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. lume.ufrgs.br [lume.ufrgs.br]
An In-depth Technical Guide to the Neurochemical Properties of alpha-Methyl-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methyl-DL-phenylalanine (α-Me-DL-Phe) is a synthetic amino acid analog of phenylalanine characterized by a methyl group substitution at the alpha carbon. This structural modification confers significant and distinct neurochemical properties, primarily centered on the inhibition of key enzymes in the catecholamine biosynthesis pathway. Its principal actions include the inhibition of phenylalanine hydroxylase (PAH) and aromatic L-amino acid decarboxylase (AADC), leading to a reduction in the synthesis of dopamine and norepinephrine. These properties have established α-Me-DL-Phe as a valuable pharmacological tool for studying the roles of catecholamines in various physiological and pathological processes and for creating animal models of phenylketonuria (PKU). This technical guide provides a comprehensive overview of the neurochemical properties of α-Me-DL-phenylalanine, including its mechanism of action, effects on neurotransmitter systems, and relevant experimental protocols.
Introduction
This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1] Its structural similarity to L-phenylalanine allows it to interact with enzymes and transporters that recognize the natural amino acid. The presence of the alpha-methyl group, however, sterically hinders enzymatic processing, leading to inhibitory activity.[1] Historically, α-methylated amino acids have been instrumental in elucidating metabolic pathways and have been investigated for their therapeutic potential.[1]
Mechanism of Action
The primary neurochemical effects of this compound stem from its ability to inhibit two critical enzymes in the catecholamine synthesis pathway.
Inhibition of Phenylalanine Hydroxylase (PAH)
This compound acts as an inhibitor of phenylalanine hydroxylase, the enzyme that converts L-phenylalanine to L-tyrosine.[2] This is the initial and rate-limiting step in the catabolism of phenylalanine. By inhibiting PAH, α-Me-DL-Phe administration leads to an accumulation of phenylalanine in the blood and brain, a condition known as hyperphenylalaninemia.[2] This effect is central to its use in developing animal models of phenylketonuria (PKU), a genetic disorder characterized by PAH deficiency.[3] In vivo studies in developing mice have demonstrated that administration of α-Me-DL-Phe can inhibit 65-70% of hepatic phenylalanine hydroxylase activity within 12 hours.[4]
Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC)
This compound also functions as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1] AADC is responsible for the conversion of L-DOPA to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin.[5] The α-methyl group in α-Me-DL-Phe interferes with the binding of the natural substrates to the active site of AADC, thereby reducing the synthesis of these key neurotransmitters.[1]
Effects on Neurotransmitter Systems
The dual inhibition of PAH and AADC by this compound results in a significant perturbation of catecholaminergic and, to a lesser extent, serotonergic neurotransmission.
Depletion of Catecholamines
By inhibiting tyrosine hydroxylase (via reduced availability of its precursor, tyrosine, due to PAH inhibition) and AADC, α-Me-DL-Phe leads to a depletion of the catecholamine neurotransmitters: dopamine and norepinephrine.[2] This depletion is a direct consequence of the blockade of their synthesis pathway.
Effects on Serotonin
Through its inhibition of AADC, this compound can also decrease the synthesis of serotonin from its precursor, 5-HTP.[6]
Quantitative Data
While the inhibitory effects of this compound on PAH and AADC are well-established, specific quantitative data such as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are not consistently reported in readily available literature. The following table summarizes the available quantitative information.
| Parameter | Enzyme | Value | Species/Tissue | Reference |
| % Inhibition | Phenylalanine Hydroxylase | 65-70% | Mouse Liver (in vivo) | [4] |
Note: Further research is required to establish definitive Ki and IC50 values for this compound against its target enzymes.
Experimental Protocols
In Vivo Model of Hyperphenylalaninemia
A common application of this compound is the induction of hyperphenylalaninemia in animal models to mimic PKU.
-
Objective: To create a sustained elevation of phenylalanine levels in a rodent model.
-
Methodology:
-
Animal Model: Developing mice or rats are typically used.[3][4]
-
Compound Administration: Administer L-phenylalanine (e.g., 2 mg/g body weight) and this compound (e.g., 0.43 mg/g body weight) daily via intraperitoneal injection or mixed in the diet.[4]
-
Monitoring: Plasma and brain levels of phenylalanine and tyrosine are monitored over time using techniques such as high-performance liquid chromatography (HPLC).
-
Outcome: This protocol leads to a significant and sustained increase in phenylalanine levels, while tyrosine levels may not be significantly altered.[4]
-
Phenylalanine Hydroxylase Activity Assay
-
Objective: To measure the enzymatic activity of PAH in tissue homogenates.
-
Principle: The assay measures the conversion of L-phenylalanine to L-tyrosine.
-
Protocol (General Outline):
-
Tissue Preparation: Prepare a homogenate of the tissue of interest (e.g., liver) in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, L-phenylalanine, a cofactor such as tetrahydrobiopterin (BH4), and a reducing agent.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Termination: Stop the reaction, typically by adding an acid.
-
Quantification: Measure the amount of tyrosine produced using a suitable method, such as HPLC or a colorimetric assay.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Catecholamine Synthesis by α-Methyl-DL-phenylalanine.
Experimental Workflow Diagram
Caption: General Workflow for an Enzyme Inhibition Assay.
Conclusion
This compound is a potent inhibitor of key enzymes in the catecholamine synthesis pathway, making it an invaluable tool in neurochemical research. Its ability to induce hyperphenylalaninemia provides a reliable method for studying the pathophysiology of PKU. Further research to elucidate precise quantitative inhibitory constants and to explore its effects on a wider range of receptor systems will enhance its utility as a pharmacological probe. This guide provides a foundational understanding for researchers and drug development professionals working with this important compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Screening the receptorome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of alpha-Methyl-DL-phenylalanine in Catecholamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methyl-DL-phenylalanine is a synthetic amino acid analogue that has been instrumental in the study of catecholamine metabolism. While not a direct inhibitor of the rate-limiting enzyme in catecholamine synthesis, tyrosine hydroxylase, its primary mechanism of action lies in the potent inhibition of phenylalanine hydroxylase. This inhibition leads to a significant elevation of systemic phenylalanine levels, a condition that indirectly influences the biosynthesis of dopamine and norepinephrine. This technical guide provides a comprehensive overview of the biochemical actions of this compound, detailing its effects on key enzymes in the catecholamine synthesis pathway, summarizing quantitative data from in vivo and in vitro studies, and outlining relevant experimental methodologies.
Introduction
Catecholamines, including dopamine, norepinephrine, and epinephrine, are critical neurotransmitters and hormones that regulate a vast array of physiological and psychological processes. Their synthesis is a well-defined pathway, with L-phenylalanine serving as the initial precursor. Understanding the regulatory mechanisms of this pathway is crucial for the development of therapeutics for a variety of neurological and psychiatric disorders. This compound has emerged as a valuable pharmacological tool to probe the intricacies of this pathway by selectively disrupting the initial conversion of phenylalanine to tyrosine. This guide will delve into the core aspects of its function, providing researchers with the detailed information necessary for designing and interpreting experiments in the field of catecholamine research.
Mechanism of Action
The primary and most significant action of this compound is the inhibition of phenylalanine hydroxylase (PAH) , the enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine. While it is characterized as a very weak competitive inhibitor of PAH in vitro, it acts as a potent suppressor of the enzyme's activity in vivo.[1] This discrepancy is likely due to its metabolic fate and accumulation within hepatocytes.
In stark contrast to its effects on PAH, this compound has a minimal direct inhibitory effect on tyrosine hydroxylase (TH) , the rate-limiting enzyme in catecholamine synthesis. This is a critical distinction from its close analogue, alpha-methyl-p-tyrosine, which is a known potent competitive inhibitor of TH. The lack of significant alteration in plasma tyrosine levels, even in the presence of dramatically increased phenylalanine concentrations, substantiates the minimal impact on TH.[2]
Furthermore, this compound has been shown to be a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC) , the enzyme responsible for converting L-DOPA to dopamine. However, this inhibition is relatively weak.
The primary mechanism by which this compound affects catecholamine synthesis is, therefore, indirect. By inhibiting PAH, it induces a state of hyperphenylalaninemia. The elevated levels of phenylalanine can then compete with tyrosine for transport across the blood-brain barrier and may also exert a competitive inhibitory effect on tyrosine hydroxylase at very high concentrations, thereby reducing the substrate availability for catecholamine synthesis in the central nervous system.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | Organism/Tissue | Inhibitor | Inhibition Type | Ki Value | IC50 Value | Reference |
| Aromatic L-amino acid decarboxylase | Micrococcus percitreus | α-Methyl-DL-phenylalanine | Competitive | 46 mM | Not Reported | [3] |
| Phenylalanine Hydroxylase | Rat Liver | α-Methyl-DL-phenylalanine | Competitive (in vitro) | Very weak (not quantified) | Not Reported | [1] |
Table 2: In Vivo Effects on Enzyme Activity and Amino Acid Levels
| Species | Tissue | Dosage | Effect | Magnitude of Change | Reference |
| Rat | Liver | 24 µmol/10g body wt. | Inhibition of Phenylalanine Hydroxylase | 70-75% decrease | [1] |
| Newborn Mice | Liver | 0.43 mg/g body wt. | Inhibition of Phenylalanine Hydroxylase | 65-70% decrease | [2] |
| Newborn Mice | Plasma & Brain | 0.43 mg/g body wt. (+ Phenylalanine) | Increase in Phenylalanine | ~40-fold increase | [2] |
| Newborn Mice | Plasma | 0.43 mg/g body wt. (+ Phenylalanine) | Change in Tyrosine | Not significantly altered | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols.
Phenylalanine Hydroxylase (PAH) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PAH activity.
Principle: The assay measures the production of tyrosine from phenylalanine. The amount of tyrosine formed is quantified, and the reduction in its production in the presence of the inhibitor is used to determine the extent of inhibition.
General Protocol Outline:
-
Enzyme Preparation: A crude or purified preparation of PAH from liver homogenates is used.
-
Reaction Mixture: A typical reaction mixture includes:
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
L-Phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Dithiothreitol (DTT) (to maintain BH4 in its reduced state)
-
Catalase (to remove H2O2, which can damage the enzyme)
-
PAH enzyme preparation
-
This compound (inhibitor) at various concentrations.
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., trichloroacetic acid).
-
Quantification of Tyrosine: The amount of tyrosine produced is determined using methods such as:
-
High-Performance Liquid Chromatography (HPLC): Provides high specificity and sensitivity.
-
Fluorometric methods: Based on the native fluorescence of tyrosine.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of tyrosine formation in the presence and absence of the inhibitor. For determining the inhibition constant (Ki), various concentrations of both the substrate and inhibitor are used, and the data are analyzed using Lineweaver-Burk or other kinetic plots.
Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on AADC activity.
Principle: This assay measures the conversion of a substrate (e.g., L-DOPA or 5-HTP) to its corresponding amine (dopamine or serotonin).
General Protocol Outline:
-
Enzyme Source: AADC can be obtained from various tissues, such as the kidney or brain, or recombinant sources.
-
Reaction Mixture: The mixture typically contains:
-
Buffer (e.g., phosphate buffer, pH 7.2)
-
L-DOPA or 5-Hydroxytryptophan (substrate)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
AADC enzyme preparation
-
This compound (inhibitor) at varying concentrations.
-
-
Incubation: The reaction is carried out at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped, often by the addition of acid.
-
Quantification of Product: The amount of dopamine or serotonin formed is measured using:
-
HPLC with electrochemical detection (HPLC-ED): A highly sensitive and specific method for catecholamine and serotonin quantification.
-
Radiometric methods: Using a radiolabeled substrate and measuring the formation of the radiolabeled product.
-
-
Data Analysis: Inhibition kinetics are determined as described for the PAH assay.
In Vivo Measurement of Catecholamines and Metabolites
Objective: To assess the in vivo effects of this compound on brain catecholamine levels.
Principle: Techniques like microdialysis allow for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.
General Protocol Outline:
-
Animal Model: Typically rats or mice are used.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex).
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally) at various doses.
-
Microdialysis Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals before and after drug administration.
-
Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA) in the dialysate are quantified using highly sensitive analytical techniques, most commonly HPLC-ED.
-
Data Analysis: Changes in neurotransmitter and metabolite levels over time are expressed as a percentage of the baseline pre-drug levels. Dose-response curves can be generated to assess the potency of the drug's effect.
Signaling Pathways and Experimental Workflows
Visual representations of the biochemical pathways and experimental procedures can aid in understanding the complex interactions involved.
Caption: Inhibition points of this compound in the catecholamine synthesis pathway.
Caption: A typical experimental workflow for in vivo microdialysis studies.
Conclusion
This compound serves as a specific and potent in vivo inhibitor of phenylalanine hydroxylase, making it an invaluable tool for studying the consequences of hyperphenylalaninemia on catecholamine synthesis and function. Its minimal direct effect on tyrosine hydroxylase allows for the dissection of the indirect effects of elevated phenylalanine from direct enzymatic inhibition within the catecholamine pathway. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their investigations into the complex regulation of catecholamine neurotransmission. Further research is warranted to fully elucidate the dose-dependent effects on regional brain catecholamine and metabolite levels and to establish more precise in vitro inhibitory constants for a broader range of species and enzyme isoforms.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
A Technical Guide to the Structural and Functional Comparison of Phenylalanine and its α-Methylated Analog
Topic: Structural Similarity of alpha-Methyl-DL-phenylalanine to Phenylalanine Content Type: An in-depth technical guide Audience: Researchers, scientists, and drug development professionals
Introduction
Phenylalanine is an essential aromatic amino acid, serving as a fundamental building block for proteins and as a precursor for the synthesis of key biomolecules, including the neurotransmitter dopamine and the pigment melanin.[1] Its metabolism is critical for normal physiological function. α-Methyl-DL-phenylalanine is a synthetic analog of phenylalanine, distinguished by the addition of a methyl group at the alpha-carbon position.[2] This seemingly minor structural modification dramatically alters its biological activity, transforming it from a metabolic substrate into a potent modulator of the phenylalanine metabolic pathway.[2]
This technical guide provides a detailed comparison of the structural, physicochemical, and biological properties of phenylalanine and α-Methyl-DL-phenylalanine. It outlines the experimental protocols used to characterize their interactions with key enzymes and provides a framework for utilizing the analog as a research tool, particularly in the study of metabolic disorders like Phenylketonuria (PKU).
Part 1: Structural and Physicochemical Comparison
The core structural difference between phenylalanine and α-Methyl-DL-phenylalanine is the substitution of the α-hydrogen in phenylalanine with a methyl group. This addition introduces a new chiral center and increases the steric bulk around the α-carbon.
Chemical Structures:
-
L-Phenylalanine: C₉H₁₁NO₂
-
This compound: C₁₀H₁₃NO₂[3]
This structural alteration has significant implications for the molecule's chemical properties and its ability to interact with enzymes and transporters.
Data Presentation: Physicochemical Properties
The following table summarizes and compares the key physicochemical properties of both molecules.
| Property | Phenylalanine (L- and DL-forms) | This compound | Reference(s) |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ | [3][4] |
| Molecular Weight | 165.19 g/mol | 179.22 g/mol | [3][4] |
| pKa (Carboxyl) | ~2.58 | ~2.5 (Predicted) | [5][6] |
| pKa (Amino) | ~9.24 | ~9.69 (Predicted) | [5][6] |
| logP (Predicted) | -1.5 to 0.24 | -1.0 to -0.75 | [4][5][6] |
| Appearance | White crystalline powder | White to off-white solid powder | [4] |
| Water Solubility | 14.11 g/L (DL-form, 25°C) | 5 g/L (Predicted) | [5][6] |
Part 2: Biological Activity and Mechanism of Action
The primary metabolic fate of excess phenylalanine is its conversion to L-tyrosine, a reaction catalyzed by the enzyme Phenylalanine Hydroxylase (PAH).[7] This is the rate-limiting step in the catabolism of phenylalanine and the entry point for the biosynthesis of catecholamine neurotransmitters.[8]
The addition of the α-methyl group fundamentally changes the molecule's role. While phenylalanine is the natural substrate for PAH, α-Methyl-DL-phenylalanine acts as a competitive inhibitor. Although it is reported to be a very weak inhibitor in vitro, it acts as a potent suppressor of PAH activity in vivo. This discrepancy is likely due to factors related to metabolic stability, cellular uptake, and potential downstream effects in a biological system. The inhibition of PAH by its analog blocks the production of tyrosine from phenylalanine, leading to an accumulation of phenylalanine in the blood (hyperphenylalaninemia).
Visualization: Phenylalanine Metabolism and Catecholamine Synthesis
The following diagram illustrates the metabolic pathway beginning with phenylalanine, highlighting the point of inhibition by α-Methyl-DL-phenylalanine.
Caption: Phenylalanine metabolism to catecholamines and inhibition by its analog.
Data Presentation: Enzyme Kinetics
This table presents key kinetic parameters related to the interaction of Phenylalanine and α-Methyl-DL-phenylalanine with Phenylalanine Hydroxylase (PAH).
| Parameter | Molecule | Value | Enzyme Source | Reference(s) |
| Kₘ | L-Phenylalanine | 0.5 mM | Human (recombinant) | |
| Kₘ | L-Phenylalanine | ~130 µM (K_d) | Rat (truncated) | |
| Kᵢ | α-Methyl-DL-phenylalanine | Weak competitive inhibitor; specific Kᵢ not reported | Rat (liver) |
Part 3: Experimental Methodologies
The functional differences between these two molecules are elucidated through specific in vitro and in vivo experiments.
Experimental Protocol 1: Phenylalanine Hydroxylase (PAH) Inhibition Assay
This protocol describes a method to measure PAH activity and assess its inhibition by α-Methyl-DL-phenylalanine in vitro. The assay quantifies the production of L-tyrosine from L-phenylalanine.
1. Reagents and Buffers:
-
Assay Buffer: 0.1 M Sodium HEPES, pH 7.0.
-
Enzyme Solution: Purified recombinant Phenylalanine Hydroxylase (PAH).
-
Substrate Solution: L-Phenylalanine stock solution (e.g., 10 mM in Assay Buffer).
-
Inhibitor Solution: α-Methyl-DL-phenylalanine stock solution (e.g., 100 mM in Assay Buffer).
-
Cofactor Solution: 75 µM Tetrahydrobiopterin (BH₄) stabilized in 2 mM Dithiothreitol (DTT).
-
Additional Components: 1 mg/mL Catalase, 10 µM Ferrous Ammonium Sulfate.
-
Stop Solution: Trichloroacetic Acid (TCA), 10% (w/v).
2. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For each reaction, create a mix containing Assay Buffer, Catalase, and Ferrous Ammonium Sulfate.
-
Add the PAH enzyme to the reaction mix.
-
For inhibitor testing, add varying concentrations of α-Methyl-DL-phenylalanine. For control wells, add an equivalent volume of Assay Buffer.
-
Add the L-Phenylalanine substrate. Pre-incubate the mixture for 5 minutes at 25°C to allow for enzyme activation.
-
Initiate the reaction by adding the BH₄ cofactor solution.
-
Incubate the reaction at 25°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the ice-cold Stop Solution (TCA).
-
Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet precipitated protein.
-
Collect the supernatant for analysis.
3. Quantification:
-
The amount of L-tyrosine produced in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
-
Inhibition is calculated by comparing the rate of tyrosine formation in the presence of the inhibitor to the control reactions.
Experimental Protocol 2: In Vivo Model of Hyperphenylalaninemia
This protocol details the induction of chronic hyperphenylalaninemia in rodents, a widely used model for studying PKU.
1. Subjects:
-
Developing rats (suckling or weanling) or mice.
2. Materials:
-
L-Phenylalanine powder.
-
α-Methyl-DL-phenylalanine powder.
-
Vehicle for administration (e.g., sterile saline or suspension agent).
-
Standard rodent chow.
3. Procedure (Administration via Injection):
-
Prepare a suspension of L-Phenylalanine (e.g., 2 mg/g body weight) and α-Methyl-DL-phenylalanine (e.g., 0.43 mg/g body weight) in the chosen vehicle.
-
Administer the suspension daily to developing pups via subcutaneous or intraperitoneal injection.
-
A control group should receive vehicle injections only.
4. Procedure (Administration via Diet):
-
Prepare a custom diet by supplementing standard rodent chow with 5% (w/w) L-Phenylalanine and 0.4% (w/w) α-Methyl-DL-phenylalanine.
-
Provide the diet and water ad libitum to weanling rats.
-
A control group should be fed standard, unsupplemented chow.
5. Monitoring and Analysis:
-
Regularly monitor animal body weight and general health.
-
Collect blood samples periodically to measure plasma phenylalanine concentrations using mass spectrometry or an amino acid analyzer.
-
At the end of the study, tissues (e.g., brain, liver) can be harvested to analyze protein synthesis, neurotransmitter levels, and myelination.
Visualization: General Experimental Workflow
The diagram below outlines a logical workflow for the comparative analysis of an amino acid and its synthetic analog.
Caption: A logical workflow for comparing a native amino acid to its analog.
Part 4: Applications in Research and Drug Development
The unique inhibitory profile of α-Methyl-DL-phenylalanine makes it an invaluable tool for research and a point of interest in drug development.
-
Research Tool for Phenylketonuria (PKU): Its most prominent application is in creating reliable animal models of PKU. By co-administering α-Methyl-DL-phenylalanine with excess phenylalanine, researchers can induce chronic high blood phenylalanine levels, mimicking the biochemical phenotype of the human disease. These models are essential for studying the neuropathology of PKU and for testing novel therapeutic strategies.
-
Studying Amino Acid Metabolism: As an inhibitor of a key metabolic enzyme, it allows for the study of metabolic flux and the consequences of blocking a specific pathway.
-
Peptide Synthesis and Drug Design: The incorporation of α-methylated amino acids into peptides can increase their resistance to enzymatic degradation and introduce conformational constraints. This makes α-Methyl-DL-phenylalanine a useful building block in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications.
Conclusion
The addition of a single methyl group to the α-carbon of phenylalanine transforms it from an essential metabolite into a potent in vivo enzymatic inhibitor. This structural modification provides a powerful example of how subtle changes in molecular architecture can lead to profound differences in biological function. For researchers and drug developers, α-Methyl-DL-phenylalanine serves as a critical tool for modeling metabolic disease and as a structural motif for designing more stable and potent therapeutic agents. A thorough understanding of its relationship to phenylalanine is fundamental to leveraging its full potential in biomedical research.
References
- 1. This compound | 4415-69-4 | Benchchem [benchchem.com]
- 2. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of phenylalanine hydroxylase activity by alpha-methyl tyrosine, a potent inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDB-101: Molecule of the Month: Phenylalanine Hydroxylase [pdb101.rcsb.org]
- 8. L-Phenylalanine hydroxylase | Amino acid hydroxylases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Alpha-Methyl-DL-phenylalanine: A Technical Guide to its Role as a Competitive Inhibitor of Key Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of alpha-Methyl-DL-phenylalanine as a competitive inhibitor of critical enzymes in key metabolic pathways. With a structure analogous to the amino acid phenylalanine, this compound serves as a valuable tool in biochemical and pharmacological research. This document details its mechanism of action, summarizes its inhibitory effects on specific enzymes, provides comprehensive experimental protocols for enzyme activity assays, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to be a comprehensive resource for professionals in drug development and scientific research.
Introduction
This compound is a non-proteinogenic amino acid, structurally similar to phenylalanine but with the addition of a methyl group at the alpha-carbon.[1] This modification significantly alters its biological activity, transforming it from a building block of proteins into a potent inhibitor of specific enzymes. Its primary utility in research lies in its ability to competitively inhibit enzymes involved in amino acid metabolism, thereby allowing for the elucidation of metabolic pathways and the development of experimental models for metabolic disorders.[1] This guide focuses on its role as a competitive inhibitor of Phenylalanine Hydroxylase (PAH) and Aromatic L-amino Acid Decarboxylase (AADC), two key enzymes in critical biosynthetic pathways.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor. Due to its structural similarity to the natural substrates (phenylalanine for PAH and aromatic L-amino acids for AADC), it binds to the active site of the enzyme. This binding is reversible and in direct competition with the substrate. By occupying the active site, this compound prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. The level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.
Data Presentation: Inhibitory Effects of this compound
| Target Enzyme | Substrate(s) | Type of Inhibition | Quantitative Data | References |
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | Competitive | Inhibition of 65-70% of hepatic activity in developing mice. Described as a "very weak" inhibitor in vitro but a potent suppressor in vivo. | [2][3] |
| Aromatic L-Amino Acid Decarboxylase (AADC) | L-DOPA, 5-HTP | Competitive | Effective inhibitor of aromatic amino acid decarboxylation in humans, leading to decreased formation of serotonin, tryptamine, and tyramine. | [1][4] |
| Tyrosine Hydroxylase (TH) | L-Tyrosine | Minimal to no inhibition | Plasma tyrosine levels were not significantly altered in mice treated with this compound, suggesting a lack of significant inhibition. | [2] |
Impact on Catecholamine Biosynthesis
By inhibiting Phenylalanine Hydroxylase and Aromatic L-Amino Acid Decarboxylase, this compound disrupts the normal biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. The inhibition of PAH limits the conversion of phenylalanine to tyrosine, the initial precursor for this pathway. The subsequent inhibition of AADC blocks the conversion of L-DOPA to dopamine, a critical step in the synthesis of all catecholamines.
References
- 1. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Purification and properties of aromatic L-amino acid decarboxylase (4.1.1.28) of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine. | Semantic Scholar [semanticscholar.org]
The Metabolic Journey of alpha-Methyl-DL-phenylalanine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-DL-phenylalanine is a synthetic amino acid analogue that has primarily been utilized as a pharmacological tool in research settings. Its structural similarity to the essential amino acid phenylalanine allows it to interact with key enzymatic pathways, making it a valuable agent for studying metabolic disorders, particularly phenylketonuria (PKU). This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its metabolic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to off-white solid | Chem-Impex |
| Chirality | Racemic mixture (DL) | [1] |
Pharmacokinetics and Metabolism: A Qualitative Assessment
Detailed quantitative pharmacokinetic data for this compound is not extensively available in publicly accessible literature. Its primary application as a research chemical in animal models has resulted in a focus on its pharmacodynamic effects rather than comprehensive ADME studies. The following sections summarize the current qualitative understanding of its metabolic journey.
Absorption and Distribution
This compound is readily absorbed after administration. A key feature of its distribution is its ability to cross the blood-brain barrier. This transport is facilitated by the L-type amino acid transporter 1 (LAT1), for which it is a substrate.[1] This characteristic is crucial for its effects on brain metabolism and its use in creating animal models for neurological conditions related to amino acid metabolism.[1]
Metabolism and Biotransformation
The metabolism of this compound is characterized by its interaction with enzymes involved in phenylalanine metabolism.
Enzyme Inhibition:
The primary metabolic role of this compound is as an inhibitor of key enzymes:
-
Phenylalanine Hydroxylase (PAH): It is a potent inhibitor of this enzyme, which is responsible for the conversion of phenylalanine to tyrosine.[2] This inhibition is the basis for its use in inducing hyperphenylalaninemia in animal models to mimic PKU.[2] In newborn mice, a dose of 0.43 mg/g body weight was shown to inhibit 65-70% of hepatic phenylalanine hydroxylase activity within 12 hours.[2]
-
Tyrosine Hydroxylase (TH): It also acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1] This inhibition can lead to a depletion of these crucial neurotransmitters.
Metabolic Pathways:
While a complete metabolic map is not available, at least one significant metabolic pathway has been identified in animal models. This compound can be metabolized to produce the active metabolite metaraminol (3,β-dihydroxyamphetamine).[1] Metaraminol is a catecholamine-releasing agent, and its formation contributes to the overall pharmacological effects of the parent compound.[1]
The following diagram illustrates the known interactions and metabolic transformation of this compound.
Excretion
Specific studies detailing the excretion profile of this compound are scarce. It is presumed to be excreted through renal and fecal routes, both as the unchanged parent compound and as its metabolites. However, quantitative data on the percentage of the administered dose eliminated by each route and the chemical identity of all excreted products are not well-documented.
Experimental Protocols
The primary use of this compound has been in the induction of experimental hyperphenylalaninemia in animal models.
Induction of Hyperphenylalaninemia in Mice
-
Objective: To create a mouse model of phenylketonuria.
-
Method:
-
Outcome: This protocol effectively produces a chronic state of hyperphenylalaninemia, allowing for the study of the biochemical and neurological consequences of elevated phenylalanine levels.[2]
The following workflow diagram illustrates the experimental use of this compound in creating a PKU animal model.
Data Gaps and Future Research Directions
This review highlights significant gaps in the understanding of the metabolic fate of this compound. The lack of quantitative pharmacokinetic data, a complete metabolic map, and detailed excretion studies limits its potential for broader applications. Future research should focus on:
-
Quantitative ADME Studies: Conducting comprehensive pharmacokinetic studies in various animal models to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.
-
Metabolite Identification: Utilizing modern analytical techniques like high-resolution mass spectrometry to identify all major and minor metabolites in plasma, urine, and feces.
-
Enzyme Kinetics: Characterizing the specific enzymes responsible for its metabolism and determining their kinetic parameters.
-
Stereospecific Metabolism: Investigating potential differences in the metabolic fate of the D- and L-enantiomers.
Conclusion
This compound serves as a potent and valuable research tool for investigating the pathophysiology of hyperphenylalaninemia. Its ability to inhibit phenylalanine hydroxylase and cross the blood-brain barrier makes it an effective agent for creating animal models of PKU. However, a comprehensive understanding of its metabolic fate is still incomplete. Further detailed studies on its pharmacokinetics and biotransformation are necessary to fully characterize this compound and potentially expand its utility in biomedical research and drug development.
References
An In-depth Technical Guide to the Core Biochemical Characteristics of alpha-Methyl-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methyl-DL-phenylalanine is a synthetic amino acid analog of phenylalanine that serves as a valuable tool in biochemical and pharmacological research. Its structural similarity to phenylalanine allows it to interact with key enzymes involved in amino acid metabolism and neurotransmitter synthesis. This technical guide provides a comprehensive overview of the core biochemical characteristics of this compound, including its chemical properties, mechanism of action, and its effects on critical metabolic pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research setting.
Chemical and Physical Properties
This compound, a white crystalline powder, is a derivative of the essential amino acid DL-phenylalanine, distinguished by the presence of a methyl group at the alpha-carbon.[1][2] This modification significantly alters its biological activity.
| Property | Value | Reference(s) |
| Synonyms | α-Me-DL-Phe-OH, (+/-)-2-Amino-2-methyl-3-phenylpropionic acid | [1] |
| CAS Number | 1132-26-9 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Mechanism of Action and Biochemical Effects
The primary biochemical significance of this compound lies in its ability to inhibit key enzymes in the aromatic amino acid metabolic pathways.[3]
Inhibition of Phenylalanine Hydroxylase (PAH)
This compound is a known inhibitor of phenylalanine hydroxylase (PAH), the enzyme that catalyzes the conversion of phenylalanine to tyrosine.[4] This is the initial and rate-limiting step in the catabolism of phenylalanine.[5] While it is a weak competitive inhibitor of rat liver PAH in vitro, it acts as a potent suppressor of the enzyme in vivo.[4] Administration in neonatal mice has been shown to inhibit 65-70% of hepatic phenylalanine hydroxylase activity.[6] This discrepancy suggests a complex mechanism of action in a physiological system that may extend beyond simple competitive inhibition at the active site.
This inhibitory action leads to an accumulation of phenylalanine in the blood and brain, making this compound a crucial tool for inducing experimental phenylketonuria (PKU) in animal models.[7][8] These models are instrumental in studying the pathophysiology of PKU and for developing and testing potential therapeutic interventions.[8]
Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC)
This compound acts as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][3] AADC is a pyridoxal 5'-phosphate (PLP) dependent enzyme responsible for the final step in the synthesis of the neurotransmitters dopamine and serotonin, by converting L-DOPA to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin, respectively.[9]
The competitive inhibition of AADC by alpha-methylamino acids has been documented in early studies.[10] One study on AADC from Micrococcus percitreus reported a Ki value for this compound.[3]
| Enzyme | Inhibition Type | Ki Value | Organism/Tissue | Reference(s) |
| Aromatic L-Amino Acid Decarboxylase (AADC) | Competitive | 46 mM | Micrococcus percitreus | [3] |
It is important to note that the inhibitory action on AADC by this compound was reported as "not very strong" in this particular study.[3]
Effects on Neurotransmitter Synthesis
By inhibiting PAH and AADC, this compound significantly impacts the synthesis of key neurotransmitters.
-
Catecholamine Synthesis: The inhibition of PAH reduces the endogenous synthesis of tyrosine from phenylalanine.[5] Tyrosine is the precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[5] The subsequent inhibition of AADC further blocks the conversion of L-DOPA to dopamine. This dual action leads to a depletion of catecholamines in the central nervous system.
-
Serotonin Synthesis: While the primary effect on serotonin synthesis is through the inhibition of AADC, which converts 5-HTP to serotonin, there is also evidence that phenylalanine hydroxylase can contribute to the synthesis of serotonin by hydroxylating tryptophan to 5-HTP, although with lower efficiency than tryptophan hydroxylase.[11] Therefore, inhibition of PAH by this compound might also have a minor effect on the initial step of serotonin synthesis in certain tissues.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways affected by this compound and a typical experimental workflow for its use in research.
References
- 1. This compound | 4415-69-4 | Benchchem [benchchem.com]
- 2. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 6. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of experimental phenylketonuria. Augmentation of hyperphenylalaninemia with alpha-methylphenylalanine and p-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. dot | Graphviz [graphviz.org]
- 11. Phenylalanine hydroxylase contributes to serotonin synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Creating a Phenylketonuria (PKU) Mouse Model with alpha-Methyl-DL-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for establishing a chemical-induced mouse model of Phenylketonuria (PKU) using a combination of a high L-phenylalanine diet and the phenylalanine hydroxylase (PAH) inhibitor, alpha-Methyl-DL-phenylalanine. This model is intended for studying the pathophysiology of hyperphenylalaninemia and for the preclinical evaluation of novel therapeutic interventions.
Introduction
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder caused by mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase.[1] This enzyme deficiency impairs the conversion of phenylalanine (Phe) to tyrosine (Tyr), leading to a toxic accumulation of Phe in the blood and brain (hyperphenylalaninemia, HPA).[2] If untreated, PKU results in severe and irreversible neurological damage, intellectual disability, seizures, and behavioral problems.[3]
Animal models are indispensable tools for investigating the underlying mechanisms of PKU and for testing new treatments.[4] While genetic models, such as the Pahenu2 mouse, accurately mimic the human condition, pharmacological models offer a rapid and flexible alternative for inducing a PKU-like state in wild-type animals.[5]
This protocol describes a method to induce hyperphenylalaninemia in mice by inhibiting the PAH enzyme with this compound (α-MePhe) while simultaneously providing a high-phenylalanine diet.[4][6] α-MePhe acts as a competitive inhibitor of PAH, and also inhibits tyrosine hydroxylase, further contributing to the depletion of catecholamine neurotransmitters.[1][7] This approach effectively bypasses the need for genetic manipulation and produces a phenotype characterized by elevated Phe levels and associated neurological deficits consistent with PKU.[6] The model utilizing alpha-methylphenylalanine is considered relatively free from the non-specific toxic effects seen with other chemical inhibitors.[6][8]
Mechanism of Action
The combination of a high Phe diet and a PAH inhibitor recapitulates the core biochemical defect in PKU.
-
PAH Inhibition: this compound is an analogue of phenylalanine that competitively inhibits the active site of the phenylalanine hydroxylase enzyme.[1][7]
-
High Phenylalanine Load: A diet supplemented with L-phenylalanine provides an excess of the substrate, which, due to the enzyme inhibition, cannot be metabolized into tyrosine.
-
Hyperphenylalaninemia: This dual approach leads to a rapid and sustained increase in Phe concentrations in the blood and, consequently, in the brain, mimicking the toxic state observed in untreated PKU patients.[6]
Experimental Protocols
Note: The following protocols are based on methodologies established in rodent models, primarily rats.[6][7] Researchers should perform pilot studies to determine the optimal dosage, administration frequency, and dietary composition for their specific mouse strain and experimental goals.
Animal Husbandry
-
Species: Mouse (Mus musculus)
-
Strain: A common inbred strain such as C57BL/6J is recommended.[9]
-
Age: Postnatal day (PND) 5 to PND 21 is a critical period for brain development, making it a target for induction. Treatment can be initiated in weanling or adult mice as well, depending on the research question.
-
Housing: Animals should be housed under standard conditions (22-23°C, 12:12h light:dark cycle) with ad libitum access to food and water, unless otherwise specified.[10] All procedures must be approved by the institution's Animal Use and Care Committee.
Reagent and Diet Preparation
-
This compound (α-MePhe) Solution:
-
Prepare a stock solution of α-MePhe (e.g., 20 mg/mL) in sterile saline or water.
-
The solution may require gentle heating and vortexing to fully dissolve. Prepare fresh daily.
-
-
L-Phenylalanine (Phe) Solution:
-
Prepare a stock solution of L-Phe (e.g., 50 mg/mL) in sterile saline or water. This will be used for co-administration with α-MePhe.
-
-
High-Phenylalanine Diet:
Induction Protocol (Example for Weanling Mice)
This protocol aims to establish a state of chronic hyperphenylalaninemia.
-
Acclimation: Acclimate weanling mice (PND 21) to the housing facility for one week on a standard diet.
-
Baseline Measurement: Collect baseline blood samples and body weights before starting the induction protocol.
-
Dietary Induction: Switch the experimental group to the 3% high-phenylalanine diet. The control group should remain on the standard diet.
-
PAH Inhibition:
-
Administer α-MePhe via oral gavage or intraperitoneal (i.p.) injection.
-
Suggested Starting Dose: 50-100 mg/kg, administered once or twice daily. The exact dose and frequency must be optimized.
-
The control group should receive a vehicle (saline) administration of the same volume and route.
-
-
Duration: Continue the treatment for a period of 4 to 8 weeks to allow for the development of behavioral and neurological phenotypes. This duration can be adjusted based on experimental needs.
Monitoring and Endpoint Analysis
-
Body Weight: Monitor body weight 2-3 times per week. Animals with severe HPA may exhibit slightly decreased body weight.[6]
-
Plasma Phenylalanine Levels:
-
Collect blood samples (e.g., via tail vein or submandibular bleed) weekly to monitor plasma Phe and Tyr levels.
-
Use a qualified method such as HPLC or mass spectrometry for amino acid analysis.
-
The goal is to achieve Phe levels significantly above the normal range (see Table 1).
-
-
Behavioral Testing: After the induction period, a battery of behavioral tests can be performed to assess PKU-related neurological deficits. These may include:
-
Open Field Test: To assess general activity and anxiety-like behavior.[5]
-
Novel Object Recognition: To evaluate learning and memory.[9]
-
Morris Water Maze: For spatial learning and memory assessment.[11]
-
Nesting Behavior: A measure of general well-being and complex, self-directed behavior, which is often impaired in PKU models.[5]
-
-
Neurochemical Analysis:
-
At the end of the study, euthanize animals and harvest brain tissue.
-
Dissect specific brain regions (e.g., prefrontal cortex, striatum, hippocampus).
-
Analyze tissue homogenates for levels of Phe, Tyr, and monoamine neurotransmitters (dopamine, serotonin, norepinephrine) and their metabolites (HVA, 5-HIAA) using HPLC with electrochemical detection.[11]
-
Expected Outcomes & Data Presentation
The successful induction of this PKU model should result in biochemical changes that are comparable to those observed in established genetic mouse models. The following tables provide target values based on published data from the Pahenu2 genetic mouse model, which can be used as a benchmark for the pharmacological model.
Table 1: Target Plasma and Brain Phenylalanine (Phe) Concentrations
| Parameter | Control (Wild-Type) | PKU Model (Target) | Reference(s) |
|---|---|---|---|
| Plasma Phe (µmol/L) | 60 - 135 | > 1200 | [5][9] |
| Brain Phe (nmol/g) | 125 - 210 | > 650 | [5][9] |
| Plasma Tyr (µmol/L) | 80 - 100 | < 30 |[13] |
Table 2: Target Brain Neurotransmitter Concentrations (Relative Change)
| Neurotransmitter | Brain Region | Expected Change in PKU Model | Reference(s) |
|---|---|---|---|
| Dopamine | Striatum, Prefrontal Cortex | No significant change to slight decrease | [9][11] |
| Norepinephrine | Whole Brain | Significant Decrease (~40-50%) | [9] |
| Serotonin | Whole Brain, Hippocampus | Significant Decrease (~20-40%) | [3][11] |
| 5-HIAA (Serotonin Metabolite) | Whole Brain | Significant Decrease |[11][13] |
Visualizations
Experimental Workflow
Caption: Workflow for inducing and characterizing the pharmacological PKU mouse model.
PKU Pathological Signaling Pathway
Caption: Key pathological pathways resulting from hyperphenylalaninemia in the brain.
References
- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 2. Of mice and men: Plasma phenylalanine reduction in PKU corrects neurotransmitter pathways in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New findings about neuropathological outcomes in the PKU mouse throughout lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of experimental phenylketonuria. Augmentation of hyperphenylalaninemia with alpha-methylphenylalanine and p-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Behavioral Consequence of Phenylketonuria in Mice Depends on the Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. DSpace-CRIS [zora.uzh.ch]
- 12. Induction of hyperphenylalaninemia in mice by ethionine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sustained Correction of a Murine Model of Phenylketonuria following a Single Intravenous Administration of AAVHSC15-PAH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing α-Methyl-DL-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methyl-DL-phenylalanine is a non-proteinogenic amino acid that offers unique advantages in peptide design and drug development. Its distinctive structure, featuring a methyl group on the α-carbon, introduces significant steric hindrance. This modification has profound effects on peptide conformation, stability, and biological activity. Incorporating α-methyl-DL-phenylalanine into peptide sequences can enhance resistance to enzymatic degradation, induce specific secondary structures such as helices, and ultimately lead to peptides with improved therapeutic potential.[1][2]
These application notes provide detailed protocols for the successful incorporation of α-Methyl-DL-phenylalanine into peptides using solid-phase peptide synthesis (SPPS), address the challenges associated with its steric bulk, and discuss its impact on peptide structure and function.
Properties of α-Methyl-DL-phenylalanine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in aqueous solutions, with solubility dependent on pH. | N/A |
| Key Structural Feature | Methyl group at the α-carbon, creating a chiral center and significant steric hindrance. | [4] |
Impact on Peptide Structure and Function
The incorporation of α-methyl-DL-phenylalanine significantly influences the conformational properties of peptides:
-
Conformational Rigidity: The α-methyl group restricts the rotation around the peptide backbone, leading to a more rigid and defined conformation.[5]
-
Induction of Helical Structures: The steric bulk of the α-methyl group favors the formation of α-helical or 3₁₀-helical secondary structures.[1][6]
-
Enhanced Proteolytic Stability: The steric hindrance provided by the α-methyl group protects the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]
-
Modulation of Biological Activity: By inducing specific conformations, α-methyl-DL-phenylalanine can enhance the binding affinity of peptides to their biological targets, such as G protein-coupled receptors (GPCRs), and modulate their signaling pathways.[2][7]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The primary challenge in incorporating α-methyl-DL-phenylalanine is overcoming the steric hindrance during the coupling reaction. The following protocols are optimized for this purpose.
Materials and Reagents
-
Fmoc-α-Methyl-DL-phenylalanine
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Coupling reagents: HATU, HBTU, PyBOP (see Table 2 for comparison)
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Washing solvents: Dichloromethane (DCM), Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
General SPPS Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating α-methyl-DL-phenylalanine.
Detailed Protocol for a Single Coupling Cycle of Fmoc-α-Methyl-DL-phenylalanine
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in DMF (5 mL) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of Fmoc-α-Methyl-DL-phenylalanine:
-
In a separate vial, dissolve Fmoc-α-Methyl-DL-phenylalanine (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIEA (0.8 mmol, 8 eq) in DMF (2 mL).
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. A longer coupling time is necessary due to the steric hindrance.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIEA/DMF) for 30 minutes. This prevents the formation of deletion sequences.
-
Repeat: Proceed to the deprotection step for the coupling of the next amino acid.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 5 mL per 0.1 g of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Purification and Characterization
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by NMR spectroscopy to analyze its conformation.[8][9]
Data on Coupling Reagents
| Coupling Reagent | Class | Relative Efficacy for Sterically Hindered Residues | Notes |
| HATU | Aminium Salt | Very High | Generally the most effective reagent for difficult couplings, including N-methylated and α,α-disubstituted amino acids.[10][12] |
| HBTU | Aminium Salt | High | A widely used and effective reagent, though may be slightly less efficient than HATU for the most challenging couplings.[11] |
| PyBOP | Phosphonium Salt | High | A good alternative to aminium salts, particularly when avoiding potential side reactions like guanidinylation is crucial.[12] |
| DIC/Oxyma | Carbodiimide | Moderate to High | A cost-effective option that shows good performance with reduced racemization, but may require longer reaction times for sterically hindered residues.[11] |
Application in Drug Development: Targeting GPCRs
Peptides containing α-methyl-DL-phenylalanine can be designed as potent and selective ligands for G protein-coupled receptors (GPCRs). The induced conformational stability can enhance binding to the receptor, and the increased proteolytic resistance prolongs the peptide's therapeutic effect.
The following diagram illustrates a simplified signaling pathway of a GPCR activated by a peptide ligand containing α-methyl-DL-phenylalanine.
Conclusion
The incorporation of α-methyl-DL-phenylalanine is a powerful strategy in peptide chemistry for developing more stable and conformationally defined peptides. While its steric hindrance presents a synthetic challenge, the use of potent coupling reagents like HATU and optimized protocols enables its efficient incorporation. The resulting peptides often exhibit enhanced biological activity, making α-methyl-DL-phenylalanine a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. Study of the conformational profile of selected unnatural amino acid residues derived from l‐phenylalanine | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for In Vivo Administration of alpha-Methyl-DL-phenylalanine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-DL-phenylalanine is a synthetic amino acid derivative utilized in preclinical research primarily to induce hyperphenylalaninemia in animal models, most notably in rats. This condition mimics the metabolic phenotype of Phenylketonuria (PKU), a human genetic disorder characterized by the inability to metabolize phenylalanine. By inhibiting the enzyme phenylalanine hydroxylase, this compound administration leads to elevated levels of phenylalanine in the blood and brain, providing a valuable tool for studying the pathophysiology of PKU and for the preclinical evaluation of potential therapeutic interventions. These application notes provide detailed protocols for the in vivo administration of this compound in rats, data presentation guidelines, and visualizations of the experimental workflow and associated signaling pathways.
Mechanism of Action
This compound acts as a potent and specific inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[1] While it is a weak competitive inhibitor of the enzyme in vitro, it demonstrates robust inhibitory activity in vivo, primarily in the liver.[1] This inhibition leads to a significant accumulation of phenylalanine in the plasma and brain. The resulting hyperphenylalaninemia is a key characteristic of the experimental model for PKU.[2][3]
Data Presentation
Quantitative Effects of this compound Administration in Rats
The following table summarizes the quantitative effects of this compound administration on plasma amino acid concentrations in rats, as reported in various studies. This data is crucial for designing experiments and for the interpretation of results.
| Dosage and Administration Route | Duration of Treatment | Fold Increase in Plasma Phenylalanine | Change in Plasma Tyrosine | Species/Strain | Reference |
| 24 µmol/10g body wt. (with or without 52 µmol phenylalanine) via injection | Single dose (18h post-administration) | Not specified, but hepatic PAH activity decreased by 70-75% | Not specified | Rat | [1] |
| 0.43 mg/g body wt. (with 2 mg/g phenylalanine) via daily injection | Daily for up to 10 days | ~40-fold | Not significantly altered | Developing mice | [4] |
| Injections of alpha-methylphenylalanine + phenylalanine | Suckling rats (daily) | 20-40 fold during the first 18 days of life, 30-fold after weaning | Not specified | Developing rats | [1] |
| Addition to diet | Post-weaning | 30-fold | Not specified | Rats | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound
This protocol describes the preparation and administration of this compound via intraperitoneal injection to induce acute or chronic hyperphenylalaninemia in rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
L-phenylalanine (optional, to enhance hyperphenylalaninemia)
-
Sterile water for injection
-
Vortex mixer
-
Sterile syringes and needles (23-25 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Solution Preparation:
-
Aseptically prepare a solution of this compound in sterile saline. The solubility in water is approximately 10 mg/mL and may require sonication to fully dissolve.
-
For co-administration, L-phenylalanine can be dissolved in the same solution.
-
A typical dosage is 24 µmol of this compound per 10g of body weight.[1]
-
Ensure the final solution is sterile, for example, by filtration through a 0.22 µm filter.
-
-
Animal Handling and Injection:
-
Weigh the rat to determine the correct injection volume.
-
Restrain the rat securely. For a two-person technique, one person holds the rat by placing their thumb and forefinger around the thorax, just behind the forelimbs, while the other performs the injection. For a one-person technique, grasp the rat by the scruff of the neck to immobilize the head and body.
-
Position the rat with its head tilted downwards to move the abdominal organs away from the injection site.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.[5][6][7]
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate incorrect placement.[6][7]
-
Inject the solution slowly and steadily. The maximum recommended IP injection volume for rats is 10 ml/kg.[5]
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Dietary Administration of this compound
This protocol describes the preparation of a supplemented diet for the chronic administration of this compound to rats.
Materials:
-
This compound powder
-
Standard powdered rat chow
-
L-phenylalanine powder (optional)
-
Precision balance
-
Blender or food mixer
Procedure:
-
Diet Preparation:
-
Determine the desired concentration of this compound and L-phenylalanine in the diet. This will depend on the desired level of hyperphenylalaninemia and the daily food intake of the rats.
-
Weigh the required amounts of this compound, L-phenylalanine (if applicable), and powdered rat chow.
-
Thoroughly mix the powders in a blender or food mixer to ensure a homogenous distribution of the compounds within the diet.
-
The diet can be provided to the animals ad libitum.
-
-
Monitoring:
-
Monitor food and water intake daily to ensure the animals are consuming the supplemented diet.
-
Monitor the body weight of the animals regularly.
-
Store the prepared diet in a cool, dry place to prevent degradation of the components.
-
Protocol 3: Analysis of Plasma Amino Acids by HPLC
This protocol outlines a general procedure for the determination of phenylalanine and tyrosine levels in rat plasma using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Derivatizing agents (e.g., o-phthalaldehyde (OPA) for primary amino acids)[8]
-
Acetonitrile, methanol, and other HPLC-grade solvents
-
Amino acid standards (phenylalanine, tyrosine, etc.)
-
Protein precipitation agent (e.g., trichloroacetic acid or sulfosalicylic acid)
Procedure:
-
Sample Collection and Preparation:
-
Collect blood from the rats via an appropriate method (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant.
-
Centrifuge the blood at approximately 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean tube.
-
Deproteinize the plasma by adding a protein precipitation agent, vortexing, and centrifuging to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
Derivatize the amino acids in the plasma supernatant and standards with a suitable agent like OPA to make them detectable by fluorescence.[8]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the amino acids using a reversed-phase column with a gradient elution of appropriate mobile phases (e.g., a mixture of acetonitrile and a buffer).
-
Detect the amino acids using a fluorescence or UV detector set at the appropriate wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Identify and quantify the phenylalanine and tyrosine peaks in the sample chromatogram by comparing their retention times and peak areas to those of the known standards.
-
Calculate the concentration of each amino acid in the plasma sample.
-
Visualizations
Signaling Pathway of Phenylalanine Metabolism and Inhibition by this compound
Caption: Inhibition of Phenylalanine Hydroxylase by this compound.
Experimental Workflow for Inducing Hyperphenylalaninemia in Rats
Caption: Typical experimental workflow for studies using this compound in rats.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An animal model of early-treated PKU [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in experimental phenylketonuria: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.vt.edu [research.vt.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of α-Methyl-DL-phenylalanine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methyl-DL-phenylalanine is a synthetic amino acid derivative of phenylalanine. Due to its structural similarity to phenylalanine, it serves as a valuable tool in various research and clinical applications. A primary application is its use as an internal standard (IS) in the quantitative analysis of phenylalanine and other amino acids in biological matrices.[1] Its stability and distinct retention time in chromatographic separations make it an ideal candidate for ensuring accuracy and precision in bioanalytical methods. This document provides detailed application notes and protocols for the analysis of α-Methyl-DL-phenylalanine in biological samples using High-Performance Liquid Chromatography (HPLC).
I. Achiral HPLC-UV/Fluorescence Analysis for Quantification
This section details the protocol for the quantitative analysis of α-Methyl-DL-phenylalanine, often in its role as an internal standard for the determination of phenylalanine and tyrosine concentrations in biological fluids such as plasma, serum, and dried blood spots (DBS).
Experimental Protocol: Quantification in Plasma/Serum
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing proteinaceous interferences from plasma and serum samples prior to HPLC analysis.
-
Reagents and Materials:
-
Plasma or Serum Sample
-
α-Methyl-DL-phenylalanine (Internal Standard Solution)
-
Perchloric Acid (PCA), 6% (v/v) or Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add a known concentration of α-Methyl-DL-phenylalanine internal standard.
-
Add 300 µL of ice-cold acetonitrile or 100 µL of 6% perchloric acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.[1][2]
-
Experimental Workflow for Sample Preparation
Caption: Workflow for protein precipitation of plasma/serum samples.
2. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.[3] A gradient elution can also be used, for instance, starting with 100% water and increasing the organic modifier percentage over time.[1]
-
Injection Volume: 10 - 20 µL.[3]
-
Detection:
Quantitative Data Summary
The following table summarizes typical performance characteristics for the achiral HPLC analysis of phenylalanine and related compounds using α-Methyl-DL-phenylalanine as an internal standard.
| Parameter | Phenylalanine | Tyrosine | α-Methyl-DL-phenylalanine (IS) | Reference |
| Retention Time (min) | ~3.6 | ~1.8 | ~4.7 | [1] |
| Linearity Range (µM) | 100 - 3200 | 100 - 3200 | N/A | [1] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | N/A | [1] |
| Limit of Detection (LOD) (µM) | ~20 | ~25 | N/A | [1] |
| Limit of Quantification (LOQ) (µM) | ~60 | ~75 | N/A | [1] |
| Recovery (%) | >85% | >85% | N/A | |
| Inter-batch CV (%) | < 5% | < 5% | N/A | [2] |
II. Chiral HPLC Analysis for Enantiomeric Separation
For applications requiring the differentiation of D- and L-enantiomers of α-Methyl-phenylalanine or related amino acids, a chiral stationary phase (CSP) is necessary.
Experimental Protocol: Chiral Separation
1. Sample Preparation
Sample preparation follows the same protein precipitation protocol as described for achiral analysis to remove matrix interferences.
2. Chiral HPLC Conditions
-
HPLC System: HPLC with UV or Circular Dichroism (CD) detector.
-
Column: A teicoplanin-based chiral stationary phase is effective for the enantioseparation of phenylalanine and its derivatives.[4] Other CSPs like those based on cyclodextrin or ristocetin can also be employed.[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is often used for reversed-phase chiral separations on teicoplanin columns.[4]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 23°C.[4]
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm or 254 nm. A CD detector can be used to determine the elution order of the enantiomers.[4]
Quantitative Data Summary for Chiral Separation
This table presents typical data for the chiral separation of phenylalanine enantiomers, which is analogous to what can be expected for α-Methyl-DL-phenylalanine.
| Parameter | L-Phenylalanine | D-Phenylalanine | Reference |
| Resolution (Rs) | >1.5 | >1.5 | [4][5] |
| Linearity Range (µg/mL) | 0.1 - 500 | 0.1 - 500 | [4] |
| Correlation Coefficient (r²) | >0.998 | >0.998 | [4] |
| Limit of Detection (µg/mL) | 0.1 | 0.1 | [4] |
| Recovery (%) | >82% | >82% | [4] |
III. LC-MS/MS Analysis in Biological Matrices
For higher sensitivity and specificity, especially in complex matrices like urine or for low-concentration analytes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Experimental Protocol: LC-MS/MS in Urine
1. Sample Preparation: Dilute-and-Shoot
For urine samples, a simple dilution is often sufficient due to the lower protein content compared to plasma.
-
Reagents and Materials:
-
Urine Sample
-
α-Methyl-DL-phenylalanine (Internal Standard Solution)
-
Methanol or Acetonitrile
-
Water with 0.1% Formic Acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (optional, for clarifying particulate matter)
-
-
Procedure:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any sediment.
-
In a clean microcentrifuge tube, combine 50 µL of urine supernatant, a known amount of α-Methyl-DL-phenylalanine internal standard, and 950 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the mixture.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow for Urine Sample Preparation
Caption: Workflow for the preparation of urine samples for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for α-Methyl-DL-phenylalanine would need to be determined through infusion and optimization.
IV. Method Validation
A robust bioanalytical method requires thorough validation. Key parameters to assess include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the target analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Logical Flow of Method Validation
Caption: Key parameters for bioanalytical method validation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 5. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Hyperphenylalaninemia with α-Methyl-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphenylalaninemia (HPA) is a metabolic disorder characterized by elevated levels of phenylalanine (Phe) in the blood. The most severe form of HPA is phenylketonuria (PKU), an inborn error of metabolism caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH). This deficiency prevents the conversion of phenylalanine to tyrosine, leading to a toxic accumulation of phenylalanine in the body, which can cause severe intellectual disability and other neurological problems if left untreated.
Animal models of hyperphenylalaninemia are crucial for studying the pathophysiology of the disease, for investigating the effects of high phenylalanine levels on various organs, especially the brain, and for developing and testing new therapeutic strategies. A common and effective method for inducing hyperphenylalaninemia in laboratory animals is through the administration of α-Methyl-DL-phenylalanine in conjunction with a high phenylalanine diet. α-Methyl-DL-phenylalanine is an inhibitor of phenylalanine hydroxylase, the enzyme responsible for metabolizing phenylalanine.[1][2][3] This combination effectively mimics the biochemical characteristics of PKU.
These application notes provide detailed protocols for inducing hyperphenylalaninemia in rodents using α-Methyl-DL-phenylalanine, along with expected outcomes and key experimental considerations.
Mechanism of Action
α-Methyl-DL-phenylalanine acts as an in vivo suppressor of hepatic phenylalanine hydroxylase (PAH) activity.[1][2] While it is a weak competitive inhibitor in vitro, its administration in living organisms leads to a significant and sustained decrease in PAH activity, primarily in the liver.[1][2] The renal PAH activity remains largely unaffected.[1][2] By inhibiting PAH, α-Methyl-DL-phenylalanine blocks the metabolic pathway that converts phenylalanine to tyrosine. When administered alongside a diet rich in phenylalanine, this leads to a rapid and sustained elevation of phenylalanine levels in the blood and brain, closely mimicking the metabolic state of hyperphenylalaninemia.[4][5]
Signaling Pathway and Pathophysiology
The primary pathogenic mechanism in hyperphenylalaninemia is the neurotoxicity resulting from elevated brain phenylalanine concentrations. High levels of phenylalanine in the blood saturate the large neutral amino acid (LNAA) transporter at the blood-brain barrier. This leads to competitive inhibition of the transport of other essential amino acids, such as tyrosine and tryptophan, into the brain.
The reduced availability of these precursor amino acids in the brain directly impairs the synthesis of key neurotransmitters. Specifically, the decrease in tyrosine limits the production of dopamine and norepinephrine, while the reduction in tryptophan curtails the synthesis of serotonin. This imbalance in neurotransmitter levels is thought to be a major contributor to the neurological and cognitive impairments observed in untreated PKU.
Figure 1: Simplified signaling pathway of hyperphenylalaninemia-induced neurotoxicity.
Experimental Protocols
Two primary methods for inducing chronic hyperphenylalaninemia using α-Methyl-DL-phenylalanine in rodents are detailed below: subcutaneous injections for suckling animals and dietary administration for weaned animals.
Protocol 1: Induction of Hyperphenylalaninemia in Suckling Rats by Subcutaneous Injection
This protocol is adapted from Delvalle et al. (1978) and is suitable for inducing HPA in neonatal rats.[1][2]
Materials:
-
α-Methyl-DL-phenylalanine
-
L-phenylalanine
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles (e.g., 27-gauge)
-
Suckling rat pups (e.g., Sprague-Dawley or Wistar)
Procedure:
-
Preparation of Injection Solution:
-
Prepare a solution of α-Methyl-DL-phenylalanine and L-phenylalanine in sterile saline. A typical concentration is a suspension containing both compounds.
-
-
Administration:
-
Monitoring:
Protocol 2: Induction of Hyperphenylalaninemia in Weaned Rats by Dietary Administration
This protocol is suitable for inducing HPA in weaned or adult rats and is adapted from studies by Delvalle et al. (1978) and Brass et al. (1982).[1][2][5]
Materials:
-
α-Methyl-DL-phenylalanine
-
L-phenylalanine
-
Standard rodent chow
-
Weaned rats (e.g., 25 days of age)
Procedure:
-
Preparation of Special Diet:
-
Administration:
-
Provide the specially prepared diet to the rats ad libitum.
-
-
Monitoring:
-
Monitor the animals for changes in body weight and food consumption.
-
Collect blood samples at regular intervals to determine plasma phenylalanine levels.
-
Experimental Workflow
The following diagram outlines the general experimental workflow for inducing and studying hyperphenylalaninemia in a rodent model.
Figure 2: General experimental workflow for the HPA rodent model.
Quantitative Data
The following tables summarize the quantitative data from studies that have used α-Methyl-DL-phenylalanine to induce hyperphenylalaninemia in rodents.
Table 1: Dosage and Administration of α-Methyl-DL-phenylalanine
| Animal Model | Administration Route | α-Methyl-DL-phenylalanine Dose | L-phenylalanine Dose | Frequency | Reference |
| Suckling Rats | Subcutaneous Injection | 24 µmol / 10g body weight | 52 µmol / 10g body weight | Daily | Delvalle et al., 1978[1][2] |
| Developing Mice | Subcutaneous Injection | 0.43 mg / g body weight | 2 mg / g body weight | Daily | Hughes & Johnson, 1977[3] |
| Weaned Rats (25 days old) | Dietary | 0.4% of diet | 5% of diet | Ad libitum | Lane et al., 1982[6] |
| Pregnant Rats | Dietary | 0.5% of diet | 3% of diet | Ad libitum (from day 12 of gestation) | Brass et al., 1982[5] |
Table 2: Phenylalanine Levels Following α-Methyl-DL-phenylalanine Administration
| Animal Model | Treatment | Plasma Phenylalanine | Brain Phenylalanine | Tyrosine Levels | Reference |
| Suckling Rats | α-MP + Phe (injection) | 20-40 fold increase | - | - | Delvalle et al., 1978[1][2] |
| Developing Mice | α-MP + Phe (injection) | ~40-fold increase | ~40-fold increase | Not significantly altered | Hughes & Johnson, 1977[3] |
| Weaned Rats | α-MP + Phe (diet) | ~1.5 mM | - | - | Lane et al., 1982[6] |
| Pregnant Rats (Maternal) | α-MP + Phe (diet) | 10-20 fold increase | Up to 382 nmol/g | - | Brass et al., 1982[5] |
| Fetal Rats (from treated dams) | Maternal α-MP + Phe (diet) | - | Up to 2900 nmol/g | - | Brass et al., 1982[5] |
Conclusion
The use of α-Methyl-DL-phenylalanine in combination with a high phenylalanine diet provides a reliable and reproducible method for inducing hyperphenylalaninemia in rodent models. This approach effectively mimics the biochemical phenotype of PKU and is a valuable tool for research into the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic interventions. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals working in this field.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of experimental phenylketonuria. Augmentation of hyperphenylalaninemia with alpha-methylphenylalanine and p-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of hyperphenylalaninemia on fetal development: a new animal model of maternal phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of experimental hyperphenylalaninemia on myelin metabolism at later stages of brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Methyl-DL-phenylalanine in Neuroblastoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, is characterized by its clinical heterogeneity and, in high-risk cases, poor prognosis. A key feature of many neuroblastomas is the dysregulation of catecholamine synthesis pathways. α-Methyl-DL-phenylalanine is a synthetic amino acid analog of phenylalanine. While initially investigated in various contexts, its direct application in neuroblastoma cell culture has yielded specific insights.
Contrary to what might be expected from a synthetic analog, studies have shown that α-Methyl-DL-phenylalanine is not growth inhibitory or cytotoxic to neuroblastoma cells in culture.[1][2] This lack of direct toxicity makes it unsuitable as a cytotoxic agent for cancer therapy studies. However, this property allows for its use as a tool to probe specific metabolic pathways without inducing cell death, offering a unique advantage for studying cellular processes in a viable system.
These application notes provide a framework for utilizing α-Methyl-DL-phenylalanine in neuroblastoma cell culture to investigate amino acid transport and catecholamine metabolism.
Potential Applications
-
Investigation of Amino Acid Transport: As a structural analog of phenylalanine, α-Methyl-DL-phenylalanine can be used to study the kinetics and specificity of large neutral amino acid transporters (LATs) in neuroblastoma cells.
-
Modulation of Catecholamine Synthesis: While not a direct inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, its interaction with phenylalanine uptake may indirectly influence the availability of precursors for this pathway.[3][4]
-
Control Compound in Cytotoxicity Assays: Due to its non-toxic nature, it can serve as a negative control in experiments testing the cytotoxicity of other phenylalanine analogs or compounds targeting amino acid metabolism.
Data Presentation
The following tables are templates for recording and presenting quantitative data from experiments utilizing α-Methyl-DL-phenylalanine.
Table 1: Cell Viability of Neuroblastoma Cells Treated with α-Methyl-DL-phenylalanine
| Concentration (mM) | Incubation Time (hours) | % Cell Viability (relative to vehicle control) | Standard Deviation |
| 0 (Vehicle Control) | 24 | 100 | X.X |
| 0.1 | 24 | ||
| 1 | 24 | ||
| 10 | 24 | ||
| 0 (Vehicle Control) | 48 | 100 | X.X |
| 0.1 | 48 | ||
| 1 | 48 | ||
| 10 | 48 | ||
| 0 (Vehicle Control) | 72 | 100 | X.X |
| 0.1 | 72 | ||
| 1 | 72 | ||
| 10 | 72 |
Table 2: Effect of α-Methyl-DL-phenylalanine on Catecholamine Precursor Levels
| Treatment | Incubation Time (hours) | Intracellular Phenylalanine (nmol/mg protein) | Intracellular Tyrosine (nmol/mg protein) | Intracellular L-DOPA (nmol/mg protein) |
| Vehicle Control | 24 | |||
| α-Methyl-DL-phenylalanine (1 mM) | 24 | |||
| Vehicle Control | 48 | |||
| α-Methyl-DL-phenylalanine (1 mM) | 48 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is designed to verify the reported lack of cytotoxicity of α-Methyl-DL-phenylalanine on a neuroblastoma cell line of interest (e.g., SH-SY5Y).
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
α-Methyl-DL-phenylalanine
-
Vehicle (e.g., sterile PBS or culture medium)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of α-Methyl-DL-phenylalanine in the appropriate vehicle. Prepare serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of α-Methyl-DL-phenylalanine or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Analysis of Catecholamine Precursors
This protocol outlines a method to assess the indirect effects of α-Methyl-DL-phenylalanine on the levels of key metabolites in the catecholamine synthesis pathway.
Materials:
-
Neuroblastoma cell line
-
6-well cell culture plates
-
α-Methyl-DL-phenylalanine
-
Vehicle
-
Ice-cold PBS
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay kits (e.g., ELISA or HPLC-based) for phenylalanine, tyrosine, and L-DOPA
-
BCA protein assay kit
Procedure:
-
Cell Seeding and Treatment: Seed neuroblastoma cells in 6-well plates and treat with α-Methyl-DL-phenylalanine or vehicle as described in Protocol 1.
-
Cell Harvesting: After the desired incubation period, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Metabolite Analysis: Use the cell lysates to quantify the levels of phenylalanine, tyrosine, and L-DOPA according to the manufacturer's instructions for the chosen assay kits.
-
Data Normalization: Normalize the metabolite concentrations to the total protein concentration for each sample.
Visualizations
Signaling Pathway
References
- 1. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catecholamine metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma [frontiersin.org]
Application Notes and Protocols for Investigating Myelination Defects using alpha-Methyl-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-DL-phenylalanine is a critical tool for researchers investigating the pathophysiology of myelination defects, particularly those associated with phenylketonuria (PKU). As an inhibitor of phenylalanine hydroxylase (PAH), the enzyme deficient in PKU, this compound administration in combination with a high phenylalanine diet effectively induces a state of hyperphenylalaninemia in animal models.[1][2][3] This chemically-induced animal model of PKU recapitulates the key biochemical feature of the disease – elevated phenylalanine levels – which is strongly associated with central nervous system white matter abnormalities and hypomyelination.[4]
These application notes provide a comprehensive overview of the use of this compound in myelination research, including detailed experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways and experimental workflows.
Mechanism of Action
This compound is a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine.[1] By blocking this metabolic pathway, systemic administration of this compound leads to a significant accumulation of phenylalanine in the blood and brain.[3] The resulting hyperphenylalaninemia is the primary driver of the observed myelination defects. The elevated levels of phenylalanine are believed to exert their detrimental effects on myelination through several proposed mechanisms:
-
Inhibition of Cholesterol Synthesis: High phenylalanine levels have been shown to inhibit key enzymes in the cholesterol biosynthesis pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase.[5] Since cholesterol is a major component of the myelin sheath, its reduced synthesis can impair myelin formation and integrity.
-
Disruption of Protein Synthesis: Hyperphenylalaninemia can lead to the disaggregation of brain polyribosomes and a reduction in the rate of protein synthesis.[3] This can affect the production of essential myelin proteins like Myelin Basic Protein (MBP).
-
Induction of Apoptosis and Inflammatory Signaling: Studies on cerebral organoids have shown that elevated phenylalanine can upregulate genes associated with apoptosis, the p53 signaling pathway, and the TNF signaling pathway via NF-kB.[6][7] This suggests that high phenylalanine levels can create a pro-inflammatory and pro-apoptotic environment that is detrimental to oligodendrocytes, the myelin-producing cells of the central nervous system.
-
Competition for Amino Acid Transport: Phenylalanine shares the same large neutral amino acid transporter (LNAA) at the blood-brain barrier with other essential amino acids.[8] Supraphysiological levels of phenylalanine can outcompete other amino acids for transport into the brain, leading to a deficiency of these crucial building blocks for protein synthesis and neurotransmitter production.[8]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing this compound to induce hyperphenylalaninemia and investigate its effects on myelination.
Table 1: Effects of Hyperphenylalaninemia on Myelin Protein
| Parameter | Control Group | Hyperphenylalaninemia Group | Reference |
| Myelin Protein Amount | 100% | ~85% (15% decrease) | [9] |
| Myelin Protein Half-life | 36 days | 3 days | [9] |
| Myelin Protein Half-life (alpha-MP only) | 26 days | N/A | [9] |
Table 2: Effect of Phenylalanine Concentration on Myelin Basic Protein (MBP) Staining in Cerebellar Organotypic Slice Cultures
| Phenylalanine Concentration | Duration of Treatment | MBP Staining Area (% of Control) | Reference |
| 1.2 mM | 21 days | Significantly reduced | [10] |
| 2.4 mM | 21 days | Significantly reduced | [10] |
| 2.4 mM | 7 or 10 days | No significant change | [10] |
Experimental Protocols
Protocol 1: Induction of Experimental Phenylketonuria in Rats
This protocol describes the induction of hyperphenylalaninemia in rats using a combination of a high phenylalanine diet and this compound administration.
Materials:
-
Wistar rats (postnatal day 25)
-
High Phenylalanine Diet (5% L-phenylalanine)
-
This compound (alpha-MP)
-
Standard rat chow
-
Animal balance
-
Gavage needles
Procedure:
-
House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
At 25 days of age, divide the rats into three groups:
-
Control Group: Fed standard rat chow.
-
Weight-Matched Control (WMC) Group: Fed standard rat chow with caloric intake matched to the experimental group.
-
Hyperphenylalaninemia (HyPhe) Group: Fed a diet containing 5% L-phenylalanine.
-
-
For the HyPhe group, supplement the high phenylalanine diet with daily intraperitoneal injections or oral gavage of this compound at a dosage of 0.4% of the diet.[9]
-
Monitor the body weight and food intake of all animals daily.
-
Maintain the respective diets and treatments for the desired experimental duration (e.g., up to 70 days).[9]
-
At the end of the experimental period, collect blood samples to measure plasma phenylalanine levels to confirm hyperphenylalaninemia.
-
Euthanize the animals and collect brain tissue for subsequent analysis (e.g., immunohistochemistry for myelin markers, Western blotting for myelin proteins, or electron microscopy).
Protocol 2: Cerebellar Organotypic Slice Cultures for Demyelination Studies
This protocol details the preparation and maintenance of cerebellar organotypic slice cultures, which provide an ex vivo model to study the effects of high phenylalanine on myelination.
Materials:
-
Postnatal day 8-10 mice or rats
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose and antibiotics)
-
Culture medium (e.g., 50% Basal Medium Eagle, 25% Earle's Balanced Salt Solution, 25% heat-inactivated horse serum, supplemented with L-glutamine and glucose)
-
Millicell-CM culture inserts (0.4 µm)
-
6-well culture plates
-
McIlwain tissue chopper
-
Stereomicroscope
-
Fine dissection tools
-
L-phenylalanine
-
Lysolecithin (for positive control of demyelination)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Slice Preparation:
-
Sacrifice postnatal day 8-10 pups according to approved animal protocols.
-
Dissect out the cerebellum in ice-cold dissection medium.
-
Remove the meninges carefully.
-
Cut the cerebellum into 250-350 µm thick parasagittal slices using a McIlwain tissue chopper.[11]
-
-
Culture Initiation:
-
Place 3-4 slices onto each Millicell-CM culture insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well.
-
Incubate the slices at 37°C in a 5% CO2 humidified incubator.
-
Change the medium the day after preparation and then every 2-3 days.
-
-
Treatment:
-
Allow the slices to myelinate in culture for 7-12 days.
-
To investigate the effects of high phenylalanine, replace the standard culture medium with a medium containing the desired concentration of L-phenylalanine (e.g., 1.2 mM or 2.4 mM).[10]
-
Maintain the slices in the phenylalanine-enriched medium for the desired duration (e.g., 7, 10, or 21 days).[10]
-
For a positive control for demyelination, treat some slices with 0.5 mg/mL lysolecithin for 16-18 hours.[12]
-
-
Analysis:
-
At the end of the treatment period, fix the slices with 4% paraformaldehyde.
-
Perform immunohistochemistry for myelin markers such as Myelin Basic Protein (MBP) or Proteolipid Protein (PLP).
-
Quantify the extent of myelination by measuring the area of positive staining for myelin markers using image analysis software.
-
Protocol 3: Immunohistochemistry for Myelin Basic Protein (MBP)
This protocol describes the staining of MBP in brain sections or organotypic slice cultures to visualize and quantify myelination.
Materials:
-
Fixed brain tissue sections or organotypic slice cultures
-
Phosphate-buffered saline (PBS)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibody: anti-MBP antibody (dilution to be optimized, e.g., 1:500)
-
Secondary antibody: fluorescently-labeled anti-species IgG (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Permeabilization:
-
Wash the fixed tissue/slices three times in PBS for 5 minutes each.
-
Incubate in permeabilization solution for 10-15 minutes at room temperature.[13]
-
-
Blocking:
-
Wash three times in PBS.
-
Incubate in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MBP antibody in the blocking solution.
-
Incubate the tissue/slices with the primary antibody overnight at 4°C.[13]
-
-
Secondary Antibody Incubation:
-
Wash three times in PBS.
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution.
-
Incubate the tissue/slices with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times in PBS.
-
Incubate with DAPI solution for 5-10 minutes to stain the cell nuclei.
-
Wash twice in PBS.
-
Mount the sections/slices on glass slides using an appropriate mounting medium.
-
-
Imaging and Quantification:
-
Visualize the staining using a fluorescence microscope.
-
Capture images of the regions of interest.
-
Quantify the myelination by measuring the percentage of the area covered by MBP immunofluorescence using image analysis software like ImageJ.[14]
-
Visualizations
Signaling Pathways
Caption: Signaling pathways affected by hyperphenylalaninemia.
Experimental Workflow
Caption: Experimental workflow for investigating myelination defects.
References
- 1. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of experimental phenylketonuria. Augmentation of hyperphenylalaninemia with alpha-methylphenylalanine and p-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | High phenylalanine concentrations induce demyelination and microglial activation in mouse cerebellar organotypic slices [frontiersin.org]
- 5. Inhibition of brain and liver 3-hydroxy-3-methylglutaryl-CoA reductase and mevalonate-5-pyrophosphate decarboxylase in experimental hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of phenylalanine on human iPSC-derived cerebral organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oligodendrocyte development and myelinogenesis are not impaired by high concentrations of phenylalanine or its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of experimental hyperphenylalaninemia on myelin metabolism at later stages of brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High phenylalanine concentrations induce demyelination and microglial activation in mouse cerebellar organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ex Vivo Myelination and Remyelination in Cerebellar Slice Cultures as a Quantitative Model for Developmental and Disease-Relevant Manipulations [jove.com]
- 13. Anti-Myelin basic protein antibody (GTX133108) | GeneTex [genetex.com]
- 14. Quantification of myelin on mouse cerebellar slice preparation [bio-protocol.org]
Application Notes and Protocols for In Vivo Dose-Response Studies of α-Methyl-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies involving alpha-Methyl-DL-phenylalanine (α-M-DL-Phe), a critical tool for modeling metabolic disorders and studying catecholamine pathways. This document details its mechanism of action, summarizes key quantitative data from in vivo experiments, and provides detailed experimental protocols.
Introduction
This compound is a synthetic amino acid analog that serves as a potent inhibitor of key enzymes in the aromatic amino acid metabolic pathway. Primarily, it acts as an inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. This inhibition forms the basis for inducing experimental hyperphenylalaninemia, a condition that mimics the biochemical characteristics of phenylketonuria (PKU) in animal models.[1][2] Furthermore, α-M-DL-Phe can also affect tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), leading to the depletion of these crucial neurotransmitters.[3]
Mechanism of Action
α-Methyl-DL-phenylalanine exerts its primary effects through the competitive inhibition of phenylalanine hydroxylase. By blocking this enzyme, it prevents the conversion of phenylalanine to tyrosine, leading to an accumulation of phenylalanine in the blood and tissues. This induced state of hyperphenylalaninemia is a valuable tool for studying the pathophysiology of PKU and for testing potential therapeutic interventions.
Additionally, α-M-DL-Phe can inhibit tyrosine hydroxylase, which is the initial and rate-limiting step in the biosynthesis of catecholamines. This leads to a reduction in the levels of dopamine and norepinephrine in the central nervous system.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from in vivo studies investigating the effects of α-Methyl-DL-phenylalanine and the closely related compound, α-methyl-p-tyrosine.
Table 1: Effects of a Single Dose of α-Methyl-DL-phenylalanine on Phenylalanine Hydroxylase Activity
| Animal Model | Dose of α-M-DL-Phe | Route of Administration | Time to Max Effect | % Inhibition of Hepatic Phenylalanine Hydroxylase | Reference |
| Newborn Mice | 0.43 mg/g body weight | Not specified | 12 hours | 65-70% | [4] |
| Rats | 24 µmol/10g body weight | Not specified | 18 hours | 70-75% | [1][5] |
Table 2: Dose-Response of α-Methyl-p-tyrosine (α-MT) on Catecholamine Synthesis in Rat Brain
| Dose of α-MT (mmoles/kg) | % Inhibition of Dopamine Synthesis | % Inhibition of Noradrenaline Synthesis | Reference |
| 0.013 - 1.628 | Dose-related | Dose-related | [6] |
| ED50 | 0.057 | 0.117 | [6] |
| Maximal Inhibition | 95% | 80% | [6] |
Table 3: Effects of α-Methyl-p-tyrosine (α-MT) on Endogenous Catecholamine Levels in Rat Brain
| Dose of α-MT (mmoles/kg) | Time After Administration | % of Control Dopamine Levels | % of Control Noradrenaline Levels | Reference |
| 0.407 | 4 hours | 38% | 51% | [6] |
Experimental Protocols
Induction of Chronic Hyperphenylalaninemia in Developing Mice
This protocol is adapted from a study aimed at creating a mouse model of phenylketonuria.[4]
Objective: To induce a sustained state of high phenylalanine levels in developing mice.
Materials:
-
Developing mice (specify strain and age)
-
L-phenylalanine solution (for injection)
-
α-Methyl-DL-phenylalanine solution (for injection)
-
Syringes and needles for administration
-
Equipment for blood and tissue collection and analysis (e.g., HPLC)
Procedure:
-
Prepare sterile solutions of L-phenylalanine (to achieve a dose of 2 mg/g body weight) and α-Methyl-DL-phenylalanine (to achieve a dose of 0.43 mg/g body weight). The solvent should be a physiologically compatible buffer.
-
Administer the prepared solutions to the developing mice daily. The route of administration (e.g., intraperitoneal, subcutaneous) should be consistent throughout the study.
-
Monitor the animals for any signs of toxicity or distress.
-
At specified time points, collect blood and brain tissue samples for the analysis of phenylalanine, tyrosine, and other relevant metabolites.
-
Measure hepatic phenylalanine hydroxylase activity to confirm the inhibitory effect of α-Methyl-DL-phenylalanine. This can be done by sacrificing a subset of animals at various time points after administration.
-
Analyze brain tissue for secondary effects, such as changes in protein synthesis or neurotransmitter levels.
Dose-Response Study of Catecholamine Depletion in Rat Brain (Adapted from α-MT studies)
This protocol provides a framework for conducting a dose-response study on the effects of α-Methyl-DL-phenylalanine on brain catecholamine levels, based on a similar study using α-methyl-p-tyrosine.[6]
Objective: To determine the dose-dependent effect of α-Methyl-DL-phenylalanine on dopamine and noradrenaline levels in the rat brain.
Materials:
-
Male Sprague-Dawley rats
-
α-Methyl-DL-phenylalanine solutions at various concentrations
-
Vehicle control solution (e.g., saline)
-
Syringes and needles for intravenous injection
-
Equipment for brain tissue homogenization and catecholamine analysis (e.g., HPLC with electrochemical detection)
Procedure:
-
Divide the rats into multiple groups, with each group receiving a different dose of α-Methyl-DL-phenylalanine. Include a vehicle control group. A suggested dose range, based on related compounds, could be from 0.01 to 1.6 mmoles/kg.
-
Administer the assigned dose of α-Methyl-DL-phenylalanine or vehicle via intravenous injection.
-
At a predetermined time point after injection (e.g., 4 hours, based on the time to minimum catecholamine levels observed with α-MT), euthanize the rats.[6]
-
Rapidly dissect the brains and isolate specific regions of interest (e.g., striatum, cortex).
-
Homogenize the brain tissue and perform catecholamine extraction.
-
Quantify the levels of dopamine and noradrenaline using a validated analytical method such as HPLC-ED.
-
Express the catecholamine levels as a percentage of the levels in the control group.
-
Plot the percentage of catecholamine depletion against the dose of α-Methyl-DL-phenylalanine to generate a dose-response curve and determine the ED50.
Visualizations
Signaling Pathway of Catecholamine Synthesis and Inhibition
Caption: Inhibition of Catecholamine Synthesis by α-Methyl-DL-phenylalanine.
Experimental Workflow for In Vivo Dose-Response Study
Caption: Workflow for a Dose-Response Study of α-Methyl-DL-phenylalanine.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues of alpha-Methyl-DL-phenylalanine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with α-Methyl-DL-phenylalanine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of α-Methyl-DL-phenylalanine in water?
A1: The solubility of α-Methyl-DL-phenylalanine in water is approximately 10 mg/mL (55.80 mM); however, achieving this concentration often requires sonication to facilitate dissolution.[1] Another predicted value for its water solubility is 5 g/L.[2] It is a white to off-white solid powder.[1][3]
Q2: Why is my α-Methyl-DL-phenylalanine not dissolving in water or aqueous buffers?
A2: α-Methyl-DL-phenylalanine is a derivative of the amino acid phenylalanine and possesses a hydrophobic benzyl side chain. The addition of a methyl group to the alpha-carbon can further increase its hydrophobicity, leading to poor solubility in aqueous solutions.[4] Factors such as the pH of the solution and temperature can also significantly impact its solubility.
Q3: How does pH affect the solubility of α-Methyl-DL-phenylalanine?
A3: The solubility of amino acids is generally lowest at their isoelectric point (pI), the pH at which the molecule has a net neutral charge. Adjusting the pH away from the pI can increase solubility. For α-Methyl-DL-phenylalanine, which is an amino acid derivative, altering the pH to either acidic or basic conditions can improve its solubility by ionizing the carboxylic acid and amino groups, respectively.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating (not exceeding 40°C) can help increase the solubility of α-Methyl-DL-phenylalanine.[5][6] However, excessive heat should be avoided as it may lead to the degradation of the compound. It is recommended to test heating on a small scale first.[6]
Q5: Is it advisable to use organic solvents to dissolve α-Methyl-DL-phenylalanine?
A5: For highly hydrophobic peptides and amino acid derivatives, using a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution is a common practice.[7][8] This stock solution can then be added dropwise to your aqueous buffer while stirring to reach the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental setup.
Solubility Data
The following table summarizes the available quantitative data on the solubility of α-Methyl-DL-phenylalanine.
| Solvent | Concentration | Conditions |
| Water (H₂O) | 10 mg/mL (55.80 mM) | Requires sonication |
| Water (H₂O) | 5 g/L | Predicted value |
Troubleshooting Guide
If you are experiencing difficulty dissolving α-Methyl-DL-phenylalanine, follow these troubleshooting steps.
Problem: The compound is not dissolving in water or buffer.
| Step | Action | Expected Outcome |
| 1. Mechanical Agitation | Vortex the solution vigorously. | The compound may partially or fully dissolve. |
| 2. Sonication | Place the sample in a sonicator bath for 10-15 minutes.[1][8] | This provides energy to break up solid particles and can significantly improve solubility. |
| 3. pH Adjustment | If using a buffer, try adjusting the pH. For acidic compounds, increase the pH; for basic compounds, decrease it. Since α-Methyl-DL-phenylalanine is an amino acid, moving the pH away from its isoelectric point should increase solubility. | The compound should become more soluble as it becomes charged. |
| 4. Gentle Heating | Warm the solution in a water bath up to 40°C while stirring.[5][6] | Increased temperature can enhance the solubility of many compounds. |
| 5. Use of a Co-Solvent | Prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent such as DMSO or DMF. Then, slowly add this stock solution to your aqueous buffer with constant stirring.[7][8] | This is often the most effective method for highly hydrophobic compounds. |
If precipitation occurs after dilution of the co-solvent stock, you may have exceeded the solubility limit in the final buffer. It is advisable to prepare a more dilute stock solution or decrease the final concentration.
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution in Water
-
Weigh out the desired amount of α-Methyl-DL-phenylalanine powder.
-
Add the appropriate volume of purified water to achieve a final concentration of 10 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a sonicator bath.
-
Sonicate the mixture for 15-30 minutes, or until the solution becomes clear.
-
Visually inspect the solution to ensure no solid particles remain.
-
If preparing for cell culture or other sterile applications, sterilize the solution by passing it through a 0.22 µm filter.[1]
-
Store the stock solution appropriately. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[1]
Visualizations
Below is a troubleshooting workflow to guide researchers in dissolving α-Methyl-DL-phenylalanine.
Caption: Troubleshooting workflow for dissolving α-Methyl-DL-phenylalanine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for alpha-Methylphenylalanine (HMDB0029223) [hmdb.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. alpha-Methyl-DL-phenylalanine | 4415-69-4 | Benchchem [benchchem.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: Optimizing alpha-Methyl-DL-phenylalanine Dosage for Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-Methyl-DL-phenylalanine in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
A1: this compound is a competitive inhibitor of the enzyme phenylalanine hydroxylase (PAH).[1][2][3] This enzyme is responsible for converting phenylalanine to tyrosine. By inhibiting PAH, this compound leads to an accumulation of phenylalanine in the blood and brain, a condition known as hyperphenylalaninemia. This makes it a useful tool for creating animal models of phenylketonuria (PKU).[1][4][5]
Q2: What is a recommended starting dose for inducing hyperphenylalaninemia in rodents?
A2: The optimal dose can vary between species and even strains. However, published studies provide a good starting point. For developing mice, a daily administration of 0.43 mg/g body weight of this compound, often in conjunction with phenylalanine (2 mg/g body weight), has been shown to be effective.[2] For suckling rats, a dosage of 24 µmol per 10g of body weight, also with phenylalanine (52 µmol per 10g of body weight), has been used.[1] It is crucial to perform a pilot study to determine the optimal dose for your specific experimental model and goals.
Q3: How should I prepare and store this compound for in vivo studies?
A3: this compound is a white to off-white solid.[6][7] For in vivo administration, it can be dissolved in water, though it may require sonication to fully dissolve.[6] Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[6] For long-term storage of the solid compound, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
Q4: How frequently should I monitor blood phenylalanine levels in my animal models?
A4: Frequent monitoring of blood phenylalanine (Phe) levels is critical for maintaining the desired level of hyperphenylalaninemia and ensuring the welfare of the animals. For chronic studies, especially during the induction phase, weekly or bi-weekly monitoring is recommended.[9] The timing of blood collection should be consistent, preferably 2-3 hours after feeding, to minimize variability.[10]
Q5: What are the target blood phenylalanine levels for a successful PKU animal model?
A5: The target blood Phe levels depend on the desired severity of the PKU phenotype. Generally, the following classifications are used[11][12]:
-
Mild hyperphenylalaninemia: 120-600 µmol/L
-
Mild PKU: 600-1200 µmol/L
-
Classic PKU: >1200 µmol/L
It is important to establish a baseline and monitor levels to ensure they remain within the target range for the duration of the chronic study.
Troubleshooting Guides
Issue 1: Inconsistent or low blood phenylalanine levels.
-
Possible Cause: Insufficient dosage of this compound or phenylalanine.
-
Solution: Gradually increase the dose of this compound and/or co-administered phenylalanine. Monitor blood Phe levels closely after each dose adjustment.
-
-
Possible Cause: Poor absorption or rapid metabolism of the compound.
-
Solution: Consider alternative administration routes, such as intraperitoneal injection instead of oral gavage, which may improve bioavailability. Also, check the formulation and ensure complete dissolution of the compound.
-
-
Possible Cause: Animal strain variability.
-
Solution: Different strains of mice or rats may have different metabolic rates. If possible, consult literature for established protocols for your specific strain. A pilot dose-response study is highly recommended.
-
Issue 2: Signs of toxicity, such as significant weight loss or mortality.
-
Possible Cause: The dosage of this compound is too high.
-
Possible Cause: Dehydration or malnutrition due to altered metabolism.
-
Solution: Ensure ad libitum access to water and a balanced diet. In some cases, a specialized diet may be necessary to compensate for the metabolic changes.
-
Issue 3: Unexpected behavioral or neurological changes in the animals.
-
Possible Cause: High levels of phenylalanine in the brain.
-
Solution: This is an expected consequence of hyperphenylalaninemia and is the basis for using this model to study the neurological effects of PKU.[12][14] Document these changes as part of your experimental outcomes. However, if the severity of the phenotype is greater than desired, consider reducing the dosage to achieve a milder hyperphenylalaninemia.
-
-
Possible Cause: Off-target effects of this compound.
-
Solution: While the primary target is phenylalanine hydroxylase, it is important to consider potential off-target effects. A thorough literature review and potentially including additional control groups can help to dissect these effects.
-
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Chronic Studies
| Species | Dosage of this compound | Co-administration of Phenylalanine | Route of Administration | Observed Effect | Reference |
| Developing Mice | 0.43 mg/g body weight (daily) | 2 mg/g body weight (daily) | Not specified | ~40-fold increase in plasma and brain phenylalanine | [2] |
| Suckling Rats | 24 µmol per 10g body weight | 52 µmol per 10g body weight | Injections, then added to diet after weaning | 20-40-fold increase in plasma phenylalanine | [1] |
Experimental Protocols
Protocol 1: Induction of Chronic Hyperphenylalaninemia in Developing Mice
This protocol is based on the methodology described by Hughes and Johnson (1977).[2]
1. Materials:
- This compound
- L-phenylalanine
- Sterile water for injection
- Sonicator
- Animal scale
- Syringes and needles for administration
2. Preparation of Solutions:
- Prepare a solution of this compound in sterile water. Use a sonicator to ensure complete dissolution. The concentration should be calculated based on the desired dosage of 0.43 mg/g body weight.
- Prepare a separate solution of L-phenylalanine in sterile water at a concentration that allows for a dosage of 2 mg/g body weight.
3. Animal Dosing:
- Weigh each mouse daily to accurately calculate the required dose.
- Administer the this compound solution via the chosen route (e.g., subcutaneous or intraperitoneal injection).
- Administer the L-phenylalanine solution separately.
- Continue daily administrations for the duration of the chronic study.
4. Monitoring:
- Monitor the weight and general health of the animals daily.
- Collect blood samples (e.g., via tail vein) at regular intervals (e.g., weekly) to measure plasma phenylalanine levels.
- At the end of the study, brain tissue can be collected to measure brain phenylalanine levels.
5. Expected Outcome:
- A sustained elevation of plasma and brain phenylalanine levels, typically around 40-fold higher than control animals.[2]
- Inhibition of hepatic phenylalanine hydroxylase activity by 65-70%.[2]
Mandatory Visualization
Caption: Inhibition of Phenylalanine Hydroxylase by this compound.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 4415-69-4 | Benchchem [benchchem.com]
- 4. Experimental Animal Models of Phenylketonuria: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. aksci.com [aksci.com]
- 9. researchgate.net [researchgate.net]
- 10. Recommendations for the nutrition management of phenylalanine hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
long-term stability of alpha-Methyl-DL-phenylalanine in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of α-Methyl-DL-phenylalanine in stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for α-Methyl-DL-phenylalanine stock solutions?
A1: For optimal long-term stability, it is recommended to store α-Methyl-DL-phenylalanine stock solutions at low temperatures. Aliquoting the stock solution is also advised to avoid repeated freeze-thaw cycles.[1]
Q2: How long can I store α-Methyl-DL-phenylalanine stock solutions?
A2: The shelf life of your stock solution depends on the storage temperature and solvent. A study has shown that stock solutions of α-methyl phenylalanine in 5% perchloric acid in water are stable for at least four months when stored at 4°C. For longer-term storage, freezing is recommended. In solvent, stock solutions can be stable for up to 2 years at -80°C and 1 year at -20°C.[1]
Q3: What solvents are recommended for preparing α-Methyl-DL-phenylalanine stock solutions?
A3: α-Methyl-DL-phenylalanine is soluble in water, though sonication may be required to achieve a concentration of 10 mg/mL (55.80 mM).[1] For applications in peptide synthesis, organic solvents like dimethylformamide (DMF) are also commonly used for amino acid derivatives. The choice of solvent will depend on the specific requirements of your experiment.
Q4: My L-amino acid solution in PBS became cloudy, but the D-amino acid solution is clear. Why?
A4: This phenomenon can be due to a few factors. One possibility is the presence of seed crystals of the more common L-amino acids in the laboratory environment, which can initiate precipitation in a supersaturated solution. Differences in the crystal lattice energy and solubility between enantiomers can also play a role. While the purity of the amino acids may be high, trace impurities could also potentially contribute to this differential precipitation.
Q5: Do I need to filter my aqueous stock solution of α-Methyl-DL-phenylalanine?
A5: Yes, if you are preparing an aqueous stock solution for use in cell culture or other sensitive applications, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon storage at 4°C or room temperature | - Supersaturation: The concentration of the solution may be too high for the given storage temperature. - pH close to the isoelectric point (pI): Amino acids are least soluble at their pI. - Salt concentration: High salt concentrations can lead to "salting out". | - Prepare a less concentrated stock solution. - Adjust the pH of the solution to be at least one pH unit away from the pI of α-Methyl-DL-phenylalanine. - If possible, reduce the salt concentration of the buffer. - Store the solution at the recommended low temperatures (-20°C or -80°C). |
| Discoloration of the stock solution (e.g., yellowing) | - Oxidation: Exposure to air and light can cause oxidative degradation of the aromatic ring. - Contamination: Microbial or chemical contamination. | - Store solutions protected from light in amber vials. - Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing. - Ensure sterile handling techniques and use high-purity solvents and reagents. |
| Inconsistent experimental results | - Degradation of the stock solution: The concentration of the active compound may have decreased over time. - Repeated freeze-thaw cycles: This can lead to degradation and concentration gradients. | - Prepare fresh stock solutions more frequently. - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. - Perform a purity check of your stock solution using a stability-indicating analytical method like HPLC. |
Quantitative Data Summary
The stability of α-Methyl-DL-phenylalanine stock solutions is dependent on storage temperature and the solvent system used.
| Solvent System | Storage Temperature | Observed Stability | Citation |
| In a suitable solvent | -80°C | Up to 2 years | [1] |
| In a suitable solvent | -20°C | Up to 1 year | [1] |
| 5% Perchloric Acid in Water | 4°C | Stable for at least 4 months |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Stock Solution
This protocol describes the preparation of a 10 mM sterile aqueous stock solution of α-Methyl-DL-phenylalanine.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Protocol 3: Stability-Indicating HPLC Method (Example)
This is an example of a reverse-phase HPLC method that can be adapted to assess the stability of α-Methyl-DL-phenylalanine and separate it from potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Potential Degradation Pathways
Based on studies of phenylalanine, the following degradation pathways for α-Methyl-DL-phenylalanine can be postulated. The α-methyl group may influence the rate and products of these reactions.
Disclaimer: The information on degradation pathways is based on the known degradation of phenylalanine and should be confirmed experimentally for α-Methyl-DL-phenylalanine.
References
potential toxicity of alpha-Methyl-DL-phenylalanine in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of α-Methyl-DL-phenylalanine in animal models. The information is intended for researchers, scientists, and drug development professionals.
Important Note on Data Availability: Extensive literature searches have not yielded specific quantitative toxicity values such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level) for α-Methyl-DL-phenylalanine. The available research primarily focuses on its application in creating animal models for phenylketonuria (PKU), where it is often highlighted for its lower toxicity profile compared to other chemical inducers.
Frequently Asked Questions (FAQs)
Q1: What is the primary known toxicological concern with α-Methyl-DL-phenylalanine in animal models?
A1: Based on available literature, α-Methyl-DL-phenylalanine is generally considered to have a low toxicity profile in animal models like rats, especially when compared to other agents like p-chlorophenylalanine used for similar purposes.[1][2][3] The primary safety data available pertains to handling, where it is classified as a potential skin, eye, and respiratory irritant.[1] In studies creating models of phenylketonuria, animals treated with α-methylphenylalanine did not exhibit significant growth deficits or signs of toxicity like cataracts, which were observed with p-chlorophenylalanine.[1][2]
Q2: Are there any known effects of α-Methyl-DL-phenylalanine on cellular models?
A2: In studies with mouse neuroblastoma cells, α-Methyl-DL-phenylalanine was not found to be growth inhibitory or cytotoxic.[3] This is in contrast to p-chlorophenylalanine, which was shown to be toxic to these cells.[3]
Q3: What should I do if my animals show unexpected signs of toxicity (e.g., significant weight loss, lethargy)?
A3: While overt toxicity is not commonly reported, individual animal responses can vary. If unexpected signs of toxicity are observed, it is recommended to:
-
Immediately reduce the dosage or temporarily cease administration.
-
Provide supportive care to the affected animals.
-
Carefully document all clinical signs and any changes in food and water intake.
-
Consider collecting blood samples for biochemical analysis to assess organ function.
-
Review your experimental protocol to ensure correct dosage and administration procedures were followed.
Q4: How does the toxicity of α-Methyl-DL-phenylalanine compare to p-chlorophenylalanine?
A4: Studies directly comparing the two have shown that p-chlorophenylalanine is associated with a higher rate of mortality (30-60%) and significant decreases in body weight (27-52%) in developing rats.[1][2] In contrast, α-Methyl-DL-phenylalanine did not produce these toxic effects, making it a more suitable agent for inducing chronic hyperphenylalaninemia in animal models of phenylketonuria.[1][2]
Data Presentation
Table 1: Qualitative Toxicological Summary of α-Methyl-DL-phenylalanine in Animal and In Vitro Models
| Model System | Compound | Observed Effects | Reference |
| Developing Rats | α-Methyl-DL-phenylalanine | No significant growth deficit or signs of toxicity (e.g., cataracts). | [1][2] |
| Developing Rats | p-chlorophenylalanine | 30-60% mortality rate, 27-52% decrease in body weight. | [1][2] |
| Mouse Neuroblastoma Cells | α-Methyl-DL-phenylalanine | Not growth inhibitory or cytotoxic. | [3] |
| Mouse Neuroblastoma Cells | p-chlorophenylalanine | Inhibited growth and was toxic to cells. | [3] |
Experimental Protocols
General Protocol for an Acute Oral Toxicity Study in Rodents (Based on OECD Guideline 420)
This is a generalized protocol. Doses and specific parameters should be optimized for your specific research question.
-
Animals: Use healthy, young adult rodents (e.g., rats, mice) of a single strain. House them in appropriate conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least 5 days before the experiment.
-
Dose Preparation: Prepare fresh solutions or suspensions of α-Methyl-DL-phenylalanine in a suitable vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose).
-
Administration: Administer the test substance in a single dose by oral gavage.
-
Dosage: Based on the "limit test" approach for substances with expected low toxicity, a starting dose of 2000 mg/kg body weight can be used.
-
Observations:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, paying special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
Record any clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight shortly before administration and at least weekly thereafter.
-
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Examine all major organs for any abnormalities.
Visualizations
Caption: Workflow for assessing in vivo toxicity.
Caption: Biochemical pathway of α-Methyl-DL-phenylalanine.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in PKU Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenylketonuria (PKU) animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in plasma phenylalanine (Phe) levels in my PKU mice, even within the same treatment group?
A1: Inconsistent plasma Phe levels are a common challenge. Several factors can contribute to this variability:
-
Dietary Compliance: Even small variations in food intake can significantly impact Phe levels. Ensure that the specialized diet is the only food source and monitor for any signs of food spillage or selective eating.
-
Genetic Background: The genetic background of the mouse strain can influence the severity of the PKU phenotype. For instance, the same Pahenu2 mutation can lead to different baseline Phe levels and variability on a C57BL/6J versus a BTBR background.[1][2][3][4]
-
Age and Gender: Phe levels can fluctuate with the age and sex of the animals. It is crucial to use age- and sex-matched controls and experimental groups.
-
Stress: Environmental stressors can affect feeding behavior and metabolism. Maintain a consistent and low-stress environment for the animals.[5]
-
Time of Blood Collection: Phe levels can vary depending on the time of day and the feeding schedule. Standardize the blood collection time relative to the light/dark cycle and feeding times.
Q2: My homozygous Pahenu2 females are not breeding successfully or are cannibalizing their pups. What can I do?
A2: This is a well-documented issue in the Pahenu2 model, particularly on a standard diet.[6][7][8][9][10][11] Here are some troubleshooting strategies:
-
Specialized Breeding Diet: Homozygous females have a high risk of maternal PKU, where high Phe levels are toxic to the developing fetuses and can impair maternal care.[12][13][14] A specialized low-phenylalanine diet is crucial for successful breeding of homozygous pairs.[6][7][8][11]
-
Breeding Strategy: A common and successful strategy is to cross heterozygous (Pahenu2/+) females with homozygous (Pahenu2/Pahenu2) males.[6][7][8][10][11][13] This approach avoids the complications of maternal PKU while still producing 50% homozygous offspring.
-
Environmental Enrichment and Reduced Stress: First-time mothers can be prone to cannibalism, especially when stressed.[5] Providing nesting material and minimizing disturbances after birth can improve pup survival.[5]
-
Experienced Mothers: If possible, use experienced mothers for breeding, as they are less likely to cannibalize their litters.[5]
Q3: I am observing inconsistent behavioral phenotypes in my PKU mice. Why is this happening?
A3: Behavioral testing in PKU models can be influenced by several factors, leading to variability:
-
Genetic Background: Different mouse strains have inherent behavioral differences. The BTBR strain, for example, is known to have baseline behavioral abnormalities that can confound the interpretation of PKU-related phenotypes.[1][2][3][4] The C57BL/6J background is often preferred for more consistent behavioral readouts.
-
Severity of Hyperphenylalaninemia (HPA): The degree of Phe elevation directly impacts the severity of neurological and behavioral deficits. Ensure that Phe levels are monitored and controlled, especially when comparing different treatment groups.
-
Test Protocol Standardization: Minor variations in behavioral testing protocols can introduce significant variability. It is essential to strictly adhere to standardized protocols for tests like the Open Field, Elevated Plus Maze, and Morris Water Maze.[2][6][15]
-
Habituation and Handling: Proper habituation of the animals to the testing room and consistent, gentle handling are critical to reduce stress-induced behavioral artifacts.
-
Age of Testing: The age at which behavioral tests are conducted is crucial, as some deficits may only become apparent at specific developmental stages.
Troubleshooting Guides
Guide 1: Inconsistent Biochemical Results
This guide provides a systematic approach to troubleshooting variability in plasma and brain phenylalanine levels.
Troubleshooting Workflow for Inconsistent Biochemical Results
Guide 2: Poor Breeding Performance in Pahenu2 Mice
This guide addresses common breeding issues and provides recommended strategies.
Breeding Strategy Decision Tree for Pahenu2 Mice
Quantitative Data Summary
Table 1: Effect of a Novel Low-Phenylalanine Diet on Plasma Phe Levels and Breeding Outcome in Pahenu2 Mice
| Parameter | Traditional Diet | Novel Low-Phe Diet | p-value | Reference |
| Plasma Phe (Homozygous Females) | High | Significantly Lower | p = 1.35x10-4 | [6][7][8][11] |
| Plasma Phe (Homozygous Males) | High | Significantly Lower | p = 1.5x10-5 | [6][7][8][11] |
| Litter Size (Homozygous Mothers) | N/A (Pups do not survive) | No significant difference compared to heterozygous mothers | p > 0.75 | [6][7][8][11] |
Table 2: Influence of Genetic Background on Plasma and Brain Phenylalanine Levels in Pahenu2 Mice
| Genetic Background | Plasma Phe (µmol/L) | Brain Phe (nmol/g wet weight) | Reference |
| BTBR PKU | ~1800 | 699.5 ± 46.9 | [2] |
| C57Bl/6 PKU | 1632.5 ± 313.2 | 666.8 ± 65.4 | [2] |
| BTBR Wild-Type | ~70 | 205.6 ± 13.3 | [2] |
| C57Bl/6 Wild-Type | 62.3 ± 7.7 | 128.5 ± 12.8 | [2] |
Detailed Experimental Protocols
Protocol 1: Dietary Management for Breeding Pahenu2 Homozygous Mice
This protocol is adapted from a successful dietary regimen that enables the breeding of homozygous Pahenu2 females.[6][7][8][11]
-
Diet Formulation:
-
Prepare a custom diet with reduced phenylalanine and increased large neutral amino acid (LNAA) content.
-
A typical formulation may contain approximately 0.21% phenylalanine.
-
-
Acclimation:
-
Introduce the experimental diet to both male and female homozygous mice at least two weeks prior to pairing.
-
-
Breeding:
-
House breeding pairs (one male, one female) in a clean cage with adequate nesting material.
-
Ensure continuous access to the specialized diet and water.
-
-
Monitoring:
-
Monitor the female for signs of pregnancy.
-
After birth, minimize disturbances to the cage for the first 48 hours to reduce the risk of cannibalism.
-
Continue to provide the specialized diet to the dam throughout lactation.
-
-
Weaning:
-
Pups can be weaned at approximately 21 days of age.
-
Genotype the pups to confirm their homozygous status.
-
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This protocol provides a standardized method for conducting the open field test.[2]
-
Apparatus:
-
Use a square arena (e.g., 42 x 42 cm) with walls high enough to prevent escape.
-
The arena should be made of a non-reflective material and be easily cleaned.
-
-
Habituation:
-
Transport mice to the testing room at least one hour before the test begins to allow for acclimation.
-
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a predetermined duration (typically 5-10 minutes).
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Use a video tracking software to analyze the recording.
-
Key parameters to measure include:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
-
Cleaning:
-
Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
-
Protocol 3: HPLC Analysis of Brain Neurotransmitters
This protocol outlines the general steps for measuring neurotransmitter levels in mouse brain tissue using High-Performance Liquid Chromatography (HPLC).[1][7]
-
Sample Collection and Preparation:
-
Rapidly dissect the brain region of interest (e.g., prefrontal cortex, striatum) on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Homogenization:
-
Homogenize the frozen tissue in a suitable buffer (e.g., a solution containing an antioxidant like perchloric acid).
-
-
Centrifugation:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.
-
-
Filtration:
-
Filter the supernatant through a 0.2 µm filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Use a mobile phase optimized for the separation of monoamine neurotransmitters (e.g., dopamine, serotonin) and their metabolites.
-
-
Quantification:
-
Identify and quantify the neurotransmitters by comparing their retention times and peak areas to those of known standards.
-
Signaling Pathway and Logical Relationship Diagrams
Disruption of Neurotransmitter Synthesis in PKU
Influence of Genetic Background on PKU Phenotype
References
- 1. Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | Phenylalanine metabolism [reactome.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mun.ca [mun.ca]
- 10. KEGG PATHWAY Database [genome.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phenylketonuria (PKU): Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 14. The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of phenylketonuria, tyrosinemia type 1 and comorbid neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
minimizing off-target effects of alpha-Methyl-DL-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-Methyl-DL-phenylalanine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic amino acid analogue that primarily functions as an inhibitor of the enzyme phenylalanine hydroxylase (PAH).[1][2] PAH is responsible for the conversion of L-phenylalanine to L-tyrosine, a critical step in the normal metabolism of phenylalanine. By inhibiting PAH, this compound leads to an accumulation of phenylalanine in the blood and other tissues, a condition known as hyperphenylalaninemia. This makes it a valuable tool for creating animal models of phenylketonuria (PKU), a genetic disorder characterized by PAH deficiency.[1][2]
Q2: What are the major known off-target effects of this compound?
The primary off-target effects of this compound stem from its primary mechanism of action and its structural similarity to other amino acids. These include:
-
Depletion of Catecholamine Precursors: By inhibiting phenylalanine hydroxylase, this compound reduces the endogenous synthesis of L-tyrosine. L-tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[3] Consequently, prolonged administration can lead to decreased levels of these crucial neurotransmitters.
-
Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC): As an alpha-methylated amino acid, this compound can act as a competitive inhibitor of AADC.[4] This enzyme is responsible for the conversion of L-DOPA to dopamine and 5-HTP to serotonin.[5] Inhibition of AADC can further disrupt the synthesis of these neurotransmitters.
-
Disruption of Protein Synthesis: The accumulation of high levels of phenylalanine, induced by this compound, can interfere with protein synthesis. Specifically, it has been shown to cause the disaggregation of brain polyribosomes and reduce the rate of polypeptide chain elongation.[2]
-
Competition for Large Neutral Amino Acid Transporters (LNAATs): Elevated levels of phenylalanine compete with other large neutral amino acids (such as tryptophan, tyrosine, leucine, isoleucine, and valine) for transport across the blood-brain barrier via LNAATs. This can lead to a deficiency of these essential amino acids in the brain, potentially impacting various neurological functions.
II. Troubleshooting Guide
This guide addresses common unexpected experimental outcomes when using this compound.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Unexpected neurological or behavioral phenotypes in animal models (e.g., lethargy, altered motor function). | Catecholamine Depletion: Reduced synthesis of dopamine and norepinephrine due to L-tyrosine depletion. | 1. Supplement with L-tyrosine: Co-administer L-tyrosine to bypass the inhibited PAH step and provide the necessary precursor for catecholamine synthesis. 2. Monitor Catecholamine Levels: Measure catecholamine levels in relevant tissues (e.g., brain regions) to confirm depletion. 3. Dose-Response Analysis: Perform a dose-response study with this compound to find the minimum effective dose for PAH inhibition with the least impact on behavior. |
| Reduced protein expression of interest in treated cells or tissues. | Inhibition of Protein Synthesis: High intracellular phenylalanine concentrations are known to disrupt polysome integrity and inhibit protein translation.[2] | 1. Monitor Phenylalanine Levels: Measure intracellular phenylalanine concentrations to confirm they are within a range that induces hyperphenylalaninemia without causing severe translational inhibition. 2. Assess Global Protein Synthesis: Perform a polysome profiling analysis to evaluate the overall status of translation in your experimental system. 3. Time-Course Experiment: Conduct a time-course experiment to determine if the inhibition of protein synthesis is a transient or persistent effect. |
| Variability in experimental results, particularly in neuronal cultures or in vivo brain studies. | Altered Large Neutral Amino Acid (LNAA) Transport: Competition from high phenylalanine levels can lead to inconsistent uptake of other essential amino acids from the media or diet. | 1. Supplement with a Balanced LNAA Mixture: Provide a balanced mixture of large neutral amino acids to counteract the competitive inhibition by phenylalanine at the blood-brain barrier or cell membrane transporters. 2. Control Dietary Intake: In animal studies, use a defined diet with controlled amino acid content to minimize variability. 3. Measure Amino Acid Levels: Analyze the amino acid profile in the experimental system (e.g., cell culture media, brain tissue) to identify any deficiencies. |
| Observed effects are less specific than anticipated, potentially affecting multiple neurotransmitter systems. | Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC): this compound can directly inhibit AADC, affecting both dopamine and serotonin synthesis.[4] | 1. Measure Serotonin and Dopamine Levels: Quantify the levels of both neurotransmitters and their metabolites to assess the extent of AADC inhibition. 2. Consider Alternative Inhibitors: If specificity is critical, consider using a more selective inhibitor for the pathway of interest, if available. |
III. Experimental Protocols
A. Assessment of Catecholamine Levels by HPLC
This protocol provides a general framework for the analysis of catecholamines (dopamine, norepinephrine) and their metabolites in brain tissue samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
1. Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of aqueous buffer, methanol, and an ion-pairing agent)
-
Standards for dopamine, norepinephrine, and their metabolites
2. Sample Preparation:
-
Dissect and weigh the brain tissue of interest on ice.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer containing the internal standard.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
3. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample onto the column.
-
Run the HPLC method with a suitable gradient to separate the catecholamines and their metabolites.
-
Detect the compounds using the electrochemical detector set at an appropriate oxidation potential.
-
Quantify the peaks by comparing their area to that of the internal standard and a standard curve generated from known concentrations of the analytes.
B. Polysome Profiling for Assessment of Protein Synthesis
This protocol outlines the general steps for polysome profiling to assess the translational status of cells or tissues.[6][7][8][9]
1. Materials:
-
Cell or tissue samples
-
Lysis buffer containing cycloheximide (a translation elongation inhibitor)
-
Sucrose solutions of varying concentrations (e.g., 10% and 50%) to create a gradient
-
Ultracentrifuge with a swinging bucket rotor
-
Gradient maker and fraction collector with a UV detector
2. Procedure:
-
Treat cells or tissues with cycloheximide to stall translating ribosomes on the mRNA.
-
Lyse the cells or tissues in a detergent-containing buffer on ice.
-
Centrifuge the lysate to pellet nuclei and mitochondria.
-
Layer the cytoplasmic extract onto a continuous sucrose gradient (e.g., 10-50%).
-
Centrifuge at high speed for several hours to separate the ribosomal subunits, monosomes, and polysomes based on their size.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm with a UV detector. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and the polysomes.
-
A decrease in the polysome-to-monosome (P/M) ratio in treated samples compared to controls indicates an inhibition of translation initiation.
C. Large Neutral Amino Acid (LNAA) Transport Assay
This protocol describes a competitive uptake assay to assess the effect of this compound on the transport of other large neutral amino acids.[10][11]
1. Materials:
-
Cultured cells (e.g., neuronal cell line, astrocytes)
-
Radiolabeled large neutral amino acid (e.g., ³H-Leucine or ¹⁴C-Tryptophan)
-
Unlabeled this compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Plate cells in a multi-well plate and grow to confluence.
-
On the day of the experiment, wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of unlabeled this compound in uptake buffer for a short period.
-
Initiate the uptake by adding the radiolabeled LNAA (at a fixed concentration) to the wells containing the different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
A decrease in the uptake of the radiolabeled LNAA in the presence of increasing concentrations of this compound indicates competitive inhibition of the transporter.
IV. Visualizations
Caption: On- and off-target effects of this compound in the catecholamine synthesis pathway.
Caption: Mechanism of protein synthesis inhibition by this compound.
Caption: Competition for Large Neutral Amino Acid (LNAA) transport at the blood-brain barrier.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 4415-69-4 | Benchchem [benchchem.com]
- 4. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Analysis of Translation in the Developing Mouse Brain using Polysome Profiling [jove.com]
- 8. Cell-type specific polysome profiling from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 10. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Chiral Separation of α-Methyl-DL-phenylalanine Enantiomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful chiral separation of α-Methyl-DL-phenylalanine enantiomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chiral separation of α-Methyl-DL-phenylalanine.
Issue 1: Poor or No Resolution of Enantiomers
Question: I am not seeing any separation between the D- and L-enantiomers of α-Methyl-DL-phenylalanine. What should I do?
Answer:
Poor or no resolution is a common issue in chiral chromatography. Here is a step-by-step guide to troubleshoot this problem:
-
Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for chiral separations. For α-methylated amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective.[1][2][3] If you are using a different type of column, consider switching to one of these recommended phases.
-
Optimize Mobile Phase Composition:
-
Normal-Phase HPLC: If using a polysaccharide-based CSP in normal-phase mode (e.g., hexane/alcohol mixtures), systematically vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. Small changes can significantly impact selectivity.
-
Reversed-Phase HPLC: For macrocyclic glycopeptide or other reversed-phase compatible CSPs, adjust the organic modifier (e.g., methanol, acetonitrile) content. A "U-shaped" retention profile is sometimes observed, where enantioselectivity increases with the organic modifier concentration initially, then decreases.[4]
-
Additives: The addition of small amounts of an acid (e.g., trifluoroacetic acid, formic acid) or a base to the mobile phase can improve peak shape and resolution, especially for ionizable compounds like amino acids.[1][4][5]
-
-
Adjust Column Temperature: Temperature can have a significant impact on chiral recognition.
-
Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to improved resolution.
-
Conversely, in some cases, increasing the temperature can improve efficiency and unexpectedly enhance resolution. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
-
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.
Issue 2: Peak Tailing or Asymmetrical Peaks
Question: My peaks for the α-Methyl-DL-phenylalanine enantiomers are tailing. How can I improve the peak shape?
Answer:
Peak tailing can compromise resolution and quantification. Here are the common causes and solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support of the CSP can interact with the basic amine group of phenylalanine derivatives, causing tailing.
-
Solution: Add a competitor base, such as diethylamine (DEA), to the mobile phase in small concentrations (e.g., 0.1%). This will occupy the active silanol sites and reduce their interaction with your analyte.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Inappropriate Mobile Phase pH: The ionization state of α-Methyl-DL-phenylalanine can affect its interaction with the CSP.
-
Solution: For reversed-phase separations, ensure the mobile phase pH is controlled. For this amino acid derivative, a slightly acidic mobile phase is often beneficial.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for the chiral separation of α-Methyl-DL-phenylalanine?
A1: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and versatile technique for this purpose.[2] Gas Chromatography (GC) can also be used, but it typically requires derivatization of the amino acid to make it volatile.[6] Capillary Electrophoresis (CE) is another powerful technique, especially for small sample volumes, and often uses a chiral selector added to the background electrolyte.[7][8][9][10]
Q2: Do I need to derivatize α-Methyl-DL-phenylalanine before analysis?
A2: For HPLC analysis on many modern CSPs, such as those based on macrocyclic glycopeptides, direct separation of the underivatized amino acid is possible.[1][4] However, derivatization (e.g., with FMOC-Cl) can sometimes improve peak shape, resolution, and detection sensitivity, especially for UV detectors.[11] For GC analysis, derivatization is almost always necessary to increase the volatility of the analyte.[6]
Q3: How do I choose the right chiral stationary phase (CSP)?
A3: The selection of a CSP is often empirical. However, for α-methyl amino acids, good starting points are:
-
Polysaccharide-based CSPs: (e.g., Chiralpak IA, IB, IC) These are broadly applicable and can be used in normal-phase, reversed-phase, or polar organic modes.[12]
-
Macrocyclic Glycopeptide-based CSPs: (e.g., Chirobiotic T) These are particularly effective for the separation of underivatized amino acids in reversed-phase or polar ionic modes.[1][4]
-
Crown Ether-based CSPs: These are known to be effective for the separation of primary amine-containing compounds like amino acids.[13]
Q4: What are typical mobile phases for the HPLC separation of α-Methyl-DL-phenylalanine?
A4: The mobile phase depends on the CSP and the separation mode:
-
Normal Phase (Polysaccharide CSPs): Mixtures of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol are common.
-
Reversed Phase (Macrocyclic Glycopeptide or Polysaccharide CSPs): Mixtures of water or a buffer with an organic modifier like methanol or acetonitrile are used. Small amounts of acidic or basic additives are often included to improve peak shape and selectivity.[4] A simple mobile phase of water:methanol:formic acid can be effective.[4]
-
Polar Organic Mode: This mode uses polar organic solvents like methanol and acetonitrile, often with acidic and basic additives.[1]
Q5: My resolution is good, but the analysis time is too long. How can I speed it up?
A5: To reduce the analysis time without sacrificing resolution significantly, you can try the following:
-
Increase the Flow Rate: This will decrease the retention times. However, be aware that this may also reduce resolution.
-
Increase the Column Temperature: A higher temperature can decrease viscosity and lead to faster elution. The effect on resolution should be monitored.
-
Increase the Strength of the Mobile Phase: In normal phase, increase the percentage of the alcohol modifier. In reversed phase, increase the percentage of the organic modifier.
-
Use a Shorter Column or a Column with Smaller Particles: These will generally provide faster separations, though a column with smaller particles may require a system capable of handling higher backpressures.
Quantitative Data Summary
The following tables summarize typical quantitative data for the chiral separation of phenylalanine and its derivatives, which can serve as a starting point for method development for α-Methyl-DL-phenylalanine.
Table 1: HPLC Chiral Separation of Phenylalanine Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Teicoplanin-based | Acetonitrile/Water (75/25, v/v) | 0.8 | 23 | 1.59 | [14] |
| Ristocetin-based | Acetonitrile/Water (60/40, v/v) | 0.8 | 23 | 2.75 | [14] |
| Astec CHIROBIOTIC T | Water:Methanol:Formic Acid (30:70:0.02) | 1.0 | 25 | 6.17 | [4] |
| Conventional C18 (with chiral mobile phase additive: L-Phe and Cu(II)) | 20% Methanol, 8 mM L-Phe, 4 mM CuSO4 in water, pH 3.2 | Not Specified | 20 | 3.18 | [15] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of α-Methyl-DL-phenylalanine using a Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[4]
-
-
Reagents:
-
α-Methyl-DL-phenylalanine standard.
-
HPLC-grade methanol.
-
HPLC-grade water.
-
Formic acid.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Water:Methanol:Formic Acid (30:70:0.02, v/v/v).
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve a small amount of α-Methyl-DL-phenylalanine in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or 254 nm.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The D-enantiomer is typically more strongly retained on this type of CSP.[4]
-
Visualizations
Caption: A typical workflow for developing a chiral separation method.
Caption: A decision tree for troubleshooting poor resolution in chiral HPLC.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 15. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of alpha-Methyl-DL-phenylalanine synthesis
Welcome to the Technical Support Center for the Synthesis of α-Methyl-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of α-Methyl-DL-phenylalanine synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of α-Methyl-DL-phenylalanine via common synthetic routes.
Strecker Synthesis
The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile from a ketone (phenylacetone), followed by hydrolysis to the desired α-amino acid.[1][2]
Problem: Low Yield of α-Aminonitrile
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation | Ensure anhydrous conditions. Use a dessicant like MgSO₄ to remove water formed during imine formation.[3] | Drives the equilibrium towards the imine, increasing the substrate for cyanide addition. |
| Side reactions of the ketone | Add the cyanide source slowly and at a low temperature to minimize self-condensation of phenylacetone. | Reduces the formation of undesired byproducts and favors the formation of the aminonitrile. |
| Inefficient cyanide addition | Use a slight excess of the cyanide source (e.g., NaCN, KCN). Ensure the pH is weakly acidic to facilitate the reaction.[4] | Increases the rate of nucleophilic attack by the cyanide ion on the iminium intermediate. |
Problem: Low Yield of α-Methyl-DL-phenylalanine during Hydrolysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete hydrolysis of the nitrile | Increase the reaction time and/or the concentration of the acid or base used for hydrolysis. Strong acids (e.g., HCl) are commonly used.[3] | Ensures complete conversion of the nitrile group to a carboxylic acid. |
| Formation of byproducts | Perform the hydrolysis under controlled temperature conditions to avoid decomposition of the amino acid. | Minimizes the formation of degradation products and improves the purity of the final product. |
| Difficult purification | After hydrolysis and neutralization, the amino acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). | Yields a purified, crystalline product. |
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, ammonium carbonate, and a cyanide source. The resulting hydantoin is then hydrolyzed to the amino acid.[5][6]
Problem: Low Yield of 5-Methyl-5-benzylhydantoin
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal reaction conditions | Optimize the reaction temperature and time. Heating at 60-70°C in a sealed vessel is often effective.[7] | Increased reaction rate and higher conversion to the hydantoin. |
| Poor solubility of reactants | Use a co-solvent such as ethanol in addition to water to improve the solubility of phenylacetone.[5] | A more homogeneous reaction mixture leading to improved reaction kinetics. |
| Side reactions | Control the pH of the reaction mixture. The use of ammonium carbonate provides a buffered system.[8] | Minimizes side reactions and favors the formation of the desired hydantoin. |
Problem: Low Yield of α-Methyl-DL-phenylalanine from Hydantoin Hydrolysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete hydrolysis of the hydantoin ring | Use strong basic conditions (e.g., Ba(OH)₂) and elevated temperatures.[9] | Complete opening of the hydantoin ring to the corresponding amino acid. |
| Racemization or degradation | Carefully control the temperature and reaction time during hydrolysis to minimize racemization and decomposition. | Preservation of the desired stereochemistry (for asymmetric synthesis) and improved purity. |
| Product isolation issues | After hydrolysis, acidify the reaction mixture to precipitate the amino acid. The product can then be collected by filtration and purified by recrystallization. | Efficient isolation of the final product from the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of α-Methyl-DL-phenylalanine?
A1: The most common starting material for both the Strecker and Bucherer-Bergs syntheses of α-Methyl-DL-phenylalanine is phenylacetone.[1][10]
Q2: How can I improve the diastereoselectivity in the synthesis of α-methyl-α-amino acids?
A2: Diastereoselectivity can be improved by using a chiral auxiliary. For example, in the Strecker synthesis, replacing ammonia with a chiral amine like (S)-alpha-phenylethylamine can lead to the formation of a specific diastereomer of the α-aminonitrile.[2]
Q3: What are the common side reactions in the Strecker synthesis?
A3: Common side reactions include the self-condensation of the starting ketone (phenylacetone) under basic conditions and the formation of cyanohydrin as a byproduct. Careful control of reaction conditions can minimize these.
Q4: How can I monitor the progress of the hydrolysis of the hydantoin?
A4: The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the hydantoin starting material and the appearance of the amino acid product.
Q5: What is a suitable method for the purification of α-Methyl-DL-phenylalanine?
A5: α-Methyl-DL-phenylalanine is a crystalline solid and can be effectively purified by recrystallization. Common solvent systems include water/ethanol mixtures.[11]
Data Presentation
The following table summarizes typical yields reported in the literature for key steps in the synthesis of α-methylated amino acids. Note that direct quantitative comparisons for α-Methyl-DL-phenylalanine under varying conditions are limited in the available literature.
| Reaction Step | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Bucherer-Bergs Hydantoin Synthesis | Phenylacetone | NaCN, (NH₄)₂CO₃ | 60°C, 24h, Ethanol/Water | 69.3% | [10] |
| Hydantoin Hydrolysis | 5-benzyl-5-methyl hydantoin | Ba(OH)₂ | - | High | [9] |
| Strecker Aminonitrile Formation | Imine | Imidazole, CH(CN)₂OAc | RT, 1h, Methanol | 88% | [11] |
Experimental Protocols
Synthesis of 5-Methyl-5-benzylhydantoin via Bucherer-Bergs Reaction
This protocol is adapted from a procedure for a structurally similar hydantoin.[10]
Materials:
-
Phenylacetone
-
Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a reaction vessel, dissolve phenylacetone (0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water.
-
Add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) to the solution.
-
Heat the mixture at 60°C with stirring for 24 hours in a sealed vessel.
-
After cooling, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 6-6.5 in a well-ventilated fume hood.
-
Cool the mixture to room temperature to allow for the precipitation of the hydantoin.
-
Collect the resulting crystals by filtration.
-
Recrystallize the crude product from 50% ethanol to obtain pure 5-methyl-5-benzylhydantoin.
Hydrolysis of 5-Methyl-5-benzylhydantoin to α-Methyl-DL-phenylalanine
This is a general procedure for hydantoin hydrolysis.[9]
Materials:
-
5-Methyl-5-benzylhydantoin
-
Barium Hydroxide (Ba(OH)₂)
-
Water
-
Dilute Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottom flask, suspend the 5-methyl-5-benzylhydantoin in a solution of barium hydroxide in water.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize it with dilute sulfuric acid to precipitate barium sulfate.
-
Filter off the barium sulfate precipitate.
-
Concentrate the filtrate under reduced pressure to crystallize the α-Methyl-DL-phenylalanine.
-
Collect the crystals by filtration and dry them.
Mandatory Visualization
Strecker Synthesis Workflow
Caption: Workflow of the Strecker synthesis for α-Methyl-DL-phenylalanine.
Bucherer-Bergs Reaction and Hydrolysis Workflow
Caption: Workflow of the Bucherer-Bergs reaction and subsequent hydrolysis.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
storage and handling guidelines for alpha-Methyl-DL-phenylalanine powder
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage and handling of α-Methyl-DL-phenylalanine powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for α-Methyl-DL-phenylalanine powder?
A1: To ensure the stability and integrity of α-Methyl-DL-phenylalanine powder, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Different suppliers provide slightly varying temperature recommendations. For long-term storage, refer to the supplier-specific guidelines. It is also advised to protect the powder from direct sunlight, moisture, and air contact.[3]
Q2: What personal protective equipment (PPE) should be worn when handling this powder?
A2: When handling α-Methyl-DL-phenylalanine powder, it is essential to use appropriate personal protective equipment to avoid contact with skin, eyes, and to prevent inhalation.[1][4] Recommended PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][5]
-
Hand Protection: Compatible chemical-resistant gloves.[1][4][5]
-
Body Protection: A laboratory coat.[1]
-
Respiratory Protection: A NIOSH-approved N95 respirator or equivalent, especially when working with large quantities or in situations where dust generation is likely.[5]
Q3: What are the potential hazards associated with α-Methyl-DL-phenylalanine powder?
A3: α-Methyl-DL-phenylalanine powder is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] It is crucial to avoid breathing the dust, fumes, gas, mist, vapors, or spray of this compound.[1][4]
Q4: What should I do in case of accidental exposure?
A4: In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical advice if irritation persists.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1][4] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention if eye irritation persists.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Q5: How should I dispose of α-Methyl-DL-phenylalanine waste?
A5: Waste material should be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety office for specific guidelines. Do not let the product enter drains, other waterways, or the soil.[1]
Troubleshooting Guide
Issue: Inconsistent experimental results after using a new batch of α-Methyl-DL-phenylalanine.
-
Possible Cause 1: Improper Storage: The integrity of the compound may have been compromised due to incorrect storage conditions.
-
Solution: Verify the storage conditions of the new batch against the supplier's recommendations. Refer to the storage data table below. If stored improperly, it is best to use a new, correctly stored batch.
-
-
Possible Cause 2: Contamination: The powder may have been contaminated during handling.
-
Solution: Review your handling procedures. Always use clean spatulas and weighing instruments. Avoid leaving the container open for extended periods.
-
-
Possible Cause 3: Inaccurate Weighing: Due to the fluffy nature of some powders, weighing can be inaccurate.
-
Solution: Use an analytical balance in a draft-free enclosure. Tap the weighing paper or boat gently to ensure all powder is transferred.
-
Issue: The α-Methyl-DL-phenylalanine powder is not dissolving as expected.
-
Possible Cause 1: Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.
-
Possible Cause 2: Insufficient Mixing/Sonication: The powder may require more energy to dissolve completely.
-
Solution: Use a vortex mixer for a longer duration or apply ultrasonic energy to facilitate dissolution.[6] Gentle heating may also be an option, but first, verify that this will not degrade the compound.
-
Data Presentation
Table 1: Storage and Stability of α-Methyl-DL-phenylalanine
| Parameter | Guideline | Source(s) |
| Powder Storage Temperature | Store in a cool, dry, well-ventilated area.[1][2] Specific recommendations include Room Temperature[8] and 0-8°C.[9][10] | [1][2][8][9][10] |
| Powder Shelf-Life | 3 years at room temperature. | [6] |
| Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year.[6] | [6] |
| Conditions to Avoid | Direct sunlight, air contact, and moisture.[3] | [3] |
Table 2: Physical and Chemical Properties of α-Methyl-DL-phenylalanine
| Property | Value | Source(s) |
| Appearance | White to off-white powder/solid.[6][9][10] | [6][9][10] |
| Molecular Formula | C₁₀H₁₃NO₂ | [4][9][11] |
| Molecular Weight | 179.22 g/mol | [4][6][11] |
| Melting Point | 293-294 °C (decomposes) | [5][8] |
| Solubility in Water | 10 mg/mL (with ultrasonic) | [6] |
| Predicted Water Solubility | 5 g/L | [7] |
Experimental Protocols
Protocol 1: Assessment of α-Methyl-DL-phenylalanine Solubility
-
Objective: To determine the solubility of α-Methyl-DL-phenylalanine in a specific solvent.
-
Materials:
-
α-Methyl-DL-phenylalanine powder
-
Selected solvent (e.g., deionized water, DMSO)
-
Analytical balance
-
Vials or test tubes
-
Vortex mixer
-
Ultrasonic bath
-
Magnetic stirrer and stir bars
-
-
Methodology:
-
Weigh out a precise amount of α-Methyl-DL-phenylalanine powder (e.g., 10 mg).
-
Add a small, measured volume of the solvent to the vial containing the powder.
-
Vortex the mixture for 2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic bath for 10-minute intervals, followed by vortexing.
-
Continue adding small, measured volumes of the solvent and repeating the dissolution steps until the powder is completely dissolved.
-
Record the total volume of solvent used to calculate the solubility in mg/mL or Molarity.
-
Protocol 2: Preparation of a Stock Solution
-
Objective: To prepare a stock solution of α-Methyl-DL-phenylalanine at a desired concentration.
-
Materials:
-
α-Methyl-DL-phenylalanine powder
-
Appropriate solvent
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile filter (if for cell culture)
-
-
Methodology:
-
Calculate the mass of α-Methyl-DL-phenylalanine powder required to achieve the desired concentration in the final volume.
-
Carefully weigh the calculated mass of the powder using an analytical balance.
-
Transfer the powder to the volumetric flask.
-
Add approximately half of the final volume of the solvent to the flask.
-
Agitate the flask to dissolve the powder. A magnetic stirrer or vortex mixer can be used. If necessary, use an ultrasonic bath.
-
Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm filter.[6]
-
Aliquot the stock solution into sterile tubes and store at -20°C or -80°C.[6]
-
Visualizations
Caption: Workflow for handling a new shipment of α-Methyl-DL-phenylalanine.
Caption: A logical guide for troubleshooting unexpected experimental outcomes.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. a-Methyl- DL -phenylalanine 98 1132-26-9 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human Metabolome Database: Showing metabocard for alpha-Methylphenylalanine (HMDB0029223) [hmdb.ca]
- 8. ALPHA-METHYL-DL-PHENYLALANINE [chembk.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to Inducing Experimental Phenylketonuria: α-Methyl-DL-phenylalanine vs. p-Chlorophenylalanine
For researchers in neuroscience, metabolic disorders, and drug development, the selection of an appropriate in vivo model of phenylketonuria (PKU) is critical for advancing our understanding of the disease and evaluating potential therapies. Chemically induced hyperphenylalaninemia in animal models offers a valuable alternative to genetic models. This guide provides a comprehensive comparison of two commonly used phenylalanine hydroxylase (PAH) inhibitors for this purpose: α-methyl-DL-phenylalanine (α-MP) and p-chlorophenylalanine (PCPA).
Executive Summary
Both α-methyl-DL-phenylalanine and p-chlorophenylalanine, when co-administered with phenylalanine, effectively induce hyperphenylalaninemia, the biochemical hallmark of PKU. However, the available experimental data strongly indicates that α-methyl-DL-phenylalanine is a superior agent for inducing a PKU-like state in animal models, primarily due to its significantly lower toxicity and more specific mechanism of action. PCPA is fraught with high mortality rates, significant weight loss, and off-target effects on other enzyme systems, which can confound experimental results. In contrast, α-MP produces a robust and sustained elevation of plasma phenylalanine with minimal adverse effects, making it a more reliable and humane choice for chronic studies.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences between α-MP and PCPA based on data from studies in rat models.
| Parameter | α-Methyl-DL-phenylalanine (α-MP) | p-Chlorophenylalanine (PCPA) |
| Efficacy | ||
| Plasma Phenylalanine Increase | 20-40 fold increase over baseline[1][2] | Marked elevation, comparable to α-MP[3] |
| Hepatic PAH Inhibition | 70-75% decrease in activity[1][2] | Potent in vivo inhibition[3] |
| Toxicity & Side Effects | ||
| Mortality Rate | No significant increase reported[1][2] | 30-60%[1][2] |
| Body Weight | No growth deficit observed[1][2] | 27-52% decrease[1][2] |
| Other Toxicities | No signs of toxicity (e.g., cataracts) noted[1][2] | General deleterious effects on growth[4] |
| Mechanism of Action | ||
| Primary Target | Phenylalanine Hydroxylase (PAH)[5] | Phenylalanine Hydroxylase (PAH)[3][6] |
| Off-Target Effects | Rise in phenylalanine-pyruvate aminotransferase and phosphoserine phosphatase activity[1][2] | Inhibition of Tryptophan Hydroxylase, affecting serotonin levels[7][8][9][10]; affects biogenic monoamine neurotransmitters[4] |
Mechanism of Action and Signaling Pathways
Phenylketonuria is characterized by the inability to convert phenylalanine to tyrosine due to deficient PAH activity. Both α-MP and PCPA are phenylalanine analogues that inhibit this critical enzyme.
p-Chlorophenylalanine (PCPA) acts as a potent inhibitor of PAH in vivo[3]. However, its utility is significantly compromised by its well-documented inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis[7][8][9][10]. This dual inhibition can lead to widespread neurological effects unrelated to hyperphenylalaninemia itself, complicating the interpretation of behavioral and neurochemical studies.
α-Methyl-DL-phenylalanine (α-MP) presents a more nuanced mechanism. It is a weak competitive inhibitor of PAH in vitro, yet it acts as a potent suppressor of the enzyme's activity in vivo[1][2]. This suggests a more complex regulatory role within the cellular environment, leading to a sustained decrease in hepatic PAH function without the broad off-target effects observed with PCPA.
Below is a diagram illustrating the metabolic pathway of phenylalanine and the points of inhibition for both compounds.
Caption: Phenylalanine metabolism and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for inducing PKU in rats using α-MP and PCPA, synthesized from the literature.
Protocol 1: Induction of PKU using α-Methyl-DL-phenylalanine
This protocol is adapted from studies demonstrating effective and non-toxic induction of hyperphenylalaninemia.
-
Animal Model: Suckling Sprague-Dawley rats.
-
Materials:
-
α-Methyl-DL-phenylalanine (α-MP)
-
L-Phenylalanine
-
Sterile saline solution (0.9% NaCl)
-
-
Procedure:
-
Prepare a suspension of α-MP and L-Phenylalanine in sterile saline.
-
From postnatal day 3 to weaning, administer daily subcutaneous injections of L-phenylalanine (2 mg/g body weight) and α-MP (0.43 mg/g body weight)[11].
-
Alternatively, for suckling rats, administer 24 µmol of α-MP with 52 µmol of phenylalanine per 10g of body weight via injection[1].
-
Post-weaning, the treatment can be continued by incorporating α-MP and phenylalanine into the diet (e.g., 0.4% α-MP and 5% L-phenylalanine in standard chow)[12].
-
-
Monitoring:
-
Monitor body weight and general health daily.
-
Collect blood samples periodically to measure plasma phenylalanine levels and confirm hyperphenylalaninemia.
-
Protocol 2: Induction of PKU using p-Chlorophenylalanine
This protocol reflects methodologies reported in the literature but carries a high risk of toxicity.
-
Animal Model: Suckling Sprague-Dawley rats.
-
Materials:
-
p-Chlorophenylalanine (PCPA)
-
L-Phenylalanine
-
Sterile saline solution (0.9% NaCl)
-
-
Procedure:
-
Monitoring:
-
Crucially, monitor animals closely for signs of toxicity, including significant weight loss, lethargy, and mortality.
-
Monitor body weight daily.
-
Collect blood samples to measure plasma phenylalanine levels.
-
The following diagram outlines a general experimental workflow for these studies.
Caption: General experimental workflow for PKU induction.
Conclusion
Based on the presented evidence, α-methyl-DL-phenylalanine is the recommended agent for inducing a reliable and specific animal model of phenylketonuria. Its ability to produce sustained hyperphenylalaninemia without the severe toxicity and confounding off-target effects associated with p-chlorophenylalanine makes it a superior tool for investigating the pathophysiology of PKU and for the preclinical evaluation of novel therapeutic strategies. Researchers should prioritize the use of α-MP to ensure the generation of robust, interpretable, and ethically sound experimental data.
References
- 1. Mechanism of irreversible inactivation of phenylalanine-4- and tryptophan-5-hydroxylases by [4-36Cl, 2-14C]p-chlorophenylalanine: a revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. scilit.com [scilit.com]
- 5. A new experimental model of hyperphenylalaninemia in rat. Effect of p-chlorophenylalanine and cotrimoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo regulation of phenylalanine hydroxylase in the genetic mutant hph-1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Model phenylketonuria (PKU) in the albino rat: behaviroal, biochemical, and neuroanatomical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Neurotoxic Effects of alpha-Methyl-DL-phenylalanine and Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic effects of alpha-Methyl-DL-phenylalanine and its parent amino acid, phenylalanine. While both compounds are structurally related, their direct impact on neuronal health differs significantly. This document synthesizes experimental findings to elucidate their respective mechanisms of action and neurotoxic potential.
Executive Summary
High concentrations of phenylalanine are demonstrably neurotoxic, a key factor in the pathology of phenylketonuria (PKU). Experimental evidence points to its role in inducing neuronal apoptosis, inhibiting cell proliferation, and impairing myelination through various signaling pathways.
In contrast, This compound exhibits low direct neurotoxicity. Its primary significance in neuroscience research lies in its function as a phenylalanine hydroxylase inhibitor. By blocking the conversion of phenylalanine to tyrosine, it is used to induce hyperphenylalaninemia in animal models, thereby facilitating the study of PKU's neuropathology. The neurotoxic effects observed in such models are predominantly attributed to the resulting accumulation of endogenous phenylalanine, rather than the direct action of this compound itself.
Data Presentation: Quantitative Comparison of Neurotoxic Effects
Direct comparative quantitative data on the neurotoxicity of this compound and phenylalanine is limited in the existing literature. The following tables summarize the known effects of each compound based on individual studies.
Table 1: In Vitro Neurotoxic Effects of Phenylalanine
| Parameter | Cell Type | Concentration | Effect | Reference |
| Cell Viability | Neuroblastoma Cells | Not specified | No significant cytotoxicity at concentrations where p-chlorophenylalanine is toxic.[1] | |
| Apoptosis | Cortical Neurons | 0.9 mM | Induction of mitochondria-mediated and Fas/FasL pathway-mediated apoptosis.[2][3] | |
| Neural Progenitor Cells | Human iPSC-derived Cerebral Organoids | Various | Depletion of neural progenitor cells.[4] | |
| Myelination | Human iPSC-derived Cerebral Organoids | Various | Decrease in myelination.[4] | |
| Neurite Outgrowth | Cortical Neurons | High levels | Impaired neurite outgrowth.[5] | |
| Protein Synthesis | Brain Tissue | High levels | Disaggregation of polyribosomes, reduced protein synthesis.[6] |
Table 2: Effects of this compound
| Parameter | Model System | Concentration / Dose | Effect | Reference |
| Cytotoxicity | Neuroblastoma Cells | Not specified | Not growth inhibitory or cytotoxic.[1][7] | |
| Phenylalanine Hydroxylase Activity | Developing Mice | 0.43 mg/g body wt | 65-70% inhibition of hepatic enzyme activity.[6] | |
| Plasma Phenylalanine Levels | Developing Mice | 0.43 mg/g body wt (with Phe) | ~40-fold increase.[6] | |
| Brain Polyribosomes | Developing Mice | 0.43 mg/g body wt (with Phe) | Disaggregation (attributed to high Phe levels).[6] | |
| Cell Proliferation & Survival | Cerebellum of Newborn Rats | Not specified | Reduced cell proliferation and early cell death (in a model of experimental PKU).[8] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Plate primary cortical neurons or neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of phenylalanine or this compound for a predetermined duration (e.g., 24-72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Protocol 2: Detection of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Culture primary cortical neurons on coverslips and treat with the test compounds as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution of Triton X-100 in sodium citrate.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.[11][12]
Signaling Pathways and Mechanisms of Action
Phenylalanine-Induced Neurotoxicity
High levels of phenylalanine trigger multiple signaling cascades leading to neuronal damage. The primary mechanism involves the induction of apoptosis.
Caption: Phenylalanine-induced apoptotic signaling pathways in neurons.
Studies have shown that elevated phenylalanine can activate the Fas/FasL death receptor pathway, leading to the activation of caspase-8 and subsequent executioner caspases.[3] Additionally, phenylalanine can induce the RhoA/ROCK signaling pathway, which contributes to mitochondria-mediated apoptosis.[2] Transcriptomic analyses have also implicated the p53 and TNF signaling pathways in phenylalanine-induced neurotoxicity.[4]
This compound: Mechanism of Action
The primary established mechanism of action for this compound is the inhibition of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. This leads to an accumulation of phenylalanine in the brain when administered in vivo, which then exerts the neurotoxic effects described above.
Caption: Mechanism of this compound action.
Conclusion
The available evidence strongly indicates that phenylalanine, at elevated concentrations, is directly neurotoxic, contributing to neuronal cell death and developmental abnormalities in the brain. In contrast, this compound displays minimal direct cytotoxicity to neuronal cells. Its role in neurotoxicity studies is primarily indirect, serving as a pharmacological tool to elevate endogenous phenylalanine levels and thereby model the neuropathological conditions of hyperphenylalaninemia. Researchers and drug development professionals should consider these distinct mechanisms when designing experiments and interpreting data related to phenylalanine metabolism and neurotoxicity.
References
- 1. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fas/Fas ligand death receptor pathway contributes to phenylalanine-induced apoptosis in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of phenylalanine on human iPSC-derived cerebral organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A culture model for the assessment of phenylalanine neurotoxicity in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Induction of Hyperphenylalaninemia: Alpha-Methyl-DL-phenylalanine vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate modeling of hyperphenylalaninemia (HPA), the biochemical hallmark of phenylketonuria (PKU), is critical for advancing our understanding of the disease and developing novel therapeutics. This guide provides a comprehensive comparison of alpha-Methyl-DL-phenylalanine with other methods for inducing HPA, supported by experimental data and detailed protocols.
Introduction to Hyperphenylalaninemia Induction
Hyperphenylalaninemia is a metabolic disorder characterized by elevated levels of the amino acid phenylalanine in the blood. In the laboratory setting, inducing HPA in animal models is a fundamental step to study the pathophysiology of PKU and to test the efficacy of potential treatments. The ideal induction agent should effectively and consistently elevate phenylalanine levels while minimizing off-target effects and toxicity. This guide focuses on the validation of this compound as a primary agent for HPA induction and compares its performance against alternative methods.
Comparison of HPA Induction Agents
This compound has emerged as a preferred agent for inducing HPA in research models due to its potent in vivo inhibition of phenylalanine hydroxylase (PAH), the enzyme deficient in PKU.[1][2] Its efficacy and safety profile are compared with p-chlorophenylalanine (pCPA), another commonly cited but more problematic alternative.
| Feature | This compound | p-Chlorophenylalanine (pCPA) | Genetically Modified Models (e.g., PAHenu2 mice) |
| Mechanism of Action | Potent in vivo suppressor of hepatic phenylalanine hydroxylase (PAH).[1] | Potent inhibitor of PAH.[3] | Genetic mutation in the PAH gene leading to deficient enzyme activity.[4] |
| Efficacy in Elevating Phenylalanine | 20-40 fold increase in plasma phenylalanine concentrations in developing rats.[1][2] | Produces marked elevation of blood and tissue phenylalanine.[3] | Spontaneous hyperphenylalaninemia, with blood phenylalanine levels >1000 µM in PAHenu2 mice on a normal diet.[4] |
| Specificity and Side Effects | Relatively free from non-specific effects; no significant growth deficit or signs of toxicity like cataracts.[1][2][5] | Associated with high mortality (30-60%), significant decrease in body weight (27-52%), and other deleterious effects on growth.[1][2][5] | Phenotype can be severe, including neurological symptoms and hypopigmentation, which may be confounding factors in some studies. |
| Animal Model Suitability | Considered a more suitable model for human PKU due to the lack of severe toxicity.[1][2][5] | Use is limited by its toxicity, making it an unsatisfactory model for many studies.[5] | Provides a model with high construct validity but can be expensive and require specialized breeding and maintenance. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for inducing HPA using this compound and p-chlorophenylalanine in rat models.
Protocol 1: Hyperphenylalaninemia Induction with this compound in Rats
This protocol is based on methodologies that have been shown to effectively induce chronic HPA in developing rats with minimal toxicity.[1][2]
Materials:
-
This compound
-
L-phenylalanine
-
Saline solution (0.9% NaCl) or appropriate vehicle
-
Suckling or weanling Sprague-Dawley or Wistar rats
Procedure:
-
Preparation of Solutions:
-
Administration:
-
For suckling rats, administer the solutions via subcutaneous or intraperitoneal injections daily.
-
For weaned rats, the compounds can be mixed into the diet. A diet containing 5% phenylalanine and 0.4% alpha-methylphenylalanine has been used to approximate plasma phenylalanine levels of an untreated human PKU patient.[6]
-
-
Monitoring:
Protocol 2: Hyperphenylalaninemia Induction with p-Chlorophenylalanine in Rats
This protocol is provided for comparative purposes, but researchers should be aware of the significant toxicity associated with pCPA.
Materials:
-
p-Chlorophenylalanine (pCPA)
-
L-phenylalanine
-
Saline solution (0.9% NaCl) or appropriate vehicle
-
Suckling or weanling rats
Procedure:
-
Preparation of Solutions:
-
Prepare a suspension of pCPA in the chosen vehicle.
-
Prepare a solution of L-phenylalanine to be co-administered.
-
-
Administration:
-
Administer pCPA and L-phenylalanine via injection or mixed in the diet, similar to the alpha-methylphenylalanine protocol.
-
-
Monitoring:
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of HPA induction and the experimental process, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Experimental workflow for HPA induction using this compound.
Caption: Phenylalanine metabolism and the mechanism of this compound-induced neurotoxicity.
Conclusion
The validation of this compound as an inducer of hyperphenylalaninemia reveals it to be a superior choice over alternatives like p-chlorophenylalanine, primarily due to its efficacy and significantly better safety profile.[1][2][5] The use of this compound in combination with a high phenylalanine diet provides a robust and reproducible animal model of PKU, which is invaluable for studying the disease's complex pathophysiology and for the preclinical evaluation of new therapeutic strategies. The detailed protocols and pathway diagrams provided in this guide serve as a practical resource for researchers aiming to establish this model in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of experimental hyperphenylalaninemia on myelin metabolism at later stages of brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA methylation in the pathophysiology of hyperphenylalaninemia in the PAHenu2 mouse model of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of experimental phenylketonuria. Augmentation of hyperphenylalaninemia with alpha-methylphenylalanine and p-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ecronicon.net [ecronicon.net]
A Researcher's Guide to Enzyme Inhibition Kinetics: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of enzyme inhibition kinetics is fundamental to the discovery and design of novel therapeutics. Many drugs function by inhibiting specific enzymes involved in disease pathways.[1] This guide provides a comparative analysis of the primary types of reversible enzyme inhibition, complete with experimental data, detailed protocols, and visual representations to facilitate a deeper understanding of these critical biochemical processes.
Unraveling the Mechanisms: Types of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1] Reversible inhibitors, which associate and dissociate from the enzyme, are broadly classified into four main types: competitive, non-competitive, uncompetitive, and mixed. Each type is distinguished by its unique interaction with the enzyme and substrate, leading to distinct effects on the enzyme's kinetic parameters.
Competitive Inhibition
In competitive inhibition, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme.[1][2] This type of inhibition can be overcome by increasing the substrate concentration.[1]
Non-competitive Inhibition
A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site.[1][2] It can bind to either the free enzyme or the enzyme-substrate complex.[1] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding.
Uncompetitive Inhibition
Uncompetitive inhibitors are unique in that they only bind to the enzyme-substrate (ES) complex, also at an allosteric site.[1][2] This type of inhibition is most effective at high substrate concentrations.
Mixed Inhibition
Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.[2] This type of inhibition combines features of both competitive and non-competitive inhibition.[2]
Visualizing Inhibition: Reaction Pathways
The interactions between the enzyme (E), substrate (S), inhibitor (I), and the resulting complexes can be visualized as follows:
Quantitative Comparison of Inhibition Types
The different modes of inhibition can be distinguished by their effects on the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Interpretation |
| Competitive | Increases (apparent Km) | Unchanged | Lines intersect on the y-axis.[3] |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis.[4] |
| Uncompetitive | Decreases (apparent Km) | Decreases | Lines are parallel. |
| Mixed | Increases or Decreases | Decreases | Lines intersect in the second or third quadrant.[5] |
Experimental Protocols for Analyzing Enzyme Inhibition
To determine the type of inhibition and the potency of an inhibitor, a series of enzyme assays are performed. The following protocols outline the key experiments.
Experimental Workflow
Protocol 1: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6]
Materials:
-
Purified enzyme
-
Substrate
-
Inhibitor compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Cofactors (if required by the enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Enzyme Dilution: Dilute the enzyme to a working concentration determined from preliminary experiments.
-
Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a constant temperature.
-
-
Initiate Reaction: Add a fixed concentration of the substrate to all wells to start the reaction. The substrate concentration is typically kept at or near the Km value.
-
Monitor Reaction: Measure the rate of product formation over time using a microplate reader or spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Protocol 2: Determination of Inhibition Type and Ki
The inhibition constant (Ki) is a measure of the inhibitor's potency and is a more absolute value than the IC50.[7]
Materials:
-
Same as for IC50 determination.
Procedure:
-
Prepare Reagents: As in Protocol 1.
-
Assay Setup:
-
Set up a series of reactions with varying substrate concentrations.
-
For each substrate concentration, run the reaction in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor.
-
-
Initiate and Monitor Reaction: Add the enzyme to initiate the reactions and monitor the initial reaction rates (V0).
-
Data Analysis:
-
Michaelis-Menten Plot: Plot V0 versus substrate concentration ([S]) for each inhibitor concentration. This will generate a series of hyperbolic curves.[8]
-
Lineweaver-Burk Plot: For a more precise determination of kinetic parameters, create a double reciprocal plot of 1/V0 versus 1/[S].[8][9]
-
Analyze the changes in the apparent Km and Vmax from the plots to determine the type of inhibition (refer to the table above).
-
The Ki can be calculated from the Cheng-Prusoff equation, which relates the IC50 and Ki values, or by secondary plots derived from the kinetic data.[7] For competitive inhibition, the equation is: Ki = IC50 / (1 + [S]/Km).
-
Conclusion
A systematic approach to studying enzyme inhibition kinetics is indispensable for drug discovery and development. By employing these standardized protocols and data analysis methods, researchers can accurately characterize the mechanism and potency of enzyme inhibitors, paving the way for the rational design of more effective therapeutic agents. The visual and tabular comparisons provided in this guide serve as a quick reference for interpreting experimental outcomes and understanding the fundamental principles of enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 5. Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
Assessing the Specificity of alpha-Methyl-DL-phenylalanine as an Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alpha-Methyl-DL-phenylalanine's inhibitory specificity against key enzymes in the aromatic amino acid metabolic pathway. Its performance is contrasted with other known inhibitors, supported by available experimental data to aid in the selection of appropriate research tools.
Overview of this compound
This compound is a synthetic derivative of the essential amino acid L-phenylalanine. The addition of a methyl group to the alpha-carbon significantly alters its biological activity, transforming it from a building block of proteins into an inhibitor of key metabolic enzymes. This characteristic has made it a valuable tool in neuroscience and metabolic research, particularly in the study of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.
Primary Target: Phenylalanine Hydroxylase (PAH)
The primary target of this compound is Phenylalanine Hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. Inhibition of PAH leads to an accumulation of phenylalanine, mimicking the biochemical phenotype of PKU.
Comparative Inhibitory Activity on Phenylalanine Hydroxylase
| Inhibitor | Type of Inhibition | In Vitro Potency | In Vivo Efficacy | Key Remarks |
| This compound | Competitive (in vitro) | Described as a "very weak" competitive inhibitor.[1] Specific IC50/Ki values are not readily available in published literature. | Potent suppressor. Administration in developing rats leads to a 70-75% decrease in hepatic PAH activity.[1] | Less toxic than p-chlorophenylalanine in animal models.[1] |
| p-Chlorophenylalanine (pCPA) | Irreversible | Potent inhibitor. Demonstrates 96% inhibition of PAH-1 activity at a concentration of 5 mM.[2] | Effective in vivo, but associated with higher toxicity and mortality rates in animal studies compared to this compound.[1] | Also a potent irreversible inhibitor of tryptophan hydroxylase. |
| alpha-Methyl-p-tyrosine | Competitive | Known to inhibit PAH, but specific IC50/Ki values for PAH are not well-documented. Primarily a potent inhibitor of tyrosine hydroxylase. | Primarily used to inhibit catecholamine synthesis. | |
| DL-Homophenylalanine | Competitive | |||
| L-Phenylalanine (at high concentrations) | Feedback Inhibition | High levels of the substrate can inhibit enzyme activity. |
Off-Target Activity: Aromatic L-Amino Acid Decarboxylase (AADC)
This compound also exhibits inhibitory activity against Aromatic L-amino acid Decarboxylase (AADC), an enzyme crucial for the synthesis of key neurotransmitters.
Comparative Inhibitory Activity on Aromatic L-Amino Acid Decarboxylase
| Inhibitor | Type of Inhibition | Potency | Downstream Effects |
| This compound | Competitive[3] | Effective inhibitor.[4] Specific IC50/Ki values are not readily available in published literature. | Decreased formation of serotonin, tryptamine, and tyramine from their precursor amino acids.[4] |
| alpha-Methyl-3,4-dihydroxy-DL-phenylalanine (Methyldopa) | Competitive | Effective inhibitor in humans.[4] | Reduction of amine biosynthesis, leading to a lowering of blood pressure.[4] |
| Carbidopa | Potent peripheral inhibitor. | Used in combination with L-DOPA for the treatment of Parkinson's disease to prevent the peripheral conversion of L-DOPA to dopamine.[5] | |
| Benserazide | Potent peripheral inhibitor. | Also used in combination with L-DOPA for Parkinson's disease.[5] |
Experimental Protocols
Phenylalanine Hydroxylase (PAH) Inhibition Assay
A common method for determining PAH activity and inhibition is to measure the production of tyrosine from phenylalanine. This can be achieved through various detection methods, including fluorescence or chromatography.
Materials:
-
Purified or recombinant PAH enzyme
-
L-phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
HEPES or Tris-HCl buffer
-
Inhibitor compound (e.g., this compound)
-
Detection reagent (e.g., fluorescent probe for tyrosine or HPLC system)
Procedure:
-
Prepare a reaction mixture containing buffer, catalase, and ferrous ammonium sulfate.
-
Add the PAH enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding L-phenylalanine and BH4.
-
Incubate the reaction at a controlled temperature (e.g., 25-37°C).
-
Stop the reaction at various time points.
-
Quantify the amount of tyrosine produced using a suitable detection method.
-
Calculate the percentage of inhibition by comparing the activity in the presence and absence of the inhibitor. IC50 values can be determined by testing a range of inhibitor concentrations.
Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay
AADC activity is typically measured by quantifying the conversion of a substrate, such as L-DOPA, to its corresponding amine, dopamine.
Materials:
-
AADC enzyme source (e.g., tissue homogenate or purified enzyme)
-
L-DOPA (substrate)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Buffer (e.g., phosphate or Tris-HCl)
-
Inhibitor compound (e.g., this compound)
-
Detection system (e.g., HPLC with electrochemical detection or fluorescence)
Procedure:
-
Prepare a reaction mixture containing buffer and PLP.
-
Add the AADC enzyme source to the mixture.
-
Pre-incubate the enzyme with the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate (L-DOPA).
-
Incubate at 37°C for a specific time.
-
Terminate the reaction (e.g., by adding acid).
-
Measure the amount of dopamine formed.
-
Calculate the inhibitory potency (IC50) from the dose-response curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key metabolic pathways affected by this compound and the experimental workflow for assessing its inhibitory activity.
Caption: Inhibition of Phenylalanine and Neurotransmitter Synthesis Pathways.
Caption: General Workflow for Enzyme Inhibition Assay.
Conclusion
This compound serves as a potent in vivo inhibitor of phenylalanine hydroxylase, making it a valuable tool for creating animal models of phenylketonuria with lower toxicity compared to alternatives like p-chlorophenylalanine. However, its in vitro activity against PAH is weak. Furthermore, it demonstrates competitive inhibition of aromatic L-amino acid decarboxylase, impacting neurotransmitter synthesis.
The lack of readily available quantitative data (IC50, Ki) for this compound's inhibition of both PAH and AADC is a significant gap in the literature. Researchers should consider this lack of precise in vitro potency when designing experiments and may need to empirically determine these values for their specific assay conditions. For studies requiring potent in vitro inhibition of PAH, other compounds might be more suitable. For investigating the downstream effects of combined, though not necessarily potent, PAH and AADC inhibition, this compound remains a relevant research tool.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 4415-69-4 | Benchchem [benchchem.com]
- 4. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
Validating the Behavioral Phenotype in alpha-Methyl-DL-phenylalanine Treated Animals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral phenotype observed in animals treated with alpha-Methyl-DL-phenylalanine (α-MePhe). The information is intended to assist researchers in designing and interpreting studies involving this compound. The behavioral effects are contextualized by α-MePhe's mechanism of action as an inhibitor of catecholamine synthesis.
Mechanism of Action: Catecholamine Depletion
This compound is an inhibitor of two key enzymes: tyrosine hydroxylase and phenylalanine hydroxylase.[1][2] Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine and norepinephrine.[3] By inhibiting this enzyme, α-MePhe effectively depletes the levels of these crucial neurotransmitters in the brain.[1][2][3] This depletion is central to understanding the behavioral phenotype of treated animals. The compound is also used in conjunction with phenylalanine administration to create animal models of phenylketonuria (PKU).[4][5][6][7]
Data Presentation: Comparative Behavioral Analysis
The following tables summarize the expected quantitative data from key behavioral assays in animals treated with α-MePhe compared to control animals. The expected outcomes are based on the known effects of catecholamine depletion.
Table 1: Open-Field Test (Locomotor Activity and Anxiety-Like Behavior)
| Parameter | Control Group (Vehicle) | α-MePhe Treated Group | Expected Outcome |
| Total Distance Traveled (cm) | High | Low | Decreased locomotor activity |
| Time in Center Zone (s) | Moderate | Low | Increased anxiety-like behavior |
| Rearing Frequency | High | Low | Decreased exploratory behavior |
| Fecal Boli Count | Low | High | Increased stress/anxiety |
Table 2: Elevated Plus Maze (Anxiety-Like Behavior)
| Parameter | Control Group (Vehicle) | α-MePhe Treated Group | Expected Outcome |
| Time in Open Arms (s) | Moderate | Low | Increased anxiety-like behavior |
| Open Arm Entries (%) | Moderate | Low | Increased anxiety-like behavior |
| Closed Arm Entries (%) | Moderate | High | Increased anxiety-like behavior |
| Head Dips | High | Low | Decreased exploratory behavior |
Table 3: Forced Swim Test (Depressive-Like Behavior)
| Parameter | Control Group (Vehicle) | α-MePhe Treated Group | Expected Outcome |
| Immobility Time (s) | Moderate | High | Increased depressive-like behavior |
| Climbing Time (s) | Moderate | Low | Decreased escape-directed behavior |
| Swimming Time (s) | Moderate | Low | Decreased active behavior |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Open-Field Test
The open-field test is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[8][9][10][11]
-
Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape.[12] The arena is typically made of a non-porous material for easy cleaning.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.[10][13]
-
Gently place the animal in the center of the arena.[8]
-
Allow the animal to explore the arena for a predetermined amount of time (typically 5-20 minutes).[9]
-
Record the animal's behavior using an overhead video camera and tracking software.[14]
-
Clean the apparatus thoroughly between each animal to remove olfactory cues.[8][12]
-
-
Parameters Measured:
-
Total distance traveled: An indicator of overall locomotor activity.[10]
-
Time spent in the center versus the periphery: A measure of anxiety-like behavior, as rodents naturally tend to stay close to the walls (thigmotaxis).[8][9][10]
-
Rearing frequency: A measure of exploratory behavior.
-
Defecation and urination: Can be indicators of stress.
-
Elevated Plus Maze
The elevated plus maze is a classic test for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[13][14][15]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[13][14][15]
-
Procedure:
-
Parameters Measured:
Forced Swim Test
The forced swim test is a common assay to evaluate depressive-like behavior in rodents.[17][18][19][20]
-
Apparatus: A cylindrical container filled with water, deep enough so the animal cannot touch the bottom with its tail or feet.[17][21] The water temperature should be maintained around 23-25°C.[17][20]
-
Procedure:
-
Acclimate the animals to the testing room.
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes, with the first 2 minutes often considered an acclimation period and the last 4 minutes used for scoring.[18]
-
Observe and score the animal's behavior, or record it for later analysis.[18]
-
After the test, remove the animal, dry it, and return it to its home cage.[20]
-
-
Parameters Measured:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water. Increased immobility time is interpreted as a state of behavioral despair.[18][19]
-
Swimming: The animal is actively moving its limbs and exploring the cylinder.
-
Climbing: The animal is making active movements with its forepaws against the cylinder wall in an attempt to escape.[19]
-
Visualizations
Signaling Pathway
Caption: Inhibition of Catecholamine Synthesis by α-MePhe.
Experimental Workflow
Caption: Experimental Workflow for Behavioral Phenotyping.
References
- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 2. This compound | 4415-69-4 | Benchchem [benchchem.com]
- 3. Catecholamine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An animal model of early-treated PKU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. Open field test for mice [protocols.io]
- 10. behaviorcloud.com [behaviorcloud.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Elevated plus maze protocol [protocols.io]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
A Comparative Guide to the In Vitro and In Vivo Effects of alpha-Methyl-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-DL-phenylalanine (α-MePhe) is a synthetic analog of the essential amino acid L-phenylalanine. Its structural similarity allows it to interact with metabolic pathways involving phenylalanine, making it a valuable tool in biomedical research.[1][2] Primarily, it is known for its role as an inhibitor of key enzymes in amino acid metabolism, which has led to its use in creating animal models for diseases like phenylketonuria (PKU).[2][3][4][5] This guide provides a comprehensive comparison of the observed effects of this compound in controlled laboratory settings (in vitro) versus its actions within a living organism (in vivo), supported by experimental data and protocols.
Data Presentation: A Comparative Analysis
The biological activity of this compound exhibits significant divergence between in vitro and in vivo models. While it shows minimal direct activity on isolated enzymes or cells, its systemic effects in animal models are profound.
Table 1: Summary of In Vitro Effects
| Parameter Assessed | Model System | Concentration | Observed Effect | Reference |
| Phenylalanine Hydroxylase Activity | Rat Liver Enzyme Preparation | Not Specified | Very weak competitive inhibitor | [3] |
| Cell Growth & Viability | Mouse Neuroblastoma Cells | Not Specified | Not growth inhibitory or cytotoxic | [4] |
| Glucose Uptake | Rat Brain Prisms | 2.0 mM - 10.0 mM | No effect on glucose uptake | [6] |
| Protein Synthesis | Cell-free system (poly(U)-directed) | Not Specified | Did not significantly affect protein synthesis | [4] |
Table 2: Summary of In Vivo Effects
| Parameter Assessed | Animal Model | Dosage / Administration | Observed Effect | Reference |
| Hepatic Phenylalanine Hydroxylase Activity | Developing Rats | 24 µmol per 10g body wt | 70-75% decrease in activity 18h after administration | [3] |
| Hepatic Phenylalanine Hydroxylase Activity | Newborn Mice | 0.43 mg/g body wt (daily) | 65-70% inhibition within 12h, persisting for ≥24h | [7] |
| Plasma & Brain Phenylalanine Levels | Developing Mice | 0.43 mg/g α-MePhe + 2 mg/g Phe | ~40-fold increase in both plasma and brain | [7] |
| Plasma Phenylalanine Levels | Developing Rats | Daily injections | 20 to 40-fold increase during the first 18 days of life | [3] |
| Brain Protein Synthesis | Developing Mice | 0.43 mg/g α-MePhe + 2 mg/g Phe | Disaggregation of brain polyribosomes; Reduced polypeptide chain elongation | [7] |
| Cerebellar Development | Newborn Rats | Co-administered with L-phenylalanine | Reduced cell proliferation and early cell death | [5] |
| Catecholamine Synthesis | General Animal Models | Not Specified | Inhibition of tyrosine hydroxylase, leading to catecholamine depletion | [2] |
Mechanism of Action: A Tale of Two Environments
The primary mechanism of this compound revolves around its ability to inhibit aromatic amino acid hydroxylases.[2] However, the discrepancy between its weak in vitro performance and potent in vivo effects suggests that its mechanism within a complex biological system is more intricate than simple competitive inhibition at the enzyme's active site.
-
In Vitro : As a direct competitive inhibitor of isolated phenylalanine hydroxylase, α-MePhe is weak.[3] This indicates a low binding affinity for the enzyme in a purified system.
-
In Vivo : The compound is a potent suppressor of hepatic phenylalanine hydroxylase.[3] This suggests that factors within the living organism, such as metabolic activation, transport across cell membranes, or indirect regulatory effects, are crucial for its strong inhibitory action. α-MePhe is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier.[2] Furthermore, it inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, leading to the depletion of neurotransmitters like dopamine and norepinephrine.[2]
Signaling Pathway Visualization
The following diagram illustrates the catecholamine biosynthesis pathway and highlights the inhibitory actions of this compound.
Caption: Inhibition points of α-MePhe in the catecholamine synthesis pathway.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are representative protocols based on the cited literature.
Protocol 1: In Vitro Glucose Uptake Assay in Brain Prisms
This protocol outlines the methodology used to assess the direct effect of this compound on brain tissue metabolism.
-
Tissue Preparation : Brains from 15-day-old Wistar rats are rapidly removed and dissected on ice. The cerebral tissue is cut into 40 µm prisms using a McIlwain chopper.[6]
-
Incubation : Approximately 100 mg of brain prisms are incubated in 1.0 mL of Krebs-Ringer bicarbonate buffer (pH 7.0) containing 5.0 mM glucose.[6]
-
Treatment : α-MePhe is added to the incubation medium at final concentrations of 2.0 mM or 10.0 mM. A control group with no added substance is run in parallel.[6]
-
Incubation Conditions : The mixture is incubated at 37°C for 30 minutes under an O₂/CO₂ (10:1) atmosphere.[6]
-
Measurement : Glucose concentration in the medium is measured at the beginning and end of the incubation period using a glucose oxidase method.[6]
-
Analysis : Glucose uptake is calculated by subtracting the final glucose amount from the initial amount and is expressed as nmol/min per mg of brain tissue. Statistical analysis is performed using a one-way ANOVA.[6]
Protocol 2: In Vivo Induction of Hyperphenylalaninemia in Mice
This protocol describes how to create a mouse model of PKU to study the systemic effects of α-MePhe.
-
Animal Model : Developing mice are used for the study.[7]
-
Treatment Administration : A chronic hyperphenylalaninemic state is induced by daily administrations of L-phenylalanine (2 mg/g body weight) and the phenylalanine hydroxylase inhibitor, this compound (0.43 mg/g body weight).[7]
-
Sample Collection : Blood and brain tissue are collected at various time points (e.g., 3, 12, 18, 24 hours) after injection to measure metabolite levels and enzyme activity.[7]
-
Biochemical Analysis :
-
Cellular Analysis : Brain tissue is processed to isolate polyribosomes via centrifugation on a density gradient. The aggregation state of polyribosomes and the rate of polypeptide chain elongation are then analyzed to assess the impact on protein synthesis.[7]
Mandatory Visualizations: Experimental Workflows
In Vitro Experimental Workflow
References
- 1. This compound | 4415-69-4 | Benchchem [benchchem.com]
- 2. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 3. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating alpha-Methyl-DL-phenylalanine Studies: A Comparative Methodological Review
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of peer-reviewed methods for validating research involving alpha-Methyl-DL-phenylalanine. This synthetic amino acid analog is a valuable tool in neuropharmacology and metabolic research, primarily for its role in inducing experimental hyperphenylalaninemia, a condition mimicking phenylketonuria (PKU), and for its interaction with the L-type amino acid transporter 1 (LAT1).
This guide details experimental protocols for analytical quantification, in vitro functional assays, and in vivo model validation, presenting quantitative data in structured tables for straightforward comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding of the complex biological interactions and experimental designs.
Analytical Validation: Quantifying this compound
Accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification and Chiral High-Performance Liquid Chromatography (HPLC) to resolve the D- and L-enantiomers of this racemic mixture.
| Method | Principle | Sample Preparation | Key Performance Parameters | Comparison to Alternatives |
| LC-MS/MS | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | High sensitivity (ng/mL range), high selectivity, good accuracy and precision. | More sensitive and specific than HPLC-UV. Requires more specialized equipment. |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Similar to LC-MS/MS, but may require derivatization depending on the column. | Resolution of D- and L-enantiomers, determination of enantiomeric excess. | Essential for studying stereospecific effects, which is not possible with non-chiral methods. |
Experimental Protocol: LC-MS/MS for this compound in Plasma
This protocol provides a general framework for the quantification of this compound in a plasma matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of an this compound standard.
LC-MS/MS Sample Preparation Workflow
In Vitro Validation: Probing the Mechanism of Action
In vitro assays are crucial for elucidating the molecular mechanisms of this compound, including its inhibitory effects on phenylalanine hydroxylase and protein synthesis, and its interaction with the LAT1 transporter.
Comparison of Key In Vitro Assays
| Assay | Principle | Key Parameters Measured | Comparison to Alternatives |
| Phenylalanine Hydroxylase (PAH) Inhibition Assay | Spectrophotometric measurement of the conversion of phenylalanine to tyrosine. | IC50 of this compound. | Direct measure of the primary mechanism for inducing hyperphenylalaninemia. More specific than cell-based assays. |
| LAT1 Transporter Competitive Binding Assay | Measures the displacement of a radiolabeled LAT1 substrate by this compound. | Ki or IC50 for LAT1 binding. | Directly assesses the interaction with the LAT1 transporter. More specific than uptake assays which can involve multiple transporters. |
| SUnSET (Surface Sensing of Translation) Assay | Immunoblotting for puromycin incorporated into nascent polypeptide chains. | Global protein synthesis rate. | A non-radioactive, relatively simple, and robust method to measure protein synthesis compared to traditional [35S]-methionine incorporation assays.[1][2] |
| Cell Viability Assays (MTT & LDH) | MTT measures metabolic activity; LDH measures membrane integrity.[3][4][5] | Cell viability and cytotoxicity (IC50 or LD50). | MTT is a measure of metabolic activity, while LDH is a more direct measure of cell death. Using both provides a more complete picture of cytotoxicity.[3] |
Experimental Protocol: Phenylalanine Hydroxylase (PAH) Inhibition Assay
This continuous spectrophotometric assay monitors the production of tyrosine from phenylalanine.[6][7]
1. Reagents
-
Phenylalanine hydroxylase enzyme.
-
L-phenylalanine solution.
-
Tetrahydrobiopterin (BH4) cofactor solution.
-
Catalase.
-
Ferrous ammonium sulfate.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 100 mM HEPES, pH 7.0).
2. Assay Procedure (96-well plate format)
-
In a 96-well UV-transparent plate, add 180 µL of a master mix containing assay buffer, catalase, ferrous ammonium sulfate, and phenylalanine.
-
Add 10 µL of this compound solution (or vehicle control).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of BH4 solution.
-
Immediately measure the increase in absorbance at 275 nm (for tyrosine) over time using a plate reader.
-
Calculate the initial reaction velocity and determine the IC50 of this compound.
Inhibition of Phenylalanine Hydroxylase
Experimental Protocol: LAT1 Transporter Competitive Binding Assay
This protocol is adapted from scintillation proximity assays (SPA) using a radiolabeled substrate.[8][9]
1. Reagents
-
Membrane preparations from cells overexpressing LAT1.
-
Radiolabeled LAT1 substrate (e.g., [3H]-L-Leucine).
-
This compound solutions of varying concentrations.
-
Scintillation proximity assay beads (e.g., copper-coated YSi beads).
-
Assay buffer (e.g., PBS).
2. Assay Procedure
-
Incubate LAT1-expressing membranes with SPA beads.
-
In a 96-well plate, add the membrane-bead complex.
-
Add varying concentrations of this compound.
-
Add a fixed concentration of [3H]-L-Leucine.
-
Incubate at room temperature with gentle shaking.
-
Measure the scintillation signal using a microplate scintillation counter.
-
The signal will decrease as this compound competes with [3H]-L-Leucine for binding to LAT1.
-
Calculate the Ki or IC50 value.
Experimental Protocol: SUnSET Assay for Protein Synthesis Inhibition
This non-radioactive method measures global protein synthesis.[2][10][11][12][13]
1. Cell Treatment
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Add puromycin (10 µg/mL) to the culture medium and incubate for 10-30 minutes at 37°C.
2. Western Blotting
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-puromycin antibody.
-
Detect with a secondary antibody and chemiluminescence.
-
The intensity of the puromycin signal is proportional to the rate of protein synthesis.
In Vivo Validation: Modeling Hyperphenylalaninemia
The primary in vivo application of this compound is the induction of experimental hyperphenylalaninemia in animal models, typically rodents, to mimic the metabolic state of phenylketonuria.[1][14][15][16][17]
| Model | Dosing Regimen | Key Readouts | Comparison to Alternatives |
| Rodent Model of Hyperphenylalaninemia | Co-administration of this compound and L-phenylalanine (oral or intraperitoneal).[18] | Plasma and brain phenylalanine levels, behavioral tests, neurochemical analysis. | Provides a more sustained hyperphenylalaninemia compared to L-phenylalanine loading alone.[15] Less severe side effects compared to models using p-chlorophenylalanine.[15] |
Experimental Protocol: Induction of Hyperphenylalaninemia in Mice
This protocol is a general guideline for inducing hyperphenylalaninemia.[1][14]
1. Animals and Dosing
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Administer this compound (e.g., 100 mg/kg, i.p.) 30 minutes prior to L-phenylalanine.
-
Administer L-phenylalanine (e.g., 500 mg/kg, i.p. or oral gavage).
-
Dosing can be repeated daily to maintain chronic hyperphenylalaninemia.
2. Sample Collection and Analysis
-
Collect blood samples at various time points post-dosing via tail vein or cardiac puncture.
-
Analyze plasma phenylalanine levels using LC-MS/MS.
-
Brain tissue can be collected for neurochemical analysis.
In Vivo Validation Workflow
This guide provides a foundational framework for the validation of research involving this compound. The specific parameters for each protocol should be optimized based on the experimental system and research question. By employing these robust and peer-reviewed methodologies, researchers can ensure the validity and reproducibility of their findings.
References
- 1. Induction of hyperphenylalaninemia in mice by ethionine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Cell viability measurement by MTT and LDH assay [bio-protocol.org]
- 4. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay [frontiersin.org]
- 9. Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. agscientific.com [agscientific.com]
- 12. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 13. 4.7. SUnSET-Puromycin Assay [bio-protocol.org]
- 14. Experimental Animal Models of Phenylketonuria: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of experimental phenylketonuria. Augmentation of hyperphenylalaninemia with alpha-methylphenylalanine and p-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hyperphenylalaninemia in the hph-1 mouse mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of α-Methyl-DL-phenylalanine: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of α-Methyl-DL-phenylalanine, a compound utilized in peptide synthesis and various biochemical applications.[1] Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations. This guide is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Safety and Handling Precautions
α-Methyl-DL-phenylalanine is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear the following PPE when handling α-Methyl-DL-phenylalanine:
-
Safety goggles with side shields or a face shield[2]
-
Chemical-resistant gloves (e.g., nitrile)[2]
-
A lab coat[2]
-
Use only in a well-ventilated area or with respiratory protection.[2][3]
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4]
-
Wash hands and any exposed skin thoroughly after handling.[2][3][4]
-
Store in a cool, dry, and well-ventilated place with the container tightly closed.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spread of the spill. For powdered spills, avoid creating dust.
-
Cleanup:
-
For small spills, carefully sweep or vacuum up the solid material.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and spilled substance into a designated, labeled hazardous waste container.[5]
-
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[5]
Disposal Procedures
The disposal of α-Methyl-DL-phenylalanine and its containers must be handled as hazardous waste in accordance with local, state, and federal regulations.[2][4] Do not dispose of this chemical down the drain. [3][6]
Step-by-Step Disposal Guide:
-
Waste Identification: α-Methyl-DL-phenylalanine is a non-halogenated organic solid.
-
Containerization:
-
Solid Waste: Collect unused or expired solid α-Methyl-DL-phenylalanine in its original container or a clearly labeled, sealed waste bag. Place this within a designated solid hazardous waste container.[5] Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this container.[5]
-
Liquid Waste: Collect all solutions containing α-Methyl-DL-phenylalanine in a designated aqueous or solvent-based hazardous waste container, depending on the solvent used. Do not mix incompatible waste streams.
-
Contaminated Labware:
-
Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the compound should be placed in the solid hazardous waste container.[5]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[5] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (α-Methyl-DL-phenylalanine), and the specific hazard (e.g., "Irritant").
-
Storage: Store hazardous waste containers in a designated, secure area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
Summary of Key Information
| Parameter | Guideline | Source |
| GHS Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2A), Respiratory Irritant (Category 3) | [2] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | [2] |
| Handling Precautions | Avoid breathing dust/fumes, wash hands thoroughly after handling | [2] |
| Storage Conditions | Store locked up in a well-ventilated area | [2][3][4] |
| Spill Cleanup | Absorb with inert material, collect in a hazardous waste container | [5] |
| Disposal Method | Dispose of as hazardous waste through an approved disposal plant | [2][3][4] |
| Prohibited Disposal | Do not empty into drains | [3][6] |
Disposal Workflow
Caption: Disposal workflow for α-Methyl-DL-phenylalanine.
References
Personal protective equipment for handling alpha-Methyl-DL-phenylalanine
This guide provides crucial safety and logistical information for the handling and disposal of alpha-Methyl-DL-phenylalanine, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling. The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles or a face shield to protect against splashes and dust.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Handle with compatible, chemical-resistant gloves.[2][4] Powder-free gloves are recommended to prevent powder contamination.[3] For increased protection, consider wearing double gloves.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing.[2][5] |
| Respiratory Protection | N95 Respirator or Dust Mask | Use a NIOSH-approved N95 respirator or a dust mask, especially when handling large quantities or when dust generation is likely.[4][5] Always work in a well-ventilated area.[1][2] |
Experimental Protocol: Safe Handling Procedure
Adherence to a strict operational workflow is critical. The following steps outline the procedure for safely handling this compound from preparation through to disposal.
1. Preparation and Pre-Handling:
-
Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment as specified in the table above.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
To prevent inhalation, avoid breathing in dust or fumes.[1][2]
-
Carefully weigh and transfer the powdered compound, minimizing the generation of dust.
-
Keep containers tightly closed when not in use.[2]
3. Post-Handling and Cleaning:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][2]
-
Clean the work surface and any equipment used with appropriate solvents.
-
Carefully remove PPE, avoiding self-contamination.
Emergency and Disposal Plans
Spill and Exposure Procedures:
| Emergency Situation | First Aid and Response Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, get medical attention.[2] |
| Inhalation | Move the individual to fresh air and keep them in a position that is comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[2] |
| Spill Cleanup | For small spills, prevent further leakage if it is safe to do so.[2] Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable container for disposal.[2] |
Storage and Disposal:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[2][5] The designated storage area should be locked.[1][2] Some suppliers recommend storing at temperatures between 0-8°C.[6]
-
Disposal: Dispose of the waste material and the container in accordance with all applicable local, state, and federal regulations.[1][2][5] Do not allow the product to enter drains or waterways.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
